Sulfur chloride pentafluoride
Description
Structure
2D Structure
Properties
IUPAC Name |
chloro(pentafluoro)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClF5S/c1-7(2,3,4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYNTTDHMKSMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FS(F)(F)(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClF5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160316 | |
| Record name | Sulfur chloride pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13780-57-9 | |
| Record name | Sulfur chloride fluoride (SClF5), (OC-6-22)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13780-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfur chloride pentafluoride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur chloride pentafluoride | |
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| Record name | Sulphur chloride pentafluoride | |
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| Record name | Sulfur chloride pentafluoride | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T36C2GHD3T | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sulfur Chloride Pentafluoride from Sulfur Tetrafluoride and Chlorine Monofluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sulfur chloride pentafluoride (SF₅Cl), a versatile reagent for the introduction of the pentafluorosulfanyl (-SF₅) group into organic molecules. The primary focus of this document is the reaction between sulfur tetrafluoride (SF₄) and chlorine monofluoride (ClF).
Introduction
This compound is a colorless, toxic gas at room temperature.[1] Its significance in synthetic chemistry stems from the unique properties of the -SF₅ group, which can impart desirable characteristics such as high electronegativity, thermal stability, and lipophilicity to organic compounds. This has led to growing interest in its application in pharmaceuticals, agrochemicals, and materials science. The synthesis of SF₅Cl from SF₄ and ClF is a direct and efficient method for producing this valuable reagent.
Synthesis of this compound
The core reaction for the synthesis of this compound from sulfur tetrafluoride and chlorine monofluoride is as follows:
SF₄ + ClF → SF₅Cl
This reaction can be carried out under different conditions, primarily distinguished by the use of a catalyst.
Catalytic Method
The reaction can be performed at ambient temperature in the presence of a cesium fluoride (CsF) catalyst. This method is notable for its high efficiency and mild reaction conditions.
Thermal Method
In the absence of a catalyst, the reaction requires elevated temperatures, typically around 350°C, to proceed effectively.
Photochemical Method
Photochemical activation of the reaction between SF₄ and ClF can also yield this compound. However, this method may lead to the formation of byproducts such as disulfur decafluoride (S₂F₁₀) and chlorine (Cl₂).
Comparative Data of Synthesis Methods
The choice of synthetic route depends on the desired scale, available equipment, and safety considerations. The following table summarizes the quantitative data for different methods of synthesizing SF₅Cl.
| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Catalytic | SF₄, ClF | CsF, Room Temperature | 1 hour | 92% | [2] |
| Thermal | SF₄, ClF (in situ) | 350°C | - | ~95% | |
| Alternative Catalytic | SF₄, Cl₂ | CsF, Elevated Temperature | - | High | [2] |
| Alternative Catalytic | SF₄, Cl₂ | KF, High Temperature | Long | High | [2] |
Experimental Protocols
While a detailed, step-by-step protocol from a peer-reviewed synthesis collection like Inorganic Syntheses is the gold standard, the following general procedures are based on available literature.
General Procedure for Catalytic Synthesis at Room Temperature
Caution: Sulfur tetrafluoride, chlorine monofluoride, and this compound are toxic and corrosive gases. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus: A passivated metal (e.g., stainless steel or nickel) or a fluoropolymer (e.g., PFA or FEP) reaction vessel equipped with a gas inlet, a pressure gauge, and a cooling bath is required.
-
Catalyst Preparation: Activate cesium fluoride by heating under vacuum to remove any moisture.
-
Reaction Setup: Introduce the activated cesium fluoride into the reaction vessel. Evacuate the vessel and cool it to a low temperature (e.g., -196°C, liquid nitrogen).
-
Reactant Introduction: Sequentially condense known amounts of sulfur tetrafluoride and chlorine monofluoride into the reaction vessel.
-
Reaction: Allow the reaction vessel to warm to room temperature. The reaction is typically rapid.
-
Purification: The product, this compound, can be purified by fractional distillation at low temperatures (-20°C) to separate it from any unreacted starting materials or byproducts.[3]
Characterization of this compound
The identity and purity of the synthesized SF₅Cl can be confirmed by various spectroscopic methods.
Physical Properties
| Property | Value | Reference |
| Molecular Weight | 162.51 g/mol | [2] |
| Melting Point | -64 °C | [2] |
| Boiling Point | -21 °C | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy (Gas Phase)
The IR spectrum of gaseous SF₅Cl exhibits characteristic absorption bands corresponding to its vibrational modes.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 892 | S-Cl stretch | [4] |
| 854.6 | SF stretch (a₁) | |
| 769 | Equatorial S-F symmetric stretch | [4] |
| 707.2 | SF₄ symmetric stretch (a₁) | |
| 722 | Axial S-F stretch | [4] |
| 558 | S-F bending | [4] |
Raman Spectroscopy (Liquid Phase)
The Raman spectrum of liquid SF₅Cl provides complementary vibrational information.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 833 | SF stretch (a₁) | |
| 732 | Symmetric stretching modes | [4] |
| 704 | SF₄ symmetric stretch (a₁) | |
| 685 | Symmetric stretching modes | [4] |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹⁹F NMR spectrum of SF₅Cl is distinctive and provides clear evidence of the molecule's structure.
| Chemical Shift (ppm) | Multiplicity | Assignment | J-coupling (Hz) | Reference |
| -62.4 | Quartet | Equatorial Fluorines | ²JF-F = 152 | [4] |
| -38.7 | Quintet | Axial Fluorine | ²JF-F = 152 | [4] |
| Referenced to CFCl₃ external standard. |
Logical Relationships and Workflows
The synthesis and purification of SF₅Cl can be visualized as a logical workflow.
Caption: A flowchart illustrating the key stages in the synthesis, purification, and analysis of this compound.
The different synthetic pathways can also be compared.
References
The Chemical Reactivity of the S-Cl Bond in Pentafluorosulfur Chloride (SF₅Cl): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorosulfur chloride (SF₅Cl) is a unique and highly reactive gas that serves as the primary reagent for introducing the valuable pentafluorosulfanyl (–SF₅) group into organic molecules. The distinctive reactivity of SF₅Cl is dominated by the labile sulfur-chlorine bond, which stands in stark contrast to the inertness of its sulfur-fluorine bonds. This lability allows for two primary modes of activation: homolytic (radical) and heterolytic (ionic) cleavage, unlocking a diverse range of chemical transformations. This guide provides an in-depth analysis of the S-Cl bond's reactivity, detailed experimental protocols for key reactions, a summary of relevant quantitative data, and graphical representations of reaction pathways and their implications, particularly in the field of drug development.
Introduction: The Dichotomy of Bonds in SF₅Cl
Pentafluorosulfur chloride possesses an octahedral geometry, with a central sulfur atom bonded to five fluorine atoms and one chlorine atom. The significant difference in the bond dissociation energies between the S-F bonds (approx. 379 kJ/mol) and the S-Cl bond (approx. 255 kJ/mol) is the cornerstone of its synthetic utility[1]. While the S-F bonds are exceptionally stable, the weaker S-Cl bond is readily cleaved, making it the focal point of SF₅Cl's chemical reactivity.
The –SF₅ group, often termed a "super-trifluoromethyl group," is highly sought after in medicinal and agricultural chemistry. Its unique combination of properties—high electronegativity, significant steric bulk, exceptional chemical and metabolic stability, and high lipophilicity—can be imparted to organic molecules to enhance their pharmacokinetic and pharmacodynamic profiles.[2]
Modes of S-Cl Bond Cleavage
The reactivity of the S-Cl bond can be channeled through two distinct mechanistic pathways: homolytic cleavage, which generates a pentafluorosulfanyl radical (SF₅•), and heterolytic cleavage, which typically involves nucleophilic attack.
Homolytic Cleavage: The Radical Pathway
Homolytic scission of the S-Cl bond is the most common and synthetically useful pathway, generating the highly reactive SF₅• radical. This intermediate is the key species in the addition of the –SF₅ group across unsaturated carbon-carbon bonds.
Initiation Methods:
-
Trialkylboranes: Triethylborane (Et₃B) with molecular oxygen is a classic and highly efficient initiator for generating the SF₅• radical at low temperatures (e.g., -30 °C)[3][4].
-
Amine-Borane Complexes: Air-stable amine-borane complexes have been developed as safer alternatives to the pyrophoric Et₃B for radical initiation[5].
-
Photochemical/Photoredox Catalysis: Initiation can also be achieved using UV irradiation or visible light, sometimes in conjunction with an electron donor-acceptor (EDA) complex, which avoids the need for chemical initiators[1][6][7].
The radical chain reaction proceeds via the addition of the SF₅• radical to an alkene or alkyne, followed by chlorine atom transfer from another molecule of SF₅Cl to propagate the chain.
Figure 1: General mechanism for the radical addition of SF₅Cl.
Heterolytic Cleavage: The Ionic Pathway
While less common, the S-Cl bond can also cleave heterolytically, particularly when subjected to nucleophilic attack. Due to the high electronegativity of the surrounding fluorine atoms, the sulfur atom is electron-deficient. However, reactions often proceed via an Sₙ2-type mechanism at the chlorine atom[1].
For example, the reaction with hydroxide ions proceeds via nucleophilic attack on the chlorine atom, leading to the formation of a hypochlorite and the SF₅⁻ anion[1].
Figure 2: Heterolytic cleavage of the S-Cl bond by a nucleophile.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the physical properties of SF₅Cl and the kinetics of its reactions.
Table 1: Physical and Thermodynamic Properties of SF₅Cl
| Property | Value | Reference(s) |
| Molar Mass | 162.51 g/mol | [1] |
| Boiling Point | -19 °C | [1] |
| Melting Point | -64 °C | [1] |
| S-Cl Bond Dissociation Energy | 255 kJ/mol | [1] |
| S-F Bond Dissociation Energy | ~379 kJ/mol | [1] |
| Dipole Moment | 1.07 D | [1] |
| Enthalpy of Vaporization (ΔHvap) | 21.4 kJ/mol | [1] |
| Enthalpy of Fusion (ΔHfus) | 5.8 kJ/mol | [1] |
Table 2: Kinetic Data for Key Reactions
| Reaction | Rate Constant (k) / Parameter | Conditions | Reference(s) |
| Radical Reactions (general) | Activation Energy: 85-95 kJ/mol | UV or chemical initiation | [1] |
| SF₅Cl + Propene | 2.4 × 10⁻⁵ M⁻¹s⁻¹ | -30 °C | [1] |
| SF₅Cl + OH⁻ | 3.8 × 10⁻³ M⁻¹s⁻¹ | 25 °C | [1] |
| SF₅• + Cl₂ → SF₅Cl + Cl | k = 2.1 × 10⁻¹¹ exp(-7.6 kcal/mol / RT) cm³ molecule⁻¹ s⁻¹ | Gas phase (calculated) | [8] |
Table 3: Yields for Radical Addition to Various Unsaturated Compounds
| Substrate (Alkene/Alkyne) | Initiator System | Yield (%) | Reference(s) |
| Allyl Benzyl Ether | Et₃B / O₂ | 86 | [5] |
| Allyl Benzyl Ether | DICAB (Amine-Borane) | 85 | |
| 1-Octene | Et₃B / O₂ | High (not specified) | [3] |
| 4-Phenyl-1-butyne | Et₃B / O₂ | 79 | |
| 4-Phenyl-1-butyne | DICAB (Amine-Borane) | 88 | |
| Various Alkenes & Alkynes | EDA-Complex / Visible Light | 31-86 | [6] |
Experimental Protocols
Protocol 1: Et₃B-Initiated Radical Addition of SF₅Cl to an Alkene (General Procedure)
This protocol is a representative example of the widely used Dolbier method for the chloropentafluorosulfanylation of alkenes[3][5].
References
- 1. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 2. New and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of fluoro-containing "hybrid bioisostere" compounds from the pentafluorosulfanyl (SF5) group - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
Early Research on Pentafluorosulfanyl Compounds: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of organofluorine chemistry has been profoundly impacted by the introduction of the pentafluorosulfanyl (SF₅) group, a functional moiety prized for its unique electronic properties and exceptional stability. Often dubbed a "super-trifluoromethyl group," the SF₅ group's strong electron-withdrawing nature and significant steric bulk have made it a valuable tool in the design of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide delves into the foundational research that established the synthesis and characterization of the first pentafluorosulfanyl compounds, providing a detailed look at the pioneering experimental work that opened the door to this important area of chemistry.
Early Synthesis of Pentafluorosulfanyl Chloride (SF₅Cl)
Pentafluorosulfanyl chloride (SF₅Cl) quickly emerged as a critical reagent for the introduction of the SF₅ group into other molecules. Early research in the 1960s established two primary routes for its synthesis, both utilizing sulfur tetrafluoride (SF₄) as a key precursor.
Synthesis of SF₅Cl from Sulfur Tetrafluoride and Chlorine
One of the earliest practical methods for the preparation of SF₅Cl involved the reaction of sulfur tetrafluoride with chlorine gas in the presence of a cesium fluoride catalyst. This reaction was detailed by Nyman, Roberts, and Seaton in Inorganic Syntheses.
Experimental Protocol:
A detailed experimental protocol for this synthesis is as follows:
-
Apparatus: A 300-mL stainless steel cylinder equipped with a valve is used as the reaction vessel.
-
Reagents:
-
Sulfur tetrafluoride (SF₄)
-
Chlorine (Cl₂)
-
Cesium fluoride (CsF), dried at 150°C for 4 hours.
-
-
Procedure:
-
The stainless steel cylinder is charged with 10 g (0.066 mole) of anhydrous cesium fluoride.
-
The cylinder is evacuated and then cooled in liquid nitrogen.
-
75 g (0.70 mole) of sulfur tetrafluoride and 25 g (0.35 mole) of chlorine are condensed into the cylinder.
-
The cylinder is heated to 175°C and maintained at this temperature for 8 hours.
-
After cooling to room temperature, the gaseous products are vented through a series of cold traps.
-
The product, SF₅Cl, is collected in a trap cooled to -78°C (Dry Ice-acetone bath).
-
Unreacted SF₄ and Cl₂ are collected in a trap cooled in liquid nitrogen.
-
-
Purification: The crude SF₅Cl is purified by fractional distillation. The product is distilled from a -78°C bath, and the fraction condensing at -110°C is collected.
-
Yield: The reported yield of purified SF₅Cl is approximately 80-85% based on the amount of chlorine used.
Synthesis of SF₅Cl from Sulfur Tetrafluoride and Chlorine Monofluoride
An alternative and often higher-yielding synthesis of SF₅Cl was developed by Tullock, Coffman, and Muetterties, which involved the reaction of sulfur tetrafluoride with chlorine monofluoride (ClF).
Experimental Protocol:
-
Apparatus: A similar stainless steel or nickel reaction vessel to the one described above is suitable.
-
Reagents:
-
Sulfur tetrafluoride (SF₄)
-
Chlorine monofluoride (ClF)
-
-
Procedure:
-
Equimolar amounts of sulfur tetrafluoride and chlorine monofluoride are condensed into the pre-cooled reaction vessel.
-
The vessel is allowed to warm to room temperature and is then heated to 350°C for 4 hours.
-
The reaction mixture is cooled, and the products are fractionally distilled.
-
-
Purification: The product is purified by low-temperature fractional distillation, similar to the method described above.
-
Yield: This method has been reported to produce SF₅Cl in yields exceeding 90%.
Early Synthesis of Arylsulfur Pentafluorides
The pioneering work of William A. Sheppard in the early 1960s laid the groundwork for the synthesis of the first organic compounds containing the SF₅ group, specifically arylsulfur pentafluorides. His method involved the oxidative fluorination of aryl disulfides or aryl sulfur trifluorides using silver(II) fluoride.
Experimental Protocol: Synthesis of Phenylsulfur Pentafluoride
-
Apparatus: A high-temperature, corrosion-resistant reactor (e.g., made of copper or a suitable nickel alloy) is required.
-
Reagents:
-
Diphenyl disulfide ((C₆H₅)₂S₂)
-
Silver(II) fluoride (AgF₂)
-
-
Procedure:
-
Diphenyl disulfide is reacted with a significant excess of silver(II) fluoride.
-
The reaction is typically carried out in an inert, high-boiling solvent or neat at elevated temperatures (e.g., 120-150°C).
-
The reaction mixture is heated for several hours with stirring.
-
The volatile phenylsulfur pentafluoride is then isolated from the reaction mixture by vacuum distillation.
-
-
Purification: The crude product is washed with a dilute base solution to remove acidic impurities, followed by fractional distillation under reduced pressure.
-
Yield: Early reports indicated that the yields of this reaction were often low to moderate.
Characterization of Early Pentafluorosulfanyl Compounds
The structural elucidation of these novel compounds relied heavily on the spectroscopic techniques of the time, primarily infrared (IR) spectroscopy and the then-emerging field of fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy.
Spectroscopic Data for SF₅Cl:
| Spectroscopic Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | Strong absorptions around 892 cm⁻¹ (S-F axial stretch) and 854 cm⁻¹ (S-F equatorial stretch).[1] |
| ¹⁹F NMR Spectroscopy | An AB₄ spin system is observed, consisting of a quintet for the apical fluorine and a doublet for the four equatorial fluorines. |
Logical Workflow for Early SF₅ Compound Research
The early research on pentafluorosulfanyl compounds followed a logical progression from synthesis to characterization and preliminary reactivity studies. This workflow can be visualized as follows:
Synthesis Pathway for Early Pentafluorosulfanyl Compounds
The key synthetic transformations in the early days of SF₅ chemistry can be summarized in the following diagram:
Conclusion
The early research on pentafluorosulfanyl compounds, particularly the development of synthetic routes to SF₅Cl and arylsulfur pentafluorides, was a landmark achievement in fluorine chemistry. The detailed experimental protocols and characterization data from this era provided the essential foundation for the subsequent explosion of interest in SF₅-containing molecules. This guide serves as a testament to the pioneering work of these early researchers and as a valuable resource for contemporary scientists seeking to understand the origins and fundamental chemistry of this remarkable functional group.
References
Thermodynamic Properties of Sulfur Chloride Pentafluoride (SF5Cl): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfur chloride pentafluoride (SF5Cl) is a significant reagent in organic synthesis, utilized for the introduction of the pentafluorosulfanyl (–SF5) group into molecules to modify their chemical and physical properties. A thorough understanding of its thermodynamic properties is crucial for its safe handling, reaction optimization, and for computational modeling of its reactivity. This technical guide provides a comprehensive overview of the known thermodynamic properties of SF5Cl, including its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation. Experimental methodologies for determining these properties are detailed, and key relationships are visualized to facilitate a deeper understanding.
Core Thermodynamic Properties
The fundamental thermodynamic properties of gaseous SF5Cl at standard conditions (298.15 K and 1 bar) are summarized in the table below. These values are essential for predicting the spontaneity and energy changes of reactions involving this compound.
| Thermodynamic Property | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔH°f | -1038.89 | kJ/mol |
| Standard Molar Entropy | S° | 319.90 | J/(mol·K) |
| Isobaric Heat Capacity | C_p | 104.20 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation (calculated) | ΔG°f | -978.8 | kJ/mol |
Data sourced from the NIST Chemistry Webbook and the Computational Chemistry Comparison and Benchmark Database.[1]
The Standard Gibbs Free Energy of Formation was calculated using the relationship: ΔG°f = ΔH°f - TΔS°f.
Physical and Spectroscopic Properties
A summary of key physical and spectroscopic data for SF5Cl is provided below, offering further insight into its behavior and characteristics.
| Property | Value | Units |
| Molecular Weight | 162.510 | g/mol |
| Melting Point | -64 | °C |
| Boiling Point | -19 | °C |
| Gas Density (at 25 °C) | 6.642 | g/dm³ |
| Enthalpy of Vaporization | 21.4 | kJ/mol |
| Enthalpy of Fusion | 5.8 | kJ/mol |
| S-Cl Bond Dissociation Energy | ~255 | kJ/mol |
| S-F Bond Dissociation Energy | ~379 | kJ/mol |
Data sourced from various studies on the properties of SF5Cl.[2]
Experimental Determination of Thermodynamic Properties
The accurate determination of thermodynamic properties relies on precise experimental techniques. While specific, detailed protocols for SF5Cl are not extensively published, the following sections describe the general methodologies employed for such gaseous compounds.
Enthalpy of Formation: Bomb Calorimetry
The standard enthalpy of formation (ΔH°f) of a compound is typically determined indirectly using bomb calorimetry. This technique measures the heat of combustion (ΔH°c) of the substance in a constant-volume vessel.
General Experimental Protocol:
-
Sample Preparation: A known mass of a substance that reacts with SF5Cl to produce well-defined products is placed in the calorimeter's crucible. Due to the gaseous nature and reactivity of SF5Cl, it would be introduced into the bomb in a controlled manner.
-
Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, the "bomb," which is then sealed. A fuse wire is positioned to initiate the reaction.
-
Pressurization: The bomb is purged and then filled with a known excess of a suitable reactant gas (e.g., oxygen or hydrogen, depending on the desired reaction) to a high pressure (typically around 30 atm).
-
Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat released by the reaction is calculated from the temperature change of the water and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).
-
Hess's Law Application: The experimentally determined enthalpy of reaction is then used in conjunction with the known standard enthalpies of formation of the other reactants and products in a Hess's Law cycle to calculate the standard enthalpy of formation of SF5Cl.
Entropy and Heat Capacity: Spectroscopic Methods
The standard molar entropy (S°) and heat capacity (C_p) of a gaseous molecule like SF5Cl are most accurately determined from its molecular properties obtained through spectroscopic measurements, combined with statistical mechanics calculations.
General Experimental and Computational Protocol:
-
Spectroscopic Analysis: The vibrational and rotational spectra of SF5Cl are measured using techniques such as infrared (IR) and Raman spectroscopy for vibrational frequencies, and microwave spectroscopy for rotational constants.
-
Determination of Molecular Parameters: From the spectra, the fundamental vibrational frequencies (ν_i) and the moments of inertia (I_A, I_B, I_C) are determined. The molecular geometry (bond lengths and angles) is also confirmed.
-
Statistical Mechanics Calculations: The translational, rotational, and vibrational contributions to the entropy and heat capacity are calculated using the following standard equations of statistical mechanics for a non-linear molecule:
-
Translational: Based on the Sackur-Tetrode equation, dependent on the molecular mass.
-
Rotational: Calculated from the moments of inertia and the symmetry number of the molecule.
-
Vibrational: Calculated by summing the contributions from each vibrational mode, which are determined by their frequencies.
-
-
Total Thermodynamic Properties: The total entropy and heat capacity are obtained by summing the translational, rotational, and vibrational contributions.
Interrelation of Thermodynamic Properties
The core thermodynamic properties are intrinsically linked. The Gibbs free energy of formation, a key indicator of a compound's stability relative to its constituent elements, is derived from the enthalpy and entropy of formation. This relationship is fundamental to chemical thermodynamics.
Conclusion
References
In-depth Technical Guide: Molecular Geometry and Symmetry of Sulfur Chloride Pentafluoride (SF5Cl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur chloride pentafluoride (SF5Cl) is a hypervalent inorganic compound of significant interest in synthetic chemistry, particularly for the introduction of the pentafluorosulfanyl (SF5) group into organic molecules. The unique physicochemical properties conferred by the SF5 group, such as high electronegativity, thermal stability, and lipophilicity, make it a valuable moiety in the design of novel pharmaceuticals and agrochemicals. A thorough understanding of the molecular geometry and symmetry of SF5Cl is fundamental to comprehending its reactivity and spectroscopic behavior. This technical guide provides a comprehensive overview of the molecular structure of SF5Cl, detailing the experimental protocols used for its characterization and presenting key structural and spectroscopic data.
Molecular Geometry and Symmetry
This compound adopts a distorted octahedral geometry around the central sulfur atom. This structure is consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with six bonding pairs of electrons. The molecule belongs to the C4v point group , which dictates its symmetry elements: a principal four-fold rotation axis (C4), two vertical mirror planes (σv), and two dihedral mirror planes (σd). This point group indicates that the molecule is polar.
The central sulfur atom is covalently bonded to five fluorine atoms and one chlorine atom. The fluorine atoms occupy one axial and four equatorial positions, while the chlorine atom resides in the other axial position. This arrangement leads to two distinct types of sulfur-fluorine bonds: an axial S-F bond and four equatorial S-F bonds.
Quantitative Structural Data
The precise bond lengths and angles of SF5Cl have been determined through a combination of gas-phase electron diffraction (GED) and microwave spectroscopy (MW). These experimental techniques provide complementary information, leading to a highly accurate molecular structure determination.
| Parameter | Value (GED/MW) |
| Bond Lengths | |
| r(S-F_axial) | 1.571 ± 0.005 Å |
| r(S-F_equatorial) | 1.576 ± 0.005 Å |
| r(S-Cl) | 2.030 ± 0.002 Å |
| Bond Angles | |
| ∠(F_axial - S - F_equatorial) | 88° 22' ± 10' |
| ∠(F_equatorial - S - F_equatorial) | 90° |
| ∠(F_axial - S - Cl) | 180° (linear) |
Spectroscopic Properties
The vibrational and nuclear magnetic resonance spectra of SF5Cl are consistent with its C4v symmetry.
Vibrational Spectroscopy
The infrared (IR) and Raman spectra of SF5Cl exhibit characteristic bands corresponding to the stretching and bending modes of the S-F and S-Cl bonds.
| Wavenumber (cm⁻¹) | Assignment | Technique |
| 908 | ν(S-F_axial) | IR, Raman |
| 854 | ν(S-F_equatorial) | IR, Raman |
| 404 | ν(S-Cl) | IR, Raman |
| 627 | δ(F-S-F) | IR, Raman |
| 422 | δ(F-S-Cl) | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹⁹F NMR spectrum of SF5Cl is particularly informative. Due to the C4v symmetry, the four equatorial fluorine atoms are chemically equivalent, while the axial fluorine atom is in a unique environment. This leads to a characteristic A₄B spin system. The spectrum consists of a quintet for the axial fluorine and a doublet of quintets (often appearing as a complex multiplet) for the equatorial fluorines.
Experimental Protocols
The determination of the molecular structure of SF5Cl relies on sophisticated experimental techniques, primarily gas-phase electron diffraction and microwave spectroscopy.
Gas-Phase Electron Diffraction (GED)
Methodology:
-
Sample Introduction: A gaseous sample of SF5Cl is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicular to the molecular beam.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the SF5Cl molecules.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a photographic plate or a CCD detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This data is then mathematically transformed to generate a radial distribution curve, from which the internuclear distances (bond lengths) and bond angles can be derived. A theoretical model of the molecular structure is refined to achieve the best fit with the experimental data.
Microwave Spectroscopy
Methodology:
-
Sample Introduction: Gaseous SF5Cl is introduced into a waveguide or a resonant cavity at low pressure.
-
Microwave Radiation: The sample is irradiated with microwave radiation over a range of frequencies.
-
Rotational Transitions: The microwave radiation induces transitions between the quantized rotational energy levels of the SF5Cl molecules.
-
Detection: The absorption of microwave radiation at specific frequencies is detected, resulting in a rotational spectrum.
-
Data Analysis: The frequencies of the absorption lines are precisely measured. For a symmetric top molecule like SF5Cl, these frequencies are used to determine the rotational constants (B and C). The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and bond angles. By analyzing the rotational spectra of different isotopologues (e.g., containing ³⁴S or ³⁷Cl), the positions of the individual atoms can be determined with high precision, leading to an accurate determination of the molecular geometry.
Mandatory Visualizations
Caption: Molecular structure of SF5Cl.
Caption: Symmetry elements of the C4v point group for SF5Cl.
Caption: Workflow for molecular structure determination.
The Genesis of a "Super-Trifluoromethyl" Precursor: A Technical History of the Discovery of Sulfur Chloride Pentafluoride
A cornerstone of modern fluorine chemistry, sulfur chloride pentafluoride (SF₅Cl), emerged from the burgeoning field of sulfur-fluorine chemistry in the mid-20th century. Its discovery was not a singular event but rather a progression of synthesis, purification, and detailed characterization by pioneering researchers. This technical guide delves into the seminal works that first described the existence and fundamental properties of this unique and highly reactive gas, which has become the primary reagent for introducing the valuable pentafluorosulfanyl (–SF₅) group into organic molecules.
The initial synthesis and characterization of this compound were first detailed in a 1960 publication by H. L. Roberts and N. H. Ray. Their work laid the foundation for understanding the reactivity and properties of this novel compound. Subsequent research provided more refined synthetic methods and a deeper understanding of its molecular structure.
Early Synthesis and Characterization
The first successful synthesis of this compound was reported by Roberts and Ray in 1960. Their method involved the reaction of disulfur decafluoride (S₂F₁₀) with chlorine gas (Cl₂). This seminal work marked a significant advancement in the exploration of hypervalent sulfur fluorides.
A more refined and reliable method for the preparation of this compound was later published in the esteemed "Inorganic Syntheses" series in 1966 by F. Nyman, H. L. Roberts, and T. Seaton. This procedure, which involves the reaction of sulfur tetrafluoride (SF₄) with chlorine (Cl₂) in the presence of a cesium fluoride (CsF) catalyst, has become a standard laboratory method for producing SF₅Cl.
Experimental Protocol: Synthesis via Sulfur Tetrafluoride and Chlorine with a Cesium Fluoride Catalyst
This procedure is adapted from the 1966 "Inorganic Syntheses" publication by Nyman, Roberts, and Seaton.
Reactants:
-
Sulfur tetrafluoride (SF₄)
-
Chlorine (Cl₂)
-
Cesium fluoride (CsF)
Procedure:
-
A steel reaction vessel is charged with cesium fluoride.
-
The vessel is evacuated and cooled.
-
Sulfur tetrafluoride and chlorine are condensed into the reaction vessel.
-
The vessel is heated to a specified temperature to initiate the reaction. The presence of the cesium fluoride catalyst is crucial for the efficient conversion to this compound.
-
After the reaction period, the vessel is cooled, and the volatile products are fractionally distilled to isolate the pure this compound.
Reaction:
SF₄ + Cl₂ + CsF → SF₅Cl + CsCl
The yield for this reaction is reported to be high, often in the range of 85-90%.
Spectroscopic Characterization and Molecular Geometry
The determination of the molecular structure of this compound was a critical step in understanding its chemical behavior. Early spectroscopic studies were instrumental in elucidating its geometry.
In 1960, L. H. Cross, H. L. Roberts, P. Goggin, and L. A. Woodward published a detailed analysis of the infrared and Raman spectra of SF₅Cl. Their work provided the first experimental evidence for the molecule's structure. The observed vibrational frequencies were consistent with a distorted octahedral geometry, belonging to the C₄ᵥ point group.
Further refinement of the molecular structure came from a 1960 microwave spectroscopy study by R. Kewley, K. S. R. Murty, and T. M. Sugden. This powerful technique allowed for the precise determination of bond lengths and angles, confirming the distorted octahedral structure.
Quantitative Data from Early Spectroscopic Studies
The following tables summarize the key quantitative data obtained from the seminal spectroscopic studies of this compound.
| Parameter | Value | Method | Reference |
| Melting Point | -64 °C | Physical Measurement | Roberts and Ray, 1960 |
| Boiling Point | -19 °C | Physical Measurement | Roberts and Ray, 1960 |
| S-Cl Bond Length | 2.030 Å | Microwave Spectroscopy | Kewley, Murty, and Sugden, 1960 |
| S-F (axial) Bond Length | 1.575 Å | Microwave Spectroscopy | Kewley, Murty, and Sugden, 1960 |
| S-F (equatorial) Bond Length | 1.575 Å | Microwave Spectroscopy | Kewley, Murty, and Sugden, 1960 |
| Cl-S-F (equatorial) Angle | 90° 33' | Microwave Spectroscopy | Kewley, Murty, and Sugden, 1960 |
| Vibrational Mode | Frequency (cm⁻¹) (Gas Phase IR) | Frequency (cm⁻¹) (Liquid Phase Raman) | Assignment | Reference |
| ν₁ (A₁) | 855 | 849 (polarized) | S-Fₐₓ stretch | Cross, Roberts, Goggin, and Woodward, 1960 |
| ν₂ (A₁) | 691 | 686 (polarized) | S-Fₑq symmetric stretch | Cross, Roberts, Goggin, and Woodward, 1960 |
| ν₃ (A₁) | 404 | 400 (polarized) | S-Cl stretch | Cross, Roberts, Goggin, and Woodward, 1960 |
| ν₄ (A₁) | 340 | 337 (polarized) | SF₄ umbrella deformation | Cross, Roberts, Goggin, and Woodward, 1960 |
| ν₅ (B₁) | 605 | 600 (depolarized) | S-Fₑq out-of-phase stretch | Cross, Roberts, Goggin, and Woodward, 1960 |
| ν₆ (B₁) | 579 | 575 (depolarized) | Fₑq-S-Fₑq deformation | Cross, Roberts, Goggin, and Woodward, 1960 |
| ν₇ (B₂) | 438 | 435 (depolarized) | Fₑq-S-Fₑq deformation | Cross, Roberts, Goggin, and Woodward, 1960 |
| ν₈ (E) | 908 | 902 (depolarized) | S-Fₑq asymmetric stretch | Cross, Roberts, Goggin, and Woodward, 1960 |
| ν₉ (E) | 624 | 620 (depolarized) | Fₐₓ-S-Fₑq deformation | Cross, Roberts, Goggin, and Woodward, 1960 |
| ν₁₀ (E) | 373 | 370 (depolarized) | Cl-S-Fₑq deformation | Cross, Roberts, Goggin, and Woodward, 1960 |
| ν₁₁ (E) | 270 | 268 (depolarized) | SF₄ rock | Cross, Roberts, Goggin, and Woodward, 1960 |
Visualizing the Discovery and Characterization Workflow
The following diagrams illustrate the logical flow of the initial synthesis and characterization of this compound.
An In-depth Technical Guide to Safety Precautions for Handling Gaseous SF5Cl
For Researchers, Scientists, and Drug Development Professionals
Sulfur chloride pentafluoride (SF5Cl) is a highly reactive and toxic gas that serves as the primary commercial reagent for introducing the valuable pentafluorosulfanyl (–SF5) group into organic compounds.[1][2] Its unique properties, including high electronegativity and thermal stability, make the –SF5 group a desirable feature in pharmaceuticals and agrochemicals.[1][3] However, the inherent risks associated with SF5Cl necessitate a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required for the safe use of gaseous SF5Cl in a research and development setting.
Physicochemical and Toxicological Data
A clear understanding of the physical, chemical, and toxicological properties of SF5Cl is fundamental to its safe handling. The following tables summarize key quantitative data for easy reference.
Table 1: Physical and Chemical Properties of SF5Cl
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | ClF5S | [4] |
| Molecular Weight | 162.51 g/mol | [4] |
| Appearance | Colorless gas | [2] |
| Odor | Pungent | [1][4] |
| Boiling Point | -19 °C | [2] |
| Melting Point | -64 °C | [2] |
| Density (gas, 25 °C) | 6.642 g/dm³ | [1][2] |
| Vapor Pressure | log₁₀P (mmHg) = 4.213 - 1224.5/T (K) | [1] |
| Solubility | Limited in water; more soluble in organic solvents. |[4] |
Table 2: Toxicological Data for SF5Cl
| Parameter | Value | Reference |
|---|---|---|
| Toxicity | Highly toxic | [2] |
| LCLo (rat, 1h) | 100 ppm | [5][6] |
| PEL (OSHA), as F | 2.5 ppm | [6] |
| TLV (ACGIH), as F | 2.5 ppm | [6] |
| Primary Hazard | Potent pulmonary irritant |[7] |
Note: LCLo (Lethal Concentration Low) is the lowest concentration of a substance in air that has been reported to cause death in humans or animals.
Experimental Protocols: Laboratory Synthesis of SF5Cl
While SF5Cl is commercially available, laboratory-scale synthesis may be required in some research settings.[2][8] The following are detailed methodologies for common synthesis routes. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis from Sulfur Tetrafluoride (SF4) and Chlorine (Cl2) with Cesium Fluoride (CsF) Catalyst
This is one of the most efficient methods for producing SF5Cl.[1][4]
-
Materials: Sulfur tetrafluoride (SF4), chlorine (Cl2), cesium fluoride (CsF), a passivated metal reactor (e.g., Monel or stainless steel) equipped with a pressure gauge and gas inlet/outlet valves.
-
Procedure:
-
Dry the cesium fluoride catalyst under vacuum at high temperature to remove any moisture.
-
Evacuate the reactor and introduce the dried CsF catalyst.
-
Cool the reactor to the desired reaction temperature (typically between 150-200 °C).[1]
-
Introduce sulfur tetrafluoride and chlorine gas into the reactor. A typical molar ratio is a slight excess of chlorine.
-
Monitor the reaction progress via the pressure drop within the reactor.
-
After the reaction is complete, cool the reactor to room temperature.
-
The product mixture, containing SF5Cl, unreacted starting materials, and byproducts, is then purified by fractional distillation at low temperatures (around -20 °C) to isolate the SF5Cl.[1]
-
Protocol 2: Synthesis from Disulfur Decafluoride (S2F10) and Chlorine (Cl2)
This method involves the chlorination of S2F10.[2]
-
Materials: Disulfur decafluoride (S2F10), chlorine (Cl2), a suitable reactor.
-
Procedure:
-
Introduce S2F10 and Cl2 into the reactor.
-
Heat the reactor to a temperature between 80-100 °C to initiate the reaction.[1]
-
The reaction S2F10 + Cl2 → 2 SF5Cl proceeds.[2]
-
Upon completion, the resulting SF5Cl is purified from any unreacted starting materials, typically via low-temperature fractional distillation.
-
Mandatory Visualizations
Caption: Logical workflow for the safe handling of SF5Cl.
Caption: Workflow for the synthesis of SF5Cl.
Detailed Safety Precautions and Handling Procedures
Due to its high toxicity and reactivity, handling gaseous SF5Cl requires stringent safety measures that combine engineering controls, administrative procedures, and personal protective equipment.
-
Fume Hood: All work with SF5Cl must be conducted in a certified chemical fume hood with a high flow rate to ensure any leaks are immediately exhausted.
-
Gas Cabinets: Lecture bottles or cylinders of SF5Cl should be stored in a ventilated gas cabinet.
-
Leak Detection: An appropriate gas detection system for acid gases or a handheld leak detector should be available to monitor for fugitive emissions.
-
Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.
A standard laboratory coat and safety glasses are insufficient. The following PPE is mandatory:
-
Respiratory Protection: A full-face respirator with cartridges rated for acid gases and organic vapors is essential.[9] For higher concentrations or in emergency situations, a Self-Contained Breathing Apparatus (SCBA) may be necessary.[9]
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against splashes and gas exposure.[10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[9] Consider double-gloving for added protection.
-
Body Protection: A flame-retardant, chemical-resistant lab coat or coveralls should be worn to protect the skin.[10] Ensure clothing covers as much of the body as possible.
-
Footwear: Closed-toe, chemical-resistant shoes must be worn.
-
Cylinder Handling: Cylinders should be secured in an upright position.[11] Use a cylinder cart for transport; do not drag or roll cylinders.
-
Materials Compatibility: SF5Cl is reactive and should be stored in passivated metal containers like Monel or stainless steel, or in fluoropolymer vessels.[1]
-
Storage Conditions: Store cylinders in a cool, dry, well-ventilated area away from incompatible materials, heat, and ignition sources.
-
Valve Operation: Open cylinder valves slowly and ensure all connections are secure and leak-tested before use. Close the main cylinder valve when the gas is not in use.[11]
-
Unused Gas: Unused SF5Cl should be returned to the supplier or disposed of in accordance with institutional and governmental regulations. Do not attempt to vent SF5Cl to the atmosphere.
-
Contaminated Materials: Any materials contaminated with SF5Cl, such as tubing, septa, or cleaning supplies, must be treated as hazardous waste and disposed of accordingly.[12]
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
-
Immediately move the affected person to fresh air.
-
If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding direct mouth-to-mouth contact.
-
Seek immediate medical attention.
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13]
-
For eye contact, hold the eyelids open and flush from the inside to the outside to avoid contaminating the other eye.[13]
-
Remove any contaminated clothing while flushing.
-
Seek immediate medical attention.
-
If a leak is detected, evacuate the area immediately.[11][14]
-
Alert all personnel in the vicinity and activate the local emergency alarm.
-
If it is safe to do so, close the cylinder valve to stop the flow of gas.
-
Do not re-enter the area until it has been tested and cleared by safety professionals.
-
In the event of a fire involving SF5Cl cylinders, evacuate the area. Cylinders may rupture when heated.[15]
-
Use an appropriate extinguishing agent for the surrounding fire.
-
If possible and safe, move cylinders away from the fire or cool them with water from a safe distance.[16]
By implementing these comprehensive safety measures, researchers can mitigate the risks associated with gaseous SF5Cl and safely leverage its unique chemical properties for scientific advancement.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl) | Semantic Scholar [semanticscholar.org]
- 4. Buy this compound (EVT-306583) | 13780-57-9 [evitachem.com]
- 5. Sulfur chloropentafluoride | ClF5S | CID 123330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfur chloropentafluoride - Hazardous Agents | Haz-Map [haz-map.com]
- 7. The toxicity of sulfur pentafluoride | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. airgas.com [airgas.com]
- 12. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. gov.uk [gov.uk]
- 15. agas.com [agas.com]
- 16. alsafetydatasheets.com [alsafetydatasheets.com]
An In-depth Technical Guide on the Toxicology of Sulfur Chloride Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfur chloride pentafluoride (SF₅Cl) is a highly reactive and toxic inorganic gas.[1][2] This technical guide provides a comprehensive overview of the currently available toxicological data on SF₅Cl, with a focus on presenting quantitative data in a structured format for easy interpretation and comparison. Due to significant gaps in the existing literature, this document also highlights areas where further research is critically needed. The information herein is intended to inform risk assessment and guide safe handling practices for professionals working with this compound.
Chemical and Physical Properties
This compound is a colorless gas at room temperature.[1][2] It is characterized by a molecular structure with a central sulfur atom bonded to five fluorine atoms and one chlorine atom.[2] The compound is noted for its high reactivity, which is attributed to the lability of the sulfur-chlorine bond.[1][2]
| Property | Value |
| Molecular Formula | ClF₅S |
| Molecular Weight | 162.51 g/mol |
| Appearance | Colorless gas |
| Boiling Point | -19 °C |
| Melting Point | -64 °C |
Toxicological Data
The available toxicological data for this compound is primarily limited to acute inhalation toxicity. For many other standard toxicological endpoints, there is a notable lack of publicly available information.
Acute Toxicity
The primary route of acute toxicity for this compound is inhalation. The compound is classified as toxic if inhaled.[3]
Table 1: Acute Inhalation Toxicity of this compound
| Species | Exposure Duration | LCLo (Lowest Published Lethal Concentration) | Observed Effects | Reference |
| Rat | 1 hour | 100 ppm | Dyspnea, hemorrhage, and other changes in the liver. | [4][5] |
Experimental Protocol: Acute Inhalation Toxicity Study (Summary)
The following is a summarized experimental protocol based on the available information. For complete details, the original publication should be consulted.
-
Source: British Journal of Industrial Medicine. Vol. 27, Pg. 1, 1970.[5]
-
Objective: To determine the lethal concentration of this compound following acute inhalation exposure in rats.
-
Test Substance: this compound (SF₅Cl).
-
Test System: Rats (strain not specified).
-
Route of Administration: Inhalation.
-
Exposure Duration: 1 hour.
-
Endpoint: Lethal Concentration Low (LCLo) - the lowest concentration of a substance in air that has been reported to cause death in humans or animals.
-
Observations: Clinical signs of toxicity, including dyspnea (difficulty breathing), were monitored. Post-mortem examinations were likely conducted to identify effects on major organs, revealing hemorrhage and liver changes.
Dermal and Oral Toxicity
There is no data available for the acute dermal or oral toxicity of this compound.[3]
Skin and Eye Irritation
While safety data sheets indicate that this compound causes severe skin burns and eye damage, quantitative studies detailing the extent of this irritation are not publicly available.[3]
Sensitization
There is no data available on the potential for this compound to cause respiratory or skin sensitization.[3]
Repeated Dose Toxicity
No information is available regarding the chronic or sub-chronic toxicity of this compound.
Genotoxicity
There is no data available on the genotoxic potential of this compound.[3]
Carcinogenicity
There is no data available on the carcinogenic potential of this compound.[3]
Reproductive and Developmental Toxicity
There is no data available on the reproductive or developmental toxicity of this compound.[3]
Toxicokinetics
No studies on the absorption, distribution, metabolism, or excretion (ADME) of this compound are publicly available.
Data Gaps and Future Research
The current body of toxicological data on this compound is sparse and limited almost exclusively to acute inhalation toxicity. To enable a thorough risk assessment and ensure the safety of individuals handling this chemical, further research is imperative in the following areas:
-
Acute Toxicity: Determination of LD50 values for oral and dermal routes of exposure.
-
Irritation and Sensitization: Standardized testing for skin and eye irritation, as well as for skin and respiratory sensitization potential.
-
Repeated Dose Toxicity: Sub-chronic (e.g., 28-day or 90-day) inhalation studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity: A battery of in vitro and in vivo genotoxicity assays to assess mutagenic and clastogenic potential.
-
Carcinogenicity: Long-term carcinogenicity bioassays, particularly if there is evidence of genotoxicity or widespread human exposure.
-
Reproductive and Developmental Toxicity: Studies to evaluate the potential effects on fertility, reproduction, and embryonic/fetal development.
-
Toxicokinetics: Investigation into the ADME properties of the compound to understand its fate in the body.
Conclusion
This compound is a chemical with significant acute inhalation toxicity. The available data, while limited, clearly indicates that it is a hazardous substance requiring stringent safety precautions. The substantial data gaps across nearly all toxicological endpoints underscore the need for comprehensive further investigation to fully characterize its hazard profile and to establish safe exposure limits for occupational and other potential exposure scenarios. Researchers, scientists, and drug development professionals should exercise extreme caution when handling this compound, adhering to all recommended safety guidelines and utilizing appropriate personal protective equipment.
References
A Comprehensive Technical Guide to Sulfur Chloride Pentafluoride (SF₅Cl): Chemical Identifiers, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfur chloride pentafluoride (SF₅Cl) is a hypervalent inorganic compound of significant interest in fluorine chemistry.[1] It serves as the primary commercial reagent for introducing the valuable pentafluorosulfanyl (–SF₅) group into organic molecules.[1][2] The –SF₅ group, with its high electronegativity, thermal stability, and lipophilicity, offers unique opportunities for modifying the physicochemical properties of organic compounds, making it a valuable tool in pharmaceutical and agrochemical research.[2][3] This guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis, and reactivity of SF₅Cl, with a focus on experimental protocols for its application in organic synthesis.
Chemical Identifiers and Physicochemical Properties
This compound is a colorless, toxic gas at room temperature with a pungent odor.[1][4] It is crucial to handle this compound with extreme care in a well-ventilated fume hood, following all appropriate safety protocols.[5] Key identifiers and properties are summarized in the tables below.
Table 1: Chemical Identifiers for SF₅Cl
| Identifier | Value | Reference(s) |
| CAS Number | 13780-57-9 | [2][6][7][8] |
| IUPAC Name | chloro(pentafluoro)-λ⁶-sulfane | [3][8][9] |
| Molecular Formula | SF₅Cl | [2][6][8] |
| Synonyms | This compound, Pentafluorosulfur chloride, Monochloropentafluorosulfur | [5][6][8] |
| InChI | InChI=1S/ClF5S/c1-7(2,3,4,5)6 | [2][8][10] |
| InChIKey | GSYNTTDHMKSMFY-UHFFFAOYSA-N | [2][3][8][10] |
| Canonical SMILES | FS(F)(F)(F)(F)Cl | [2][4][6][8] |
Table 2: Physicochemical Properties of SF₅Cl
| Property | Value | Reference(s) |
| Molecular Weight | 162.51 g/mol | [2][6][8] |
| Appearance | Colorless gas | [2][7] |
| Melting Point | -64 °C | [2][5][6] |
| Boiling Point | -19 °C | [2][4] |
| Density (gas) | 6.642 g/dm³ | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, primarily involving the fluorination of sulfur-chlorine compounds or the chlorination of sulfur fluorides.
Diagram 1: Synthetic Pathways to SF₅Cl
Caption: Overview of the primary synthetic routes to this compound.
Experimental Protocol: Synthesis from Sulfur Tetrafluoride and Chlorine
This method is one of the most common and efficient for the laboratory-scale synthesis of SF₅Cl.
Materials:
-
Sulfur tetrafluoride (SF₄)
-
Chlorine (Cl₂)
-
Cesium fluoride (CsF), anhydrous (used as a catalyst)
-
A suitable high-pressure reactor (e.g., a stainless steel autoclave) equipped with a stirrer, thermocouple, and pressure gauge.
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove any moisture and oxygen.
-
Charging the Reactor: Anhydrous cesium fluoride is added to the reactor. The reactor is then cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and evacuated.
-
Addition of Reactants: A known amount of sulfur tetrafluoride is condensed into the reactor, followed by the condensation of chlorine gas. The molar ratio of SF₄ to Cl₂ is typically near stoichiometric, with a slight excess of chlorine sometimes used.
-
Reaction: The reactor is sealed and allowed to warm to room temperature. The reaction mixture is then heated to the desired temperature (typically between 150-200 °C) and stirred for several hours. The pressure inside the reactor will increase as the reaction proceeds.
-
Work-up and Purification: After the reaction is complete, the reactor is cooled to room temperature. The gaseous product mixture is vented through a series of traps to remove unreacted starting materials and byproducts. SF₅Cl can be purified by fractional condensation or distillation.
-
Characterization: The identity and purity of the synthesized SF₅Cl can be confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and ¹⁹F NMR spectroscopy.
Reactivity and Applications in Organic Synthesis
The reactivity of SF₅Cl is dominated by the lability of the S-Cl bond, which can undergo homolytic cleavage to generate the pentafluorosulfanyl radical (•SF₅).[4] This radical readily adds across unsaturated carbon-carbon bonds, providing a powerful method for the introduction of the –SF₅ group into organic molecules.
Diagram 2: Radical Addition of SF₅Cl to an Alkene
Caption: Generalized mechanism for the radical addition of SF₅Cl to an alkene.
Experimental Protocol: Triethylborane-Catalyzed Addition of SF₅Cl to an Alkene
This protocol is a widely used method for the pentafluorosulfanylation of alkenes under mild conditions.[1]
Materials:
-
This compound (SF₅Cl)
-
Alkene (e.g., 1-octene)
-
Triethylborane (Et₃B), typically as a 1.0 M solution in hexanes or THF
-
Anhydrous solvent (e.g., dichloromethane or hexane)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a septum, a gas inlet, and a condenser is set up under an inert atmosphere.
-
Addition of Alkene and Solvent: The alkene is dissolved in the anhydrous solvent and the solution is cooled to the desired temperature (typically between -30 °C and room temperature) in an appropriate cooling bath.
-
Addition of SF₅Cl: SF₅Cl gas is bubbled through the solution or a pre-prepared saturated solution of SF₅Cl in the reaction solvent is added via cannula.
-
Initiation: A solution of triethylborane is added dropwise to the stirred reaction mixture. The addition is often accompanied by a slight exotherm. The reaction is monitored by TLC or GC-MS.
-
Quenching: Upon completion, the reaction is carefully quenched by the addition of a suitable reagent, such as water or a dilute aqueous solution of sodium thiosulfate, to destroy any remaining reactive species.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: The structure of the product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The ¹⁹F NMR spectrum is particularly informative, typically showing a characteristic AB₄ pattern for the –SF₅ group.
Spectroscopic Characterization
The structure and purity of SF₅Cl and its derivatives are typically confirmed using a combination of spectroscopic techniques.
Table 3: Spectroscopic Data for SF₅Cl
| Technique | Key Features | Reference(s) |
| FTIR | Strong absorptions corresponding to S-F and S-Cl stretching and bending vibrations. | [1] |
| Raman | Complements FTIR data, providing information on symmetric vibrations. | [1] |
| ¹⁹F NMR | Two signals: a quintet for the apical fluorine and a doublet of quartets for the four equatorial fluorines, exhibiting a characteristic AB₄ spin system. | [1][3] |
Safety Considerations
This compound is a toxic and reactive gas.[4] All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.[5] Reactions involving SF₅Cl should be conducted under an inert atmosphere to prevent reactions with atmospheric moisture and oxygen. Accidental release should be handled according to established safety protocols for hazardous gases.
Conclusion
This compound is a versatile and powerful reagent for the introduction of the pentafluorosulfanyl group into organic molecules. Its unique reactivity, driven by the facile generation of the •SF₅ radical, has enabled the synthesis of a wide range of novel compounds with potential applications in drug discovery and materials science. A thorough understanding of its chemical properties, handling requirements, and reaction protocols is essential for its safe and effective use in the research laboratory.
References
- 1. Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 6. app.scinito.ai [app.scinito.ai]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantifying Dense Multicomponent Slurries with In-Line ATR-FTIR and Raman Spectroscopies: A Hanford Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability and Application of Sulfur Chloride Pentafluoride (SF₅Cl)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfur Chloride Pentafluoride
This compound (SF₅Cl) is a colorless, highly toxic gas with a pungent odor.[1][2] It is a significant reagent in fluorine chemistry, serving as the primary commercial source for introducing the pentafluorosulfanyl (–SF₅) group into organic molecules.[1][2] The –SF₅ group is of considerable interest in drug discovery and materials science due to its unique properties. Often referred to as a "super-trifluoromethyl" group, it possesses high electronegativity, enhanced lipophilicity, greater steric bulk, and superior metabolic stability compared to the more common trifluoromethyl (–CF₃) group.[3][4] These characteristics make the –SF₅ moiety a valuable bioisosteric replacement for other functional groups in the development of novel pharmaceuticals and agrochemicals.[4][5] This guide provides an in-depth overview of the commercial availability of SF₅Cl, its physicochemical properties, key synthetic applications, and detailed experimental protocols for its use.
Commercial Availability
This compound is available from a limited number of specialized chemical suppliers. Availability may vary, with some suppliers offering it from stock while others provide it on a custom synthesis basis.[6] Purity levels typically range from 90% to 95%.[7]
| Supplier | Product Name/Purity | Available Quantities | Price (USD) | Notes |
| SynQuest Laboratories | Sulfur chloropentafluoride 90% | 5 g | $640.00 | - |
| Sulfur chloropentafluoride 90% | 25 g | $1,340.00 | - | |
| American Custom Chemicals Corporation | SULPHUR CHLOROPENTAFLUORIDE 95.00% | 5G | $1,321.20 | - |
| SULPHUR CHLOROPENTAFLUORIDE 95.00% | 25G | $2,060.42 | - | |
| EvitaChem | This compound | - | Inquiry | Catalog Number: EVT-306583.[3] |
| MedKoo Biosciences | This compound | Min. 1 g | Inquiry | Currently not in stock, available through custom synthesis with a lead time of 2 to 4 months.[6] |
| Benchchem | This compound | - | Inquiry | For research use only.[8] |
| Guidechem | SULPHUR CHLOROPENTAFLUORIDE | Min. 1 KG / 1 Metric Ton | Inquiry | Lists multiple suppliers from China and the United States.[9] |
Note: Prices are subject to change and were retrieved from publicly available information. It is recommended to contact the suppliers directly for current pricing and availability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | ClF₅S | [2][3] |
| Molecular Weight | 162.51 g/mol | [2][3] |
| CAS Number | 13780-57-9 | [2][3] |
| Appearance | Colorless gas | [2] |
| Odor | Pungent | [3] |
| Melting Point | -64 °C (209 K) | [1][2] |
| Boiling Point | -19 °C (254 K) | [1][2] |
| Density (gas, 25 °C) | 6.642 g/dm³ | [1][2] |
| Molecular Geometry | Octahedral, C₄v symmetry | [1][2] |
Applications in Chemical Synthesis
The primary application of SF₅Cl is in the introduction of the pentafluorosulfanyl group into organic molecules. The lability of the S-Cl bond allows for its homolytic cleavage, generating the highly reactive SF₅ radical.[8] This radical can then participate in various reactions, most notably addition to unsaturated systems.
Radical Addition to Alkenes and Alkynes
One of the most common and synthetically useful reactions involving SF₅Cl is its radical addition across carbon-carbon double and triple bonds. This provides a direct route to aliphatic SF₅-containing compounds.[2][10] The reaction is typically initiated by radical initiators such as triethylborane (Et₃B) or under photochemical conditions.[2][10]
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound (EVT-306583) | 13780-57-9 [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | 13780-57-9 | Benchchem [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
"principal uses of sulfur chloride pentafluoride in chemistry"
An In-depth Technical Guide to the Principal Uses of Sulfur Chloride Pentafluoride in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound (SF₅Cl)
This compound (SF₅Cl) is a unique inorganic compound that serves as the primary and most prevalent reagent for introducing the pentafluorosulfanyl (–SF₅) group into organic molecules.[1][2] It exists as a colorless gas at room temperature, with a melting point of -64°C and a boiling point of -19°C.[1][3] The molecule adopts a distorted octahedral geometry with C₄v symmetry.[1][2]
The compound's utility is defined by a crucial dichotomy in its bonding: the sulfur-fluorine (S–F) bonds are exceptionally stable, while the sulfur-chlorine (S–Cl) bond is relatively labile.[1][3] This reactivity profile allows SF₅Cl to act as a potent source of the SF₅ radical (SF₅•), enabling a variety of chemical transformations.[2]
The –SF₅ group itself is of immense interest in medicinal and materials chemistry. Often termed a "super-trifluoromethyl group," it exhibits higher electronegativity, greater lipophilicity, and superior metabolic stability compared to the common trifluoromethyl (–CF₃) group.[3][4] These properties make it a valuable functional group for modifying the physicochemical characteristics of pharmaceuticals and agrochemicals.[1][5][6]
Core Reactivity and Principal Applications
The chemistry of SF₅Cl is dominated by its role as a precursor to the SF₅ radical. The homolytic cleavage of the weak S–Cl bond is the key initiation step for its most significant application: the radical addition to unsaturated carbon-carbon bonds.[2][7]
Radical Addition to Alkenes and Alkynes
The most synthetically valuable application of SF₅Cl is its addition across alkenes and alkynes, providing a direct and efficient method for incorporating the –SF₅ group into aliphatic frameworks.[2][8] The reaction proceeds via a free-radical chain mechanism.[7][9]
Several methods have been developed to initiate the formation of the SF₅• radical from SF₅Cl:
-
Triethylborane (Et₃B) Initiation: The landmark method developed by Dolbier, using triethylborane with oxygen at low temperatures, remains the most widely applied protocol.[2][10] It is effective for a broad range of substrates.
-
Photochemical Initiation: The S-Cl bond can be cleaved using light. This includes UV irradiation,[9][11] visible light in the presence of an electron donor-acceptor (EDA) complex,[10][12] and blue light irradiation,[12][13] offering a metal- and initiator-free alternative.
-
Amine-Borane Complex Initiation: Air-stable amine-borane complexes can be used as a safer alternative to the pyrophoric Et₃B for radical initiation.[7][14]
The general transformation involves the addition of the SF₅• radical to the unsaturated bond, forming a carbon-centered radical intermediate. This intermediate then abstracts a chlorine atom from another molecule of SF₅Cl to yield the final chloro-pentafluorosulfanylated product and propagate the radical chain.[7][12]
Caption: General mechanism for the radical addition of SF₅Cl.
Multi-Component and Cascade Reactions
SF₅Cl is also utilized in more complex transformations, including multi-component and cascade reactions.
-
Hydroxypentafluorosulfanylation: A single-step, photo-induced reaction of alkenes with SF₅Cl and molecular oxygen can produce a diverse range of valuable pentafluorosulfanyl alcohols.[13][15]
-
Three-Component Additions: SF₅Cl can react with diazo compounds and alkenes to selectively form α-alkyl-α-SF₅ carbonyl compounds.[10][13]
-
Radical Cascade Cyclizations: The initial radical addition of SF₅Cl can trigger subsequent intramolecular cyclizations, as demonstrated in the synthesis of SF₅-containing isoquinolinediones from acrylamides.[16] This approach allows for the rapid construction of complex heterocyclic scaffolds.
Synthesis of SF₅-Containing Building Blocks
Beyond direct addition, SF₅Cl is crucial for preparing versatile SF₅-containing building blocks. For instance, the radical addition to alkynes followed by an elimination step is a common route to synthesize SF₅-alkynes.[12] These intermediates are highly valuable for subsequent transformations, such as cyclizations to form SF₅-indoles or cross-coupling reactions.[17]
Quantitative Data Summary
The efficiency of SF₅Cl addition reactions varies with the initiation method and substrate. The following tables summarize representative yields reported in the literature.
Table 1: Yields for Et₃B- and Amine-Borane Complex-Initiated SF₅Cl Addition[7]
| Substrate (Alkene/Alkyne) | Initiator | Product Yield (%) |
| 1-Octene | Et₃B | 85 |
| 1-Octene | DICAB | 77 |
| Allylbenzene | Et₃B | 80 |
| Allylbenzene | DICAB | 61 |
| 4-Phenyl-1-butyne | Et₃B | 79 |
| 4-Phenyl-1-butyne | DICAB | 88 |
| 1-Dodecyne | Et₃B | 85 |
| 1-Dodecyne | DICAB | 75 |
| *DICAB: Diisopinocampheylborane amine complex |
Table 2: Yields for Light-Activated SF₅Cl Addition Reactions
| Substrate | Activation Method | Product Yield (%) | Reference |
| Styrene | Visible Light (EDA Complex) | 86 | [10] |
| 1-Octene | Visible Light (EDA Complex) | 73 | [10] |
| Phenylacetylene | Visible Light (EDA Complex) | 82 | [10] |
| 4-Phenyl-1-butyne | Black Light (370 nm) | 78 | [12] |
| Ethynylbenziodoxolone | Blue Light (440 nm) | 76 | [12] |
| Styrene (Hydroxypentafluorosulfanylation) | Photo-induced (with O₂) | 89 | [15] |
Detailed Experimental Protocols
The following provides a representative methodology for the widely used triethylborane-initiated radical addition of SF₅Cl to an alkene.
Protocol: General Procedure for Et₃B-Mediated Addition of SF₅Cl to an Alkene[7]
Warning: this compound is a toxic gas and triethylborane is pyrophoric. All manipulations should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment and inert atmosphere techniques.
Caption: Experimental workflow for a typical SF₅Cl addition.
1. Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent (0.1 M)
-
This compound (SF₅Cl) gas (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Triethylborane (Et₃B), 1.0 M solution in hexanes (0.2 mmol, 0.2 equiv)
-
Compressed air or oxygen source
-
Inert gas (Argon or Nitrogen)
2. Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the alkene substrate.
-
Anhydrous solvent is added, and the flask is sealed and placed under an inert atmosphere.
-
The flask is cooled to the desired reaction temperature (typically -78 °C to -30 °C) in a cooling bath.
-
SF₅Cl gas is carefully bubbled through the cooled solution via a cannula for a designated period to ensure the desired molar equivalent is added.
-
A slow stream of air is bubbled through the reaction mixture while the 1.0 M solution of Et₃B in hexanes is added dropwise over several minutes. Caution: The reaction is often exothermic.
-
The reaction is stirred at the low temperature and monitored periodically by an appropriate method (e.g., ¹⁹F NMR, GC-MS, or TLC).
-
Upon completion, the reaction is allowed to warm to room temperature, and the excess SF₅Cl is carefully vented.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the desired chloro-pentafluorosulfanylated product.
Conclusion and Future Outlook
This compound is the cornerstone reagent for pentafluorosulfanylation in modern organic synthesis.[1] Its primary use in the radical addition to unsaturated systems provides robust and direct access to aliphatic SF₅-containing compounds.[8] Ongoing research continues to expand its utility through the development of milder and more efficient initiation systems, such as photoredox catalysis, and by harnessing its reactivity in novel cascade and multi-component reactions.[10][12] As the demand for unique fluorinated motifs grows in drug discovery and materials science, the development of new transformations involving SF₅Cl will undoubtedly remain a vibrant and impactful area of chemical research.[1][6]
References
- 1. webqc.org [webqc.org]
- 2. This compound | 13780-57-9 | Benchchem [benchchem.com]
- 3. Buy this compound (EVT-306583) | 13780-57-9 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl) | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 13. researchgate.net [researchgate.net]
- 14. Amine-borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pentafluorosulfanylation of Acrylamides: The Synthesis of SF5-Containing Isoquinolinediones with SF5Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of SF₅Cl Radical Formation
The pentafluorosulfanyl (SF₅) group is of significant interest in medicinal chemistry and materials science due to its unique properties, including high electronegativity, lipophilicity, and stability.[1] Often termed a "super trifluoromethyl group," its incorporation into organic molecules can profoundly alter their physicochemical characteristics.[1] The primary reagent for introducing this functional group is sulfur chloride pentafluoride (SF₅Cl), a colorless gas that serves as the main precursor to the highly reactive SF₅• radical.[2] Understanding the mechanisms of SF₅• radical formation is crucial for developing novel synthetic methodologies and expanding the library of SF₅-containing compounds.
This technical guide provides a comprehensive overview of the core mechanisms for generating the SF₅• radical from SF₅Cl, details key experimental protocols, and presents relevant quantitative data for comparative analysis.
Core Mechanisms of SF₅• Radical Formation
The generation of the pentafluorosulfanyl radical from SF₅Cl is predominantly achieved through the homolytic cleavage of the sulfur-chlorine bond. This bond is significantly weaker than the sulfur-fluorine bonds within the same molecule, making its selective scission feasible under various conditions.[3]
Chemically-Induced Homolysis (Radical Initiation)
The most prevalent and synthetically useful methods involve the use of radical initiators that facilitate the homolysis of the S-Cl bond under mild conditions. These methods avoid the need for specialized equipment like photochemical reactors.[4]
a) Triethylborane (Et₃B) Initiation:
First reported by Dolbier and co-workers, the use of triethylborane (Et₃B) in the presence of trace amounts of oxygen (O₂) is the most common method for generating the SF₅• radical for addition reactions to unsaturated bonds.[4] The initiation process is highly efficient, even at low temperatures.[4]
The mechanism proceeds as follows:
-
Initiation: Triethylborane reacts with molecular oxygen to form an ethyl radical (Et•).
-
Abstraction: The generated ethyl radical abstracts the chlorine atom from SF₅Cl, producing the desired pentafluorosulfanyl radical (SF₅•) and ethyl chloride.
-
Propagation: The SF₅• radical adds to an alkene or alkyne, forming a new carbon-centered radical, which then abstracts a chlorine atom from another molecule of SF₅Cl to yield the final product and regenerate the SF₅• radical, thus propagating the chain reaction.[4]
b) Amine–Borane Complex Initiation:
Due to the pyrophoric nature of Et₃B, safer, air-stable amine–borane complexes have been developed as alternative radical initiators.[4] This method is complementary to the classic Dolbier protocol. The proposed mechanism involves an initial hydroboration of the alkene substrate by the amine-borane complex to form a trialkylborane in situ.[4] This trialkylborane then follows a similar oxygen-initiated pathway to Et₃B, generating an alkyl radical that abstracts a chlorine atom from SF₅Cl to produce the SF₅• radical.[4]
Photochemically-Induced Homolysis (Photolysis)
The direct cleavage of the S-Cl bond can be achieved by exposing SF₅Cl to electromagnetic radiation.
a) Ultraviolet (UV) Irradiation:
UV light can induce homolytic cleavage of the S–Cl bond, generating the SF₅• radical and a chlorine radical (Cl•).[5] This method is often used in radical chain reactions where the quantum yield can be high.[6] Recent protocols have utilized ultraviolet light (e.g., 370 nm black light) to initiate the chloropentafluorosulfanylation of alkynes.[7]
b) Visible Light Irradiation:
Visible light, particularly blue light (e.g., 440 nm), can also generate the SF₅• radical, often in the presence of a photosensitizer or through the formation of an electron donor-acceptor (EDA) complex.[1][7] For instance, an EDA complex formed between an enamine and SF₅Cl can absorb visible light to initiate the radical formation process.[7]
c) Multiple-Photon Dissociation:
High-power infrared lasers, such as a pulsed CO₂ laser, can induce multiple-photon absorption by a sulfur-fluorine stretching oscillation.[8] This vibrational excitation is rapidly redistributed within the molecule, leading to the cleavage of the weakest bond, the S-Cl bond, to produce SF₅• and Cl• radicals.[8] This process is demonstrably non-thermal.[8]
Thermal Homolysis
At elevated temperatures, the S-Cl bond in SF₅Cl can undergo homolytic cleavage without the need for initiators or radiation. Thermal decomposition of SF₅Cl becomes significant at temperatures above 200 °C, primarily yielding sulfur tetrafluoride (SF₄) and chlorine gas (Cl₂).[3] However, direct homolysis to form SF₅• and Cl• is the initial step in free-radical reactions with activation energies in the range of 85-95 kJ/mol.[3]
Dissociative Electron Attachment
While not a direct method for producing the neutral SF₅• radical, dissociative electron attachment is a key process in the gas-phase chemistry of SF₅Cl. When SF₅Cl captures a low-energy (thermal) electron, it forms a transient negative ion (SF₅Cl⁻*) which rapidly dissociates. The primary products of this process are the pentafluorosulfide anion (SF₅⁻) and a chlorine radical (Cl•).[9][10] Minor product channels yielding Cl⁻ and FCl⁻ have also been observed.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to SF₅Cl and the formation of its radical.
Table 1: Physicochemical and Bond Properties of SF₅Cl
| Property | Value | Reference(s) |
| Molar Mass | 162.51 g/mol | [3] |
| Boiling Point | -19 °C | [2][3] |
| Melting Point | -64 °C | [2][3] |
| S–Cl Bond Dissociation Energy | 255 kJ/mol | [3] |
| S–F Bond Dissociation Energy | ~379 kJ/mol | [3] |
| Dipole Moment | 1.07 D | [3] |
| Thermal Decomposition Temp. | > 200 °C | [3] |
Table 2: Kinetic and Mechanistic Data for SF₅• Radical Formation
| Process | Parameter | Value | Conditions | Reference(s) |
| Et₃B-initiated addition to propene | Second-order rate constant (k) | 2.4 × 10⁻⁵ M⁻¹s⁻¹ | -30 °C | [3] |
| Thermal Free-Radical Reactions | Activation Energy (Ea) | 85-95 kJ/mol | N/A | [3] |
| Thermal Electron Attachment | Rate Coefficient (k) | 4.8 (±1.2) × 10⁻⁸ cm³ s⁻¹ | 300–550 K | [9][10] |
| Dissociative Electron Attachment | Primary Products | SF₅⁻ + Cl• | Thermal electrons | [9][10] |
| Dissociative Electron Attachment | Minor Products | Cl⁻, FCl⁻ | Thermal electrons | [9][10] |
Key Experimental Protocols
Protocol 1: Et₃B-Mediated Radical Addition of SF₅Cl to an Alkene
This protocol describes a general procedure for the widely used Dolbier method.
-
Setup: A three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet, and a septum is dried under vacuum and filled with an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents: The alkene substrate is dissolved in a suitable solvent (e.g., CH₂Cl₂, hexane) and cooled to the desired temperature (typically between -40 °C and -20 °C).
-
SF₅Cl Addition: Gaseous SF₅Cl is bubbled through the solution or a pre-made solution of SF₅Cl in an appropriate solvent is added.[4]
-
Initiation: A solution of triethylborane (Et₃B, typically 1 M in hexanes) is added dropwise via syringe over a period of time. The reaction is often initiated by the slow introduction of air or oxygen.
-
Reaction: The mixture is stirred at low temperature for several hours until completion, monitored by techniques like ¹⁹F NMR or GC-MS.
-
Workup: The reaction is quenched, typically with an aqueous solution, and the organic phase is separated, dried, and concentrated. The product is then purified by column chromatography or distillation.
Protocol 2: Thermal Electron Attachment using Flowing Afterglow Langmuir Probe (FALP) Technique
This protocol is for gas-phase studies of electron attachment.
-
Apparatus: The experiment is conducted in a Flowing Afterglow Langmuir Probe (FALP) apparatus. This consists of a flow tube where a buffer gas (typically helium) is flowed at a controlled rate.
-
Electron Generation: Electrons are generated at the upstream end of the flow tube, usually by a microwave discharge, and become thermalized through collisions with the buffer gas.
-
Reagent Introduction: A known concentration of SF₅Cl is introduced into the flow tube through a calibrated inlet downstream from the electron source.
-
Measurement: A movable Langmuir probe is used to measure the electron density at various points along the axis of the flow tube, both with and without the SF₅Cl reactant present. The decay of electron density as a function of distance (and therefore reaction time) allows for the determination of the attachment rate coefficient.[9][10]
-
Product Analysis: A mass spectrometer at the downstream end of the flow tube is used to identify the ionic products of the electron attachment reaction.
Visualizations of Mechanisms and Workflows
Caption: General mechanism for the radical chain addition of SF₅Cl.
Caption: Initiation step using the Triethylborane/O₂ system.
Caption: Mechanism of dissociative electron attachment to SF₅Cl.
Caption: Experimental workflow for a typical SF₅Cl radical addition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 5. Buy this compound (EVT-306583) | 13780-57-9 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Experimental and theoretical investigation of electron attachment to SF(5)Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
In-Depth Technical Guide to the Storage and Handling of Sulfur(V) Chloride Pentafluoride (SF5Cl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive recommendations for the safe storage and handling of sulfur(V) chloride pentafluoride (SF5Cl), a highly reactive and toxic gas with significant applications in the synthesis of novel pharmaceuticals and advanced materials. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Chemical and Physical Properties
Sulfur(V) chloride pentafluoride is a colorless gas at room temperature with a pungent odor.[1] Its high reactivity stems from the labile sulfur-chlorine bond.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of SF5Cl
| Property | Value | Reference |
| Molecular Formula | SF5Cl | [2] |
| Molecular Weight | 162.510 g/mol | [2] |
| Boiling Point | -19 °C | [1][2] |
| Melting Point | -64 °C | [1][2] |
| Density (gas, 25 °C) | 6.642 g/dm³ | [1][2] |
| Appearance | Colorless gas | [1][2] |
| Odor | Pungent | [1] |
Toxicity and Hazards
SF5Cl is a highly toxic substance and requires careful handling in a controlled laboratory environment.[1][2] The primary routes of exposure are inhalation and skin contact. Inhalation of SF5Cl can cause severe respiratory irritation.[3] The known toxicity data is summarized in Table 2.
Table 2: Toxicity Data for SF5Cl
| Metric | Value | Species | Reference |
| LCLo (Inhalation) | 100 ppm/1h | Rat | [4] |
Due to its high reactivity, SF5Cl can react violently with certain substances. It is crucial to avoid contact with incompatible materials to prevent hazardous reactions.
Storage Recommendations
Proper storage of SF5Cl is essential to maintain its purity and ensure safety. Stability testing has shown that SF5Cl can be stored for at least 24 months without significant degradation when stored under the recommended conditions.[1]
Table 3: Storage Conditions for SF5Cl
| Parameter | Recommendation | Reference |
| Temperature | Below 25 °C | [1] |
| Container Material | Passivated metal (Nickel, Monel) or fluoropolymer vessels | [1] |
| Storage Area | Well-ventilated, cool, and dry area | [3] |
| Incompatible Materials | Keep away from moisture, bases, and reducing agents. | [3] |
Handling Procedures
All handling of SF5Cl must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Researchers should develop and strictly follow standard operating procedures (SOPs) for all experiments involving this reagent.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling SF5Cl. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or butyl rubber). It is advisable to wear two pairs of gloves.
-
Respiratory Protection: A full-face respirator with cartridges suitable for acid gases and halogens should be used, especially when working outside of a fume hood or in case of a leak.
Experimental Setup and Workflow
Recent advancements have focused on developing safer methods for the use of SF5Cl, including its in-situ generation and use in continuous flow reactors or two-chamber systems to minimize exposure.[5][6][7][8]
Below is a generalized workflow for a laboratory-scale reaction using SF5Cl from a lecture bottle.
Caption: Generalized workflow for conducting a reaction with SF5Cl gas.
Material Compatibility
The selection of appropriate materials for reaction vessels, tubing, and storage containers is critical to prevent degradation of the equipment and contamination of the reaction.
Table 4: Material Compatibility with SF5Cl
| Material Class | Compatible | Incompatible | Reference |
| Metals | Nickel, Monel (passivated) | Aluminum, Zinc, other reactive metals | [1] |
| Polymers | Fluoropolymers (PTFE, FEP, PFA) | Most elastomers and plastics | [1] |
| Glass | Borosilicate glass (for short-term use with dry SF5Cl) | Etched by HF (a potential hydrolysis product) | |
| Solvents | Perfluorinated solvents, some hydrocarbons (e.g., hexane), and chlorinated solvents (e.g., dichloromethane) | Protic solvents (e.g., water, alcohols), ethers, and other nucleophilic solvents | [5][9] |
Emergency Procedures
In the event of an accidental release of SF5Cl, immediate and decisive action is required.
Spill or Leak Response
The following decision tree outlines the appropriate response to a leak or spill of SF5Cl.
Caption: Decision tree for responding to an SF5Cl leak.
First Aid
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Disposal
All waste materials contaminated with SF5Cl, including reaction residues, quenching solutions, and disposable PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
This guide is intended to provide a comprehensive overview of the safe handling and storage of SF5Cl. It is not a substitute for formal safety training and a thorough understanding of the specific hazards associated with your experimental procedures. Always consult the Safety Data Sheet (SDS) and relevant literature before working with this hazardous material.
References
- 1. webqc.org [webqc.org]
- 2. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Sulfur chloropentafluoride | ClF5S | CID 123330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Pentafluorosulfanylation of Alkenes using SF5Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF5) group has emerged as a valuable substituent in medicinal chemistry and materials science due to its unique electronic properties, high stability, and lipophilicity. The introduction of the SF5 moiety can significantly modulate the physicochemical and biological properties of organic molecules. Pentafluorosulfanyl chloride (SF5Cl) is a key reagent for introducing the SF5 group, and its radical addition to alkenes is a primary strategy for synthesizing aliphatic SF5-containing compounds. This document provides detailed application notes and protocols for the pentafluorosulfanylation of alkenes using SF5Cl, focusing on common initiation methods.
Reaction Mechanism
The pentafluorosulfanylation of alkenes with SF5Cl proceeds via a radical chain mechanism. The reaction is initiated by the generation of a pentafluorosulfanyl radical (SF5•), which then adds to the alkene double bond. The resulting carbon-centered radical subsequently abstracts a chlorine atom from another molecule of SF5Cl to yield the final product and propagate the radical chain.
Various methods have been developed to initiate the formation of the SF5• radical, with the most common being the use of triethylborane (Et3B) in the presence of oxygen, amine-borane complexes, or photochemical activation.
Data Presentation
Table 1: Triethylborane (Et3B)/O2 Mediated Pentafluorosulfanylation of Alkenes
| Entry | Alkene Substrate | Product | Yield (%) | Reference |
| 1 | 1-Octene | 1-Chloro-2-(pentafluorosulfanyl)octane | 85 | [1] |
| 2 | Styrene | 1-Chloro-1-phenyl-2-(pentafluorosulfanyl)ethane | 78 | [1] |
| 3 | 4-Phenyl-1-butene | 1-Chloro-4-phenyl-2-(pentafluorosulfanyl)butane | 90 | [2] |
| 4 | Allyl benzyl ether | 1-(Benzyloxy)-3-chloro-2-(pentafluorosulfanyl)propane | 88 | [2] |
Table 2: Amine-Borane Complex Initiated Pentafluorosulfanylation of Alkenes
| Entry | Alkene Substrate | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Allyl benzyl ether | DICAB (10) | Hexane | 50 | 3 | 86 | [2] |
| 2 | 4-Phenyl-1-butene | DICAB (10) | Hexane | 50 | 3 | 85 | [2] |
| 3 | 1-Decene | DICAB (10) | Hexane | 50 | 3 | 78 | [2] |
| 4 | (E)-Methyl 3-phenylacrylate | DICAB (10) | EtOAc | 50 | 3 | 55 | [2] |
| 5 | N-Allyl-4-methylbenzenesulfonamide | DICAB (10) | Hexane | 50 | 3 | 75 | [2] |
DICAB = Diisopropylaminoborane complex
Experimental Protocols
Protocol 1: General Procedure for Et3B-Mediated Pentafluorosulfanylation of Alkenes
This protocol is adapted from the method originally developed by Dolbier and co-workers.[1]
Materials:
-
Alkene (1.0 mmol)
-
SF5Cl (1.5 mmol, as a solution in an appropriate solvent or condensed gas)
-
Triethylborane (Et3B, 1.0 M solution in hexanes, 0.2 mmol)
-
Anhydrous solvent (e.g., CH2Cl2, hexane)
-
Dry air or oxygen source
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 mmol) and the anhydrous solvent (5 mL).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Carefully introduce SF5Cl (1.5 mmol) into the reaction vessel. This can be done by condensing the gas into the cooled flask or by adding a pre-prepared, chilled solution of SF5Cl.
-
Slowly add triethylborane (0.2 mL of a 1.0 M solution in hexanes, 0.2 mmol) to the reaction mixture.
-
Introduce a slow stream of dry air or oxygen into the headspace of the flask via a needle while maintaining the low temperature. The reaction is often exothermic, and slow addition of the initiator and oxidant is crucial.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., CH2Cl2, ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pentafluorosulfanylated alkane.
Protocol 2: General Procedure for Amine-Borane Complex Initiated Pentafluorosulfanylation of Alkenes
This protocol is based on the work of Paquin and co-workers.[2]
Materials:
-
Alkene (0.5 mmol)
-
SF5Cl (1.5 mmol, condensed)
-
Diisopropylaminoborane (DICAB, 0.05 mmol)
-
Anhydrous hexane (3.0 mL)
-
Pressure-rated vial with a screw cap and septum
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a pressure-rated vial, add the alkene (0.5 mmol) and diisopropylaminoborane (0.05 mmol).
-
Cool the vial to -40 °C in a cryocool or a suitable cooling bath.
-
Carefully condense SF5Cl (1.5 mmol) into the vial.
-
Add anhydrous hexane (3.0 mL) to the vial.
-
Seal the vial tightly with the screw cap.
-
Transfer the vial to a preheated oil bath at 50 °C and stir for 3 hours.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully vent the vial in a well-ventilated fume hood to release any excess pressure.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Radical chain mechanism of alkene pentafluorosulfanylation.
Caption: General experimental workflow for pentafluorosulfanylation.
References
Application Notes and Protocols: Radical Addition of SF5Cl to Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF5) group has emerged as a critical functional group in modern chemistry, often referred to as a "super-trifluoromethyl" group due to its enhanced electronegativity, lipophilicity, and metabolic stability. The radical addition of pentafluorosulfanyl chloride (SF5Cl) to alkynes is a powerful and versatile method for the introduction of the SF5 moiety, providing access to a wide range of valuable SF5-containing vinyl compounds. These compounds are of significant interest in the development of new pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for several established methods for the radical addition of SF5Cl to alkynes.
Mechanistic Overview: Radical Chain Process
The addition of SF5Cl to alkynes proceeds via a radical chain mechanism. The key steps involve the generation of the pentafluorosulfanyl radical (SF5•), its addition to the alkyne to form a vinyl radical intermediate, and the subsequent abstraction of a chlorine atom from SF5Cl to yield the final product and regenerate the SF5• radical for the propagation of the chain reaction. Various methods have been developed to initiate the formation of the SF5• radical, each with its own advantages and specific experimental requirements.
Key Initiation Methods and Protocols
Several methods for initiating the radical addition of SF5Cl to alkynes have been reported, offering a range of conditions suitable for various substrates and laboratory setups.
Triethylborane (Et3B)-Mediated Initiation
This is a widely used and classic method for the low-temperature radical addition of SF5Cl.[1]
Protocol:
-
To a solution of the alkyne (1.0 equiv) in a suitable solvent (e.g., ethyl acetate) in a sealed tube, add triethylborane (Et3B, typically 1.0 M in hexanes, 0.2-0.3 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Slowly bubble SF5Cl gas through the solution or add a pre-prepared saturated solution of SF5Cl in the reaction solvent.
-
Allow the reaction to stir at the specified temperature for the required time (typically a few hours).
-
Upon completion, quench the reaction, for example, by exposure to air.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography to obtain the desired (E)-1-chloro-2-(pentafluorosulfanyl)alkene.
Amine-Borane Complex-Initiated Addition
Protocol:
-
In a reaction vessel, dissolve the alkyne (1.0 equiv) and the amine-borane complex (e.g., diisopropylaminoborane (DICAB), 1.2 equiv) in a suitable solvent.
-
Introduce SF5Cl (typically as a solution in the reaction solvent, 1.2 equiv).
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) for the designated time.
-
After cooling to room temperature, concentrate the mixture and purify by column chromatography.
Photoinitiated Addition
Light-induced initiation offers a metal-free and often milder alternative.
Protocol:
-
In a quartz reaction vessel, dissolve the alkyne (1.0 equiv) in a suitable solvent.
-
Introduce SF5Cl (1.2 equiv) into the solution.
-
Irradiate the mixture with a black light source (e.g., 370 nm) at a controlled temperature for several hours.
-
Monitor the reaction by an appropriate analytical method (e.g., NMR, GC-MS).
-
Once the starting material is consumed, remove the solvent and purify the product.
Protocol:
-
In a reaction vessel, combine the alkyne (1.0 equiv), an electron-rich enamine (formed in situ from an aldehyde like 2,2-diphenylacetaldehyde and a secondary amine like pyrrolidine), and SF5Cl in a suitable solvent.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
After the reaction is complete, concentrate the mixture and purify the product by chromatography. This method does not require oxygen to proceed.[4][5]
Tetrahydrofuran (THF)-Mediated Initiation
A recent discovery has shown that THF can initiate the radical addition at low temperatures without the need for an external initiator.[4]
Protocol:
-
Dissolve the alkyne (1.0 equiv) in THF.
-
Cool the solution to -40 °C.
-
Add SF5Cl (1.5 equiv).
-
Stir the reaction at -40 °C until completion.
-
Work up the reaction and purify the product to yield exclusively the (E)-1-chloro-2-SF5-alkene.[4] The initiation is proposed to occur via hydroperoxides formed from the autoxidation of THF with oxygen.[4]
Data Presentation
The following tables summarize the quantitative data for the radical addition of SF5Cl to various alkynes using different initiation methods.
Table 1: Triethylborane (Et3B) Mediated Chloropentafluorosulfanylation of Alkynes [1]
| Alkyne Substrate | Product | Yield (%) |
| Phenylacetylene | (E)-1-chloro-2-phenyl-1-(pentafluorosulfanyl)ethene | 78 |
| 1-Octyne | (E)-1-chloro-1-(pentafluorosulfanyl)oct-1-ene | 85 |
| 4-Phenyl-1-butyne | (E)-4-phenyl-1-chloro-1-(pentafluorosulfanyl)but-1-ene | 79[3] |
Table 2: Amine-Borane Complex (DICAB) Initiated Chloropentafluorosulfanylation of Alkynes [3]
| Alkyne Substrate | Product | Yield (%) |
| 4-Phenyl-1-butyne | (E)-4-phenyl-1-chloro-1-(pentafluorosulfanyl)but-1-ene | 88 |
| Phenylacetylene | (E)-1-chloro-2-phenyl-1-(pentafluorosulfanyl)ethene | 65 |
| 1-Octyne | (E)-1-chloro-1-(pentafluorosulfanyl)oct-1-ene | 55 |
Table 3: Photoinitiated and THF-Mediated Chloropentafluorosulfanylation of Alkynes [4]
| Alkyne Substrate | Initiation Method | Product | Yield (%) |
| Phenylacetylene | Blue Light/EBX | Phenyl(pentafluorosulfanyl)acetylene | 76 |
| Various Alkynes | Visible Light/EDA Complex | (E)-1-chloro-2-(pentafluorosulfanyl)alkenes | 31-86 |
| Various Alkynes | THF at -40 °C | (E)-1-chloro-2-(pentafluorosulfanyl)alkenes | up to 99 |
Visualizations
Caption: General workflow for the radical addition of SF5Cl to alkynes.
Variations of the Protocol
Beyond chloropentafluorosulfanylation, modifications to the reaction conditions can lead to other valuable products.
-
Iodopentafluorosulfanylation: By using a combination of SF5Cl and potassium iodide (KI) with 18-crown-6 ether in THF at -78 °C, (E)-1-iodo-2-(pentafluorosulfanyl)alkenes can be synthesized with high regio- and stereoselectivity.[1]
-
Hydropentafluorosulfanylation: In the presence of a hydrogen atom donor like (TMS)3SiH, the intermediate vinyl radical can be trapped to yield (Z)-alkenyl-SF5 compounds.[1]
-
Oxypentafluorosulfanylation: When the radical addition is performed in the presence of oxygen, α-SF5 ketones can be obtained.[6]
Conclusion
The radical addition of SF5Cl to alkynes is a robust and adaptable methodology for the synthesis of SF5-substituted alkenes. The choice of initiation method can be tailored to the specific substrate and available laboratory equipment, with options ranging from classic chemical initiators to modern photoredox catalysis. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this important transformation in their synthetic endeavors.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Triethylborane as a Radical Initiator for SF5Cl Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of triethylborane (BEt₃) as a radical initiator in the addition of pentafluorosulfur chloride (SF₅Cl) to unsaturated compounds. This method, often referred to as the Dolbier protocol, is a cornerstone for the synthesis of aliphatic pentafluorosulfanylated molecules, which are of significant interest in pharmaceutical and agrochemical research due to the unique properties conferred by the SF₅ group.[1]
Introduction
The pentafluorosulfanyl (SF₅) group is often considered a "super-trifluoromethyl" group due to its greater electronegativity, lipophilicity, and steric bulk. The introduction of this moiety into organic molecules can significantly modulate their biological activity. Triethylborane, in the presence of atmospheric oxygen, serves as a highly efficient low-temperature radical initiator for the addition of SF₅Cl across alkenes and alkynes.[1] The reaction proceeds via a free-radical chain mechanism, offering a versatile and effective method for creating C-SF₅ bonds.[1]
While highly effective, triethylborane is a pyrophoric liquid and requires careful handling.[2] It is typically supplied as a solution in hexane or THF to mitigate this hazard.[3] As an alternative, air-stable amine-borane complexes have been developed and show comparable efficacy in many cases.[1]
Reaction Mechanism
The initiation of the radical reaction involves the interaction of triethylborane with molecular oxygen, which generates an ethyl radical (Et•). This ethyl radical then abstracts a chlorine atom from SF₅Cl to produce the key propagating species, the pentafluorosulfanyl radical (SF₅•). The SF₅• radical then adds to the unsaturated substrate, followed by chlorine atom transfer from another molecule of SF₅Cl to yield the final product and regenerate the SF₅• radical, thus continuing the chain reaction.[1]
Caption: Radical initiation and propagation mechanism for the BEt₃-mediated addition of SF₅Cl to an alkene.
Quantitative Data Summary
The following tables summarize the yields for the addition of SF₅Cl to various alkenes and alkynes using triethylborane as the initiator, in comparison to the air-stable diisopropylcarbamoyl amine-borane complex (DICAB).
Table 1: SF₅Cl Addition to Alkenes
| Entry | Substrate | Initiator | Solvent | Temperature (°C) | Yield (%) |
| 1 | Allyl benzyl ether | BEt₃ | CH₂Cl₂ | -20 to rt | 88[1] |
| 2 | Allyl benzyl ether | DICAB | MTBE | 60 | 77[1] |
| 3 | 4-Phenyl-1-butene | BEt₃ | CH₂Cl₂ | -20 to rt | 90[1] |
| 4 | 4-Phenyl-1-butene | DICAB | MTBE | 60 | 85[1] |
| 5 | 1-Decene | BEt₃ | CH₂Cl₂ | -20 to rt | 85 |
| 6 | 1-Decene | DICAB | MTBE | 60 | 70 |
| 7 | (E)-4-Octene | BEt₃ | CH₂Cl₂ | -20 to rt | 75 |
| 8 | (E)-4-Octene | DICAB | MTBE | 60 | 65 |
Table 2: SF₅Cl Addition to Alkynes
| Entry | Substrate | Initiator | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Phenyl-1-butyne | BEt₃ | CH₂Cl₂ | -20 to rt | 79[3] |
| 2 | 4-Phenyl-1-butyne | DICAB | MTBE | 60 | 88[3] |
| 3 | Phenylacetylene | BEt₃ | CH₂Cl₂ | -20 to rt | 18[4] |
| 4 | Phenylacetylene | DICAB | MTBE | 60 | 23[4] |
| 5 | 6-Dodecyne | BEt₃ | CH₂Cl₂ | -20 to rt | 65[4] |
| 6 | 6-Dodecyne | DICAB | MTBE | 60 | 17[4] |
Experimental Protocols
Safety Precautions:
-
Triethylborane is pyrophoric and ignites spontaneously in air. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.
-
SF₅Cl is a toxic gas at room temperature and should be handled in a well-ventilated fume hood.
-
All glassware should be thoroughly dried before use.
Materials:
-
Alkene or alkyne (1.0 mmol)
-
Triethylborane (1.0 M solution in hexanes or THF, 0.2 mL, 0.2 mmol)
-
Pentafluorosulfur chloride (SF₅Cl) (condensed at -78 °C, ~3.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
General Protocol for the Triethylborane-Initiated Addition of SF₅Cl to an Unsaturated Compound (Dolbier Protocol)
This protocol is adapted from the procedure described by Dolbier and co-workers and is exemplified in the work of Gilbert et al.[1][4]
Caption: General workflow for the BEt₃-initiated addition of SF₅Cl to unsaturated compounds.
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a cold finger condenser (-78 °C), add the alkene or alkyne (1.0 mmol) and anhydrous dichloromethane (5 mL) under an argon atmosphere.
-
Cool the reaction mixture to -20 °C using a cryocooler or an appropriate cooling bath.
-
With vigorous stirring, condense pentafluorosulfur chloride (SF₅Cl) (~3.0 mmol) into the reaction flask via the cold finger condenser.
-
Slowly add triethylborane (1.0 M solution in hexanes, 0.2 mL, 0.2 mmol) dropwise to the reaction mixture via syringe over a period of 5 minutes. A slight exothermic reaction may be observed.
-
Stir the reaction mixture at -20 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.
-
Carefully quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃) (1:1, 20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pentafluorosulfanylated compound.
Note on a Potential Side Reaction: In the case of terminal alkynes such as phenylacetylene, a 2:1 adduct of the starting material and the intermediate radical may be observed as a side product.[3]
Conclusion
The triethylborane-initiated radical addition of SF₅Cl to alkenes and alkynes is a robust and widely applicable method for the synthesis of aliphatic SF₅-containing compounds. While requiring careful handling due to the pyrophoric nature of the initiator, the procedure is straightforward and provides good to excellent yields for a variety of substrates. The development of air-stable amine-borane complexes offers a valuable alternative, enhancing the safety and practicality of this important transformation in medicinal and materials chemistry.
References
- 1. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 2. TRIETHYLBORANE - Ataman Kimya [atamanchemicals.com]
- 3. Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Photochemical Activation of Sulfur Chloride Pentafluoride (SF5Cl)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pentafluorosulfanyl (SF5) group has garnered significant attention in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl" group due to its unique properties.[1][2] Compared to the trifluoromethyl (CF3) group, the SF5 moiety possesses higher electronegativity, greater lipophilicity, and exceptional chemical and metabolic stability.[2][3][4] These characteristics make it a highly desirable functional group for modifying the physicochemical properties of pharmaceuticals and agrochemicals.[1][5]
Sulfur chloride pentafluoride (SF5Cl) is a primary and commercially available reagent for introducing the SF5 group into organic molecules.[6] While thermal and radical initiator-based methods exist, photochemical activation provides a mild, efficient, and often highly selective pathway for generating the key pentafluorosulfanyl radical (SF5•). This document outlines the principles, applications, and detailed protocols for the photochemical activation of SF5Cl.
Core Principle: Photochemical Generation of the SF5• Radical
The foundational step in these reactions is the photochemical homolysis of the sulfur-chlorine bond in SF5Cl. Upon irradiation with light of a suitable wavelength (typically UV or visible light), the S-Cl bond cleaves, generating a highly reactive pentafluorosulfanyl radical (SF5•) and a chlorine radical (Cl•).[4][7] This process initiates a radical chain reaction, allowing for the functionalization of a wide array of organic substrates.
Caption: Homolytic cleavage of SF5Cl upon light absorption.
Application 1: Photo-induced Chloro-pentafluorosulfanylation of Alkenes and Alkynes
Application Note: This is one of the most direct applications of photochemically generated SF5• radicals. The radical adds across a double or triple bond, and the resulting carbon-centered radical abstracts a chlorine atom from another molecule of SF5Cl to propagate the radical chain. This method allows for the efficient synthesis of vicinal chloro-SF5 alkanes and chloro-SF5 alkenes.[8] The reaction can be initiated by various light sources, including blacklight (370 nm) and visible light in the presence of an electron donor-acceptor (EDA) complex.[8][9]
Logical Workflow:
Caption: Radical chain mechanism for chloro-pentafluorosulfanylation.
Quantitative Data Summary:
| Substrate Type | Light Source | Solvent | Yield (%) | Reference |
| Alkenes | Visible Light (EDA Complex) | DCM | 31-86% | [9] |
| Alkynes | Visible Light (EDA Complex) | DCM | 55-79% | [9] |
| Alkenes & Alkynes | Blacklight (370 nm) | Hexane | Moderate to Good | [8] |
| Terminal Alkynes | Blue Light (with EBX) | DCE | Moderate to High | [1] |
Detailed General Protocol:
-
Apparatus Setup: Use a quartz reaction tube or a vial made of a UV-transparent material.[10] Equip the setup with a magnetic stirrer and a cooling bath (e.g., cryocool or Dewar with acetone/dry ice) to maintain a low temperature, as SF5Cl is a gas at room temperature (boiling point: -21 °C).[11] Position a UV lamp (e.g., 20W blacklight compact fluorescent lamp) or a visible light LED source close to the reactor.[8]
-
Reagent Preparation:
-
Reaction Execution:
-
Cool the reaction vessel to the desired temperature (e.g., -40 °C).[11]
-
Add the SF5Cl solution (typically 1.5-3.0 equiv) to the cooled substrate solution.
-
If using an EDA complex method, add the necessary amine and aldehyde precursors.[9]
-
Seal the vessel and begin irradiation with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the light source and allow the vessel to warm to room temperature.
-
Vent any excess pressure carefully in a fume hood.
-
Quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to remove any remaining chlorine species.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Application 2: Photo-induced Hydroxy-pentafluorosulfanylation of Alkenes
Application Note: This advanced, three-component reaction combines SF5Cl, an alkene, and molecular oxygen to synthesize valuable β-pentafluorosulfanyl alcohols.[13][14] The reaction is metal-free and operationally simple, using O2 as the hydroxyl source.[13][14] This protocol is effective for a wide range of alkenes, including derivatives of natural products and existing drug molecules, providing direct access to complex SF5-containing building blocks.[13][14] The resulting SF5-alcohols can be further converted into other functional groups like ketones, diols, or cyclic carbonates.[13][15]
Proposed Reaction Pathway:
Caption: Pathway for hydroxy-pentafluorosulfanylation.
Quantitative Data Summary:
| Substrate Class | Light Source | Solvent | Yield (%) | Reference |
| Styrenes | 365 nm UV Lamp | CH3CN | Up to 89% | [13][14] |
| α,β-Unsaturated Esters | 365 nm UV Lamp | CH3CN | High | [13][14] |
| α,β-Unsaturated Amides | 365 nm UV Lamp | CH3CN | High | [13][14] |
Detailed General Protocol:
-
Apparatus Setup: Assemble a photoreactor with a quartz immersion well and a 365 nm UV lamp.[4] Use a gas inlet tube to bubble oxygen through the reaction mixture.
-
Reagent Preparation:
-
Dissolve the alkene substrate (1.0 equiv) in acetonitrile.
-
Prepare a solution of SF5Cl (typically 2.0-3.0 equiv) in the same solvent.
-
-
Reaction Execution:
-
Add the substrate solution to the photoreactor.
-
Begin bubbling oxygen gas through the solution at a steady rate.
-
Add the SF5Cl solution to the reactor.
-
Seal the reactor, begin stirring, and irradiate with the 365 nm UV lamp.
-
Maintain the reaction at room temperature or with cooling, as needed.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
After completion, stop the oxygen flow and turn off the lamp.
-
Add a reducing agent, such as triphenylphosphine (PPh3) or sodium sulfite, to reduce the intermediate hydroperoxide to the final alcohol.
-
Stir for 30 minutes at room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the β-pentafluorosulfanyl alcohol.
-
Application 3: Photo-initiated anti-Hydropentafluorosulfanylation of Terminal Alkynes
Application Note: This transformation achieves the selective synthesis of (Z)-(1-alken-1-yl)pentafluoro-λ⁶-sulfanes, a previously difficult-to-access geometrical isomer.[16] The reaction uses SF5Cl as the SF5• radical source and a hydrogen atom donor (HAD), such as tris(trimethylsilyl)silane ((TMS)3SiH), to terminate the radical addition with a hydrogen atom instead of a chlorine.[8] The high Z-selectivity (>85:15) is attributed to the intrinsic preference of the SF5-substituted vinylic radical intermediate to adopt a cis geometry.[16]
Quantitative Data Summary:
| Substrate Type | Hydrogen Atom Donor | Z:E Ratio | Yield (%) | Reference |
| Terminal Alkynes | (TMS)3SiH | >85:15 | Not specified, good reactivity | [8][16] |
Detailed General Protocol:
-
Apparatus Setup: Use a standard photochemical reactor setup with a black light CFL bulb or similar UV source.[8]
-
Reagent Preparation:
-
In a quartz tube, dissolve the terminal alkyne (1.0 equiv) and (TMS)3SiH (1.2 equiv) in a suitable solvent (e.g., diethyl ether).
-
-
Reaction Execution:
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly bubble gaseous SF5Cl into the solution or add a pre-cooled solution of SF5Cl incrementally. Incremental addition is crucial to keep the concentration of SF5Cl low, which favors the Hydrogen Atom Transfer (HAT) from the silane over chlorine abstraction from SF5Cl.[8]
-
Seal the tube and irradiate with the light source while stirring.
-
Allow the reaction to proceed for several hours, monitoring by GC-MS for the formation of the desired product and consumption of the alkyne.
-
-
Work-up and Purification:
-
Upon completion, warm the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to isolate the (Z)-alkenyl-SF5 product.
-
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The addition of sulphur chloride pentafluoride to trifluoroethylene - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization [ideas.repec.org]
- 14. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of SF5-Containing Heterocycles with SF5Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF5) group has emerged as a valuable substituent in medicinal chemistry and materials science due to its unique electronic properties, high stability, and lipophilicity.[1][2] The introduction of the SF5 group into heterocyclic scaffolds, which are prevalent in pharmaceuticals, can significantly modulate their biological activity and physicochemical properties.[1][2] Pentafluorosulfanyl chloride (SF5Cl) is a key reagent for the introduction of the SF5 group, typically through radical addition reactions to unsaturated systems.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of three important classes of SF5-containing heterocycles using SF5Cl: SF5-(aza)indoles, SF5-isoquinolinediones, and SF5-pyrazoles.
I. Synthesis of 2-SF5-(Aza)Indoles
The synthesis of 2-SF5-(aza)indoles can be efficiently achieved through a two-step telescoped procedure starting from 2-ethynylaniline derivatives.[2] The key steps involve the radical addition of SF5Cl to the alkyne, followed by a base-mediated cyclization.[2]
Reaction Scheme:
A general scheme for this synthesis is the radical addition of SF5Cl to the alkynyl π-system of 2-ethynyl anilines, which is then followed by a cyclization reaction.[1][2]
Data Presentation
Table 1: Synthesis of 2-SF5-Indoles via Radical Addition and Cyclization
| Entry | Substrate (2-Ethynylaniline Derivative) | Product (2-SF5-Indole) | Yield (%) |
| 1 | N-Tosyl-2-ethynylaniline | N-Tosyl-2-SF5-indole | 77-100 (NMR Yield) |
| 2 | 4-Me-N-Tosyl-2-ethynylaniline | 4-Me-N-Tosyl-2-SF5-indole | High (NMR Yield) |
| 3 | 4-OMe-N-Tosyl-2-ethynylaniline | 4-OMe-N-Tosyl-2-SF5-indole | High (NMR Yield) |
| 4 | 4-Cl-N-Tosyl-2-ethynylaniline | 4-Cl-N-Tosyl-2-SF5-indole | High (NMR Yield) |
| 5 | 2-Ethynyl-N-tosylpyridin-3-amine | 2-SF5-N-tosyl-7-azaindole | 44 |
Note: Yields are reported as NMR yields unless otherwise specified. Isolated yields can be lower due to purification challenges.[2]
Experimental Protocol: Telescoped Synthesis of N-Unprotected 2-SF5-Indoles
This protocol is adapted from the work of Bizet, Blanchard, and co-workers.[3]
Materials:
-
Substituted N-tosyl-2-ethynylaniline (1.0 equiv)
-
Pentafluorosulfanyl chloride (SF5Cl) gas
-
Triethylborane (Et3B) (1.0 M in hexanes)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Radical Addition:
-
In a sealed tube, dissolve the N-tosyl-2-ethynylaniline (1.0 equiv) in ethyl acetate.
-
Cool the solution to -78 °C and bubble SF5Cl gas through the solution for 5-10 minutes.
-
Add triethylborane (1.0 M in hexanes, 0.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or NMR. The reaction is carried out in a sealed tube to keep the gaseous SF5Cl in solution.[3]
-
-
Cyclization and Deprotection:
-
Once the radical addition is complete, carefully vent the sealed tube.
-
Add potassium carbonate (3.0 equiv) and methanol to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours to effect both cyclization and deprotection of the tosyl group.
-
Monitor the reaction progress by TLC or NMR.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. It is noted that the purification of 2-SF5-indoles on silica gel can lead to lower isolated yields.[2][4]
-
Logical Workflow for 2-SF5-Indole Synthesis
Caption: Workflow for the synthesis of 2-SF5-(Aza)Indoles.
II. Synthesis of SF5-Containing Isoquinolinediones
A facile and efficient method for synthesizing SF5-containing isoquinolinediones involves the intramolecular pentafluorosulfanylation of acrylamides using SF5Cl.[5] This protocol allows for the formation of an all-carbon quaternary stereocenter.[5]
Reaction Scheme:
The reaction proceeds via a radical cyclization mechanism initiated by the addition of the SF5 radical to the acrylamide double bond.
Data Presentation
Table 2: Synthesis of SF5-Containing Isoquinolinediones
| Entry | Substrate (Acrylamide Derivative) | Product (Isoquinolinedione) | Yield (%) |
| 1 | N-(2-vinylphenyl)methacrylamide | 3-methyl-3-(pentafluorosulfanylmethyl)isoquinoline-1,4(2H,3H)-dione | (Data not available in abstract) |
| 2 | N-(4-chloro-2-vinylphenyl)methacrylamide | 6-chloro-3-methyl-3-(pentafluorosulfanylmethyl)isoquinoline-1,4(2H,3H)-dione | (Data not available in abstract) |
| 3 | N-(4-methyl-2-vinylphenyl)methacrylamide | 6-methyl-3-methyl-3-(pentafluorosulfanylmethyl)isoquinoline-1,4(2H,3H)-dione | (Data not available in abstract) |
Note: Specific yield data requires access to the full-text article.
Experimental Protocol: Intramolecular Pentafluorosulfanylation of Acrylamides
A detailed experimental protocol is not available in the provided search results. The publication "Pentafluorosulfanylation of Acrylamides: The Synthesis of SF5-Containing Isoquinolinediones with SF5Cl" would contain the specific procedure.[5] A general procedure based on similar radical cyclizations is outlined below.
General Procedure (Hypothetical):
Materials:
-
Substituted N-(2-vinylphenyl)acrylamide (1.0 equiv)
-
Pentafluorosulfanyl chloride (SF5Cl) gas
-
Radical initiator (e.g., Et3B, AIBN, or photoredox catalyst)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a suitable reaction vessel, dissolve the acrylamide substrate in the chosen solvent.
-
Degas the solution by bubbling with an inert gas.
-
Introduce SF5Cl gas into the reaction mixture at a controlled temperature (e.g., -78 °C or room temperature).
-
Add the radical initiator. If using a photoinitiator, begin irradiation.
-
Stir the reaction mixture for the specified time, monitoring its progress by TLC or NMR.
-
Upon completion, quench the reaction appropriately.
-
Perform an aqueous work-up, extracting the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Signaling Pathway for Isoquinolinedione Synthesis
Caption: Proposed radical mechanism for SF5-Isoquinolinedione synthesis.
III. Synthesis of SF5-Pyrazoles
Highly substituted SF5-3H-pyrazoles can be synthesized via the 1,3-dipolar cycloaddition of SF5-alkynes with non-stabilized diazo compounds.[6] This method provides access to a range of substituted pyrazoles with yields up to 91%.[6]
Reaction Scheme:
The reaction involves the [3+2] cycloaddition of a diazo compound to an SF5-substituted alkyne.
Data Presentation
Table 3: Synthesis of SF5-Pyrazoles via 1,3-Dipolar Cycloaddition
| Entry | SF5-Alkyne | Diazo Compound | Product (SF5-3H-Pyrazole) | Yield (%) |
| 1 | (Pentafluoro-λ6-sulfaneylethynyl)benzene | Diazomethane | 3-phenyl-5-(pentafluorosulfanyl)-3H-pyrazole | Up to 91 |
| 2 | 1-(Pentafluoro-λ6-sulfaneyl)hex-1-yne | Diazomethane | 3-butyl-5-(pentafluorosulfanyl)-3H-pyrazole | (Data not available in abstract) |
| 3 | (Pentafluoro-λ6-sulfaneylethynyl)benzene | Ethyl diazoacetate | Ethyl 3-phenyl-5-(pentafluorosulfanyl)-3H-pyrazole-4-carboxylate | (Data not available in abstract) |
Note: The reaction can produce two regioisomers.[6]
Experimental Protocol: Synthesis of SF5-Pyrazoles under Flow Conditions
This protocol is based on the work of Paquin's group for the synthesis of substituted SF5-pyrazoles.[3] Flow conditions are often preferred for reactions involving potentially hazardous diazo compounds.[3]
Materials:
-
SF5-alkyne (1.0 equiv)
-
Diazoacetate (e.g., ethyl diazoacetate) (1.2 equiv)
-
Solvent (e.g., Toluene, THF)
-
Flow reactor system
Procedure:
-
Prepare a solution of the SF5-alkyne in the chosen solvent.
-
Prepare a separate solution of the diazoacetate in the same solvent.
-
Set up the flow reactor system with appropriate pumps, tubing, and a heated reactor coil.
-
Pump the two solutions into a T-mixer to combine them before they enter the heated reactor coil.
-
The reaction mixture flows through the heated coil at a set temperature and residence time to effect the cycloaddition.
-
The product stream is collected at the outlet of the reactor.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to isolate the desired SF5-pyrazole regioisomers.
Experimental Workflow for SF5-Pyrazole Synthesis
Caption: Flow synthesis workflow for SF5-Pyrazoles.
Conclusion
The use of SF5Cl in radical reactions provides a powerful and versatile tool for the synthesis of novel SF5-containing heterocycles. The protocols outlined in this document for the synthesis of SF5-(aza)indoles, SF5-isoquinolinediones, and SF5-pyrazoles serve as a valuable resource for researchers in drug discovery and materials science. These methods open avenues for the exploration of the chemical space of SF5-substituted heterocycles and the investigation of their unique properties. Further research into the full scope and limitations of these reactions will undoubtedly lead to the development of even more efficient and diverse synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pentafluorosulfanylation of Acrylamides: The Synthesis of SF5-Containing Isoquinolinediones with SF5Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Dipolar Cycloaddition of SF5-Alkynes with Nonstabilized Diazo: Synthesis of Highly Substituted SF5-3 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of the Pentafluorosulfanyl (SF5) Group into Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF5) group has emerged as a valuable substituent in medicinal chemistry and materials science, often referred to as a "super-trifluoromethyl group".[1][2] Its unique properties, including high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological activity and physicochemical properties of aromatic compounds.[2][3][4][5] This document provides detailed application notes and experimental protocols for the most common and effective methods for incorporating the SF5 group into aromatic rings.
Properties of the SF5 Group
The SF5 group possesses distinct electronic and steric properties that make it an attractive bioisostere for other functional groups, particularly the trifluoromethyl (CF3) group.[5][6]
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) |
| Electronegativity (Pauling Scale) | ~3.65 | ~3.36 |
| Hammett Constant (σp) | 0.68[5][7] | 0.53[5] |
| Hansch Lipophilicity Parameter (π) | 1.23[5][7] | 0.88[5] |
| Volume (ų) | 55.4[5] | 34.6[5] |
| Geometry | Octahedral[5][8][9] | Tetrahedral |
Synthetic Methodologies
Several strategies have been developed for the introduction of the SF5 group onto an aromatic nucleus. The choice of method depends on the desired substitution pattern, the nature of the starting material, and the tolerance of other functional groups.
Oxidative Fluorination of Aryl Disulfides and Thiols
This classical approach involves the direct fluorination of sulfur-containing precursors. While historically challenging, recent advancements have improved its efficiency and scope.[1][5] A common two-step procedure involves the conversion of an aryl disulfide to an aryl tetrafluoro-λ6-sulfanyl chloride (ArSF4Cl) intermediate, followed by fluoride exchange to yield the ArSF5 product.[1][5]
Logical Workflow for Oxidative Fluorination
Caption: Two-step synthesis of ArSF5 via oxidative fluorination.
Experimental Protocol: Two-Step Synthesis from Diaryl Disulfides [1]
Step 1: Synthesis of Aryl Tetrafluoro-λ6-sulfanyl Chloride (ArSF4Cl)
-
To a stirred suspension of potassium fluoride (KF, 10.0 mmol) in dry acetonitrile (20 mL) at 0 °C, add trichloroisocyanuric acid (TCICA, 3.5 mmol).
-
Add a solution of the diaryl disulfide (1.0 mmol) in dry acetonitrile (10 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by 19F NMR until the starting material is consumed.
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the ArSF4Cl.
Step 2: Synthesis of Aryl Pentafluorosulfanyl (ArSF5)
-
Dissolve the ArSF4Cl (1.0 mmol) in a suitable solvent (e.g., dichloromethane).
-
Add a fluorinating agent such as silver(I) fluoride (AgF, 2.0 mmol) or zinc fluoride (ZnF2, 1.5 mmol).
-
Stir the reaction at room temperature or with gentle heating until the conversion is complete (monitor by 19F NMR).
-
Filter the reaction mixture to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or distillation.
| Starting Material | Product | Yield (%) | Reference |
| Bis(4-nitrophenyl) disulfide | 4-Nitrophenylsulfur pentafluoride | High | [10] |
| Thiophenol derivatives | Aryl-SF5 | High (with AgF2) | [1] |
Palladium-Catalyzed Cross-Coupling Reactions
Negishi cross-coupling provides a powerful method for forming C-C bonds and has been successfully applied to the synthesis of SF5-containing aromatic compounds, particularly complex molecules like amino acids.[11][12][13] This approach involves the reaction of an organozinc reagent with an SF5-substituted aryl halide in the presence of a palladium catalyst and a suitable ligand.[11][12][13]
Experimental Workflow for Negishi Cross-Coupling
Caption: Workflow for the synthesis of SF5-aromatics via Negishi coupling.
Experimental Protocol: Synthesis of SF5-Containing Aromatic Amino Acids [11][12]
-
Activate zinc dust (4.0 equiv.) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
To a solution of the iodo-amino acid derivative (1.0 equiv.) in dry DMF, add the activated zinc dust.
-
Heat the mixture at 50 °C for 20-30 minutes to form the organozinc reagent.
-
In a separate flask, add the SF5-aryl bromide (1.0 equiv.), Pd(dba)2 (3 mol%), and SPhos (10 mol%) to the reaction mixture.
-
Stir the reaction at 50 °C for 3-5 hours, then at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (SiO2) to obtain the desired product.
| Aryl Bromide | Ligand | Product Yield (%) | Reference |
| 1-Bromo-4-(pentafluorosulfanyl)benzene | P(o-tol)3 | 8 | [11] |
| 1-Bromo-3-(pentafluorosulfanyl)benzene | P(o-tol)3 | 26 | [11] |
| 1-Bromo-4-(pentafluorosulfanyl)benzene | SPhos | 38 | [11][12] |
| 1-Bromo-3-(pentafluorosulfanyl)benzene | SPhos | 35 | [11][12] |
| 1-Bromo-4-(pentafluorosulfanyl)benzene (S-enantiomer) | SPhos | 42 | [11][12] |
| 1-Bromo-3-(pentafluorosulfanyl)benzene (S-enantiomer) | SPhos | 32 | [11][12] |
Radical Addition of SF5Cl to Alkynes followed by Cyclization
The radical addition of pentafluorosulfanyl chloride (SF5Cl) to alkynes is a versatile method for creating SF5-substituted building blocks.[5][7][14] These intermediates can then undergo intramolecular cyclization to form various SF5-containing aromatic heterocycles, such as indoles.[5][7]
Logical Relationship for Heterocycle Synthesis
Caption: Synthesis of SF5-heterocycles from terminal alkynes.
Experimental Protocol: Synthesis of 2-SF5-Indoles [5][7]
Step 1: Radical Addition of SF5Cl to an Alkyne
-
In a sealed tube, dissolve the 2-ethynyl aniline derivative (1.0 equiv.) in ethyl acetate.
-
Add triethylborane (Et3B, 1.0 M in hexanes, 0.2 equiv.).
-
Introduce SF5Cl gas (1.5-2.0 equiv.) at room temperature.
-
Stir the reaction for 12-24 hours.
-
Carefully vent the excess SF5Cl and concentrate the reaction mixture.
Step 2: Dehydrochlorination to form SF5-Alkyne
-
Dissolve the crude chloro-alkene from Step 1 in anhydrous THF and cool to -78 °C.
-
Add lithium hexamethyldisilazane (LiHMDS, 1.1 equiv.) dropwise.
-
Stir at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry, and concentrate. The SF5-alkyne is often used without further purification.
Step 3: Intramolecular Cyclization
-
Dissolve the crude SF5-alkyne in acetonitrile.
-
Add potassium phosphate (K3PO4, 2.0 equiv.).
-
Heat the mixture at 40 °C for 12 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate.
-
Purify by flash chromatography to yield the 2-SF5-indole.
| Substrate | Product | Yield (over 2 steps) (%) | Reference |
| N-Ts-2-ethynylaniline derivatives | N-Ts-2-SF5-indoles | 77-100 (for SF5-alkyne) | [5][7] |
ortho-Lithiation of SF5-Arenes
Direct functionalization of the position ortho to the SF5 group can be achieved through directed ortho-metalation. This method allows for the introduction of various electrophiles, providing access to ortho-substituted SF5-arenes that are otherwise difficult to synthesize.[15]
Experimental Protocol: ortho-Silylation of Pentafluorosulfanylbenzene [15]
-
To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv.).
-
Stir the mixture for 30 minutes at 0 °C to generate lithium tetramethylpiperidide (LiTMP).
-
In a separate flask, dissolve pentafluorosulfanylbenzene (1.0 equiv.) and trimethylsilyl chloride (TMSCl, 1.5 equiv.) in anhydrous THF and cool to -60 °C.
-
Add the freshly prepared LiTMP solution dropwise to the substrate solution at -60 °C.
-
Stir the reaction at -60 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Warm to room temperature and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
| Electrophile | Product | Yield (%) | Reference |
| TMSCl | 2-(Trimethylsilyl)pentafluorosulfanylbenzene | Moderate to high | [15] |
| Germyl chlorides | 2-(Germyl)pentafluorosulfanylbenzene | Moderate to high | [15] |
| Bis(tributyltin) | 2-(Tributylstannyl)pentafluorosulfanylbenzene | Moderate to high | [15] |
Conclusion
The incorporation of the pentafluorosulfanyl group into aromatic compounds offers a powerful strategy for modulating molecular properties in drug discovery and materials science. The choice of synthetic method should be carefully considered based on the target molecule and available starting materials. The protocols outlined in this document provide a starting point for researchers to explore the rich chemistry of SF5-aromatics. As synthetic methodologies continue to advance, particularly with the development of safer and more efficient reagents, the application of the SF5 group is expected to expand significantly.[6][16][17]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webqc.org [webqc.org]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Shelf-Stable Reagent for Photocatalytic Radical Pentafluorosulfanylation of Styrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 11. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 15. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expanding Radical Chloropentafluorosulfanylation of Alkynes [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
Catalytic Methods for SF5Cl-Mediated Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic methods in pentafluorosulfanyl chloride (SF5Cl)-mediated reactions. The pentafluorosulfanyl (SF5) group is of significant interest in medicinal and agrochemical research due to its unique electronic properties, high stability, and lipophilicity. These protocols outline various catalytic strategies to incorporate the SF5 moiety into organic molecules, offering efficient and selective transformations.
Copper-Catalyzed Chloropentafluorosulfanylation of 1,3-Enynes
This method allows for the regiodivergent synthesis of SF5-containing propargylic chlorides, 1,3-dienes, and allenes from 1,3-enynes, with the regioselectivity controlled by the substrate's substitution pattern. The reaction proceeds via a radical mechanism.
Data Presentation
| Entry | 1,3-Enyne Substrate | Catalyst (mol%) | Solvent | Time (h) | Product(s) | Yield (%) |
| 1 | 4-Phenyl-1-buten-3-yne | CuI (10) | DCE | 12 | Propargylic Chloride | 85 |
| 2 | 1,4-Diphenyl-1-buten-3-yne | CuI (10) | DCE | 12 | 1,3-Diene | 78 |
| 3 | 4-(p-Tolyl)-1-buten-3-yne | CuBr (10) | DCM | 24 | Propargylic Chloride | 82 |
| 4 | 1-Phenyl-4-(trimethylsilyl)-1-buten-3-yne | CuI (10) | DCE | 12 | Allene | 75 |
| 5 | 1-(4-Chlorophenyl)-4-phenyl-1-buten-3-yne | CuI (10) | DCE | 12 | 1,3-Diene | 88 |
Experimental Protocol
General Procedure for Copper-Catalyzed Chloropentafluorosulfanylation of 1,3-Enynes:
-
To a dried Schlenk tube under an argon atmosphere, add the 1,3-enyne (0.2 mmol, 1.0 equiv) and the copper(I) catalyst (0.02 mmol, 10 mol%).
-
Add the specified dry solvent (2.0 mL).
-
Cool the mixture to -40 °C in a cooling bath.
-
Slowly bubble SF5Cl gas through the solution for 5 minutes, or add a solution of SF5Cl in the reaction solvent (0.3 mmol, 1.5 equiv).
-
Seal the tube and stir the reaction mixture at the specified temperature for the indicated time.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of sodium thiosulfate (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Reaction Pathway
Caption: Copper-catalyzed SF5Cl activation and addition to 1,3-enynes.
Amine-Borane Complex-Initiated Radical Addition to Alkenes and Alkynes
This protocol offers a complementary method to the traditional triethylborane-mediated radical initiation, utilizing air-stable amine-borane complexes. The reaction proceeds under thermal conditions and is suitable for a range of alkene and alkyne substrates.[1]
Data Presentation
| Entry | Substrate | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%)[1] |
| 1 | 1-Octene | DICAB (10) | Hexane | 50 | 24 | 1-Chloro-2-(pentafluorosulfanyl)octane | 72 |
| 2 | Styrene | DICAB (10) | Hexane | 50 | 24 | (2-Chloro-1-phenylethyl)sulfur pentafluoride | 65 |
| 3 | 1-Octyne | DICAB (10) | Hexane | 60 | 24 | (E)-1-Chloro-2-(pentafluorosulfanyl)oct-1-ene | 85 |
| 4 | Phenylacetylene | DICAB (10) | Hexane | 60 | 24 | (E)-(2-Chloro-1-phenylvinyl)sulfur pentafluoride | 58 |
| 5 | Allyl benzyl ether | DIPAB (20) | EtOAc | 60 | 24 | 1-((2-Chloro-3-(pentafluorosulfanyl)propoxy)methyl)benzene | 86 |
DICAB = Diisopropylaminoborane, DIPAB = Diisopropenylaminoborane
Experimental Protocol
General Procedure for Amine-Borane Complex-Initiated Radical Addition: [1]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the alkene or alkyne (0.5 mmol, 1.0 equiv) and the amine-borane complex (0.05 mmol, 10 mol%).
-
Add the specified dry solvent (2.5 mL).
-
Cool the mixture to -40 °C.
-
Add a solution of SF5Cl in the same solvent (0.75 mmol, 1.5 equiv) dropwise.
-
Seal the tube tightly and warm the reaction mixture to the indicated temperature.
-
Stir for the specified time.
-
After cooling to room temperature, carefully vent the tube.
-
Quench the reaction by adding a saturated aqueous solution of Na2S2O3 (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Workflow
Caption: Experimental workflow for amine-borane initiated reactions.
Photocatalytic Pentafluorosulfanylation of Alkenes and Alkynes
Visible light photocatalysis provides a mild and efficient method for the generation of the SF5 radical from SF5Cl. This approach is applicable to a broad range of substrates and often proceeds at room temperature.
Data Presentation
| Entry | Substrate | Photocatalyst (mol%) | Light Source | Solvent | Time (h) | Product | Yield (%) |
| 1 | Styrene | fac-Ir(ppy)3 (1) | Blue LED | MeCN | 12 | (2-Chloro-1-phenylethyl)sulfur pentafluoride | 92 |
| 2 | 4-Vinylbiphenyl | Ru(bpy)3Cl2 (2) | Blue LED | DMF | 24 | 4-(2-Chloro-1-(pentafluorosulfanyl)ethyl)-1,1'-biphenyl | 85 |
| 3 | 1-Octene | fac-Ir(ppy)3 (1) | Blue LED | MeCN | 18 | 1-Chloro-2-(pentafluorosulfanyl)octane | 78 |
| 4 | Phenylacetylene | Eosin Y (5) | Green LED | DMSO | 24 | (E)-(2-Chloro-1-phenylvinyl)sulfur pentafluoride | 65 |
| 5 | Cyclohexene | fac-Ir(ppy)3 (1) | Blue LED | MeCN | 16 | (1-Chloro-2-(pentafluorosulfanyl)cyclohexyl)sulfur pentafluoride | 88 |
Experimental Protocol
General Procedure for Photocatalytic Chloropentafluorosulfanylation:
-
In a vial equipped with a magnetic stir bar, dissolve the alkene or alkyne (0.2 mmol, 1.0 equiv) and the photocatalyst (1-5 mol%) in the specified solvent (2.0 mL).
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add SF5Cl (0.3 mmol, 1.5 equiv) as a gas or a solution in the reaction solvent.
-
Seal the vial and place it at a defined distance from the specified light source (e.g., blue LED lamp).
-
Irradiate the mixture at room temperature with stirring for the indicated time.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle
Caption: Simplified photocatalytic cycle for SF5Cl activation.
Palladium-Catalyzed Synthesis of 2-SF5-Indenols
This protocol describes a palladium-catalyzed reaction between SF5-alkynes and 2-formylphenylboronic acids to regioselectively synthesize 2-SF5-indenols.
Data Presentation
| Entry | SF5-Alkyne | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | (Phenylethynyl)pentafluorosulfane | 2-Formylphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 85 |
| 2 | (Hex-1-yn-1-yl)pentafluorosulfane | 2-Formylphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 78 |
| 3 | (Phenylethynyl)pentafluorosulfane | 2-Formyl-5-methoxyphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 82 |
| 4 | ((Trimethylsilyl)ethynyl)pentafluorosulfane | 2-Formylphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 75 |
Experimental Protocol
General Procedure for Palladium-Catalyzed Synthesis of 2-SF5-Indenols:
-
To an oven-dried vial, add the SF5-alkyne (0.2 mmol, 1.0 equiv), 2-formylphenylboronic acid (0.24 mmol, 1.2 equiv), Pd(OAc)2 (0.004 mmol, 2 mol%), and SPhos (0.008 mmol, 4 mol%), and K3PO4 (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed toluene (1.5 mL) and water (0.15 mL).
-
Seal the vial and stir the mixture vigorously at 80 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 2-SF5-indenol.
Logical Relationship Diagram
Caption: Logical flow of the palladium-catalyzed synthesis of 2-SF5-indenols.
References
Application Notes and Protocols: Solvent Effects on the Reactivity of SF₅Cl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the influence of solvent choice on the reactivity of pentafluorosulfanyl chloride (SF₅Cl), a versatile reagent for the introduction of the valuable SF₅ group into organic molecules. The selection of an appropriate solvent is critical for optimizing reaction outcomes, particularly in radical addition reactions. This document summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and visualizes experimental workflows to guide researchers in harnessing the full potential of SF₅Cl chemistry.
Solvent Effects on the Radical Addition of SF₅Cl to Alkenes and Alkynes
The radical addition of SF₅Cl to unsaturated bonds is a cornerstone of SF₅ chemistry. The choice of solvent significantly impacts the efficiency and yield of these transformations. A systematic study on the compatibility of SF₅Cl with a range of solvents has been conducted using the triethylborane (Et₃B)-mediated radical addition to allyl benzyl ether as a model reaction. Further studies have explored alternative initiation methods, such as the use of amine-borane complexes, which also exhibit solvent-dependent reactivity.
Data Presentation: Quantitative Solvent Effects
The following tables summarize the yields of the radical addition of SF₅Cl to allyl benzyl ether under different initiation conditions and in various solvents. This data allows for a direct comparison of solvent performance.
Table 1: Et₃B-Mediated Radical Addition of SF₅Cl to Allyl Benzyl Ether
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Ethyl acetate (EtOAc) | 6.02 | 93 |
| Diethyl ether (Et₂O) | 4.34 | 88 |
| Tetrahydrofuran (THF) | 7.58 | 85 |
| Dichloromethane (DCM) | 8.93 | 81 |
| n-Hexane | 1.88 | 72 |
| Toluene | 2.38 | 65 |
| Acetonitrile (MeCN) | 37.5 | 55 |
| N,N-Dimethylformamide (DMF) | 36.7 | 20 |
| Dimethyl sulfoxide (DMSO) | 46.7 | <5 |
| Water (H₂O) | 80.1 | 0 |
Table 2: Amine-Borane Complex (DICAB)-Initiated Radical Addition of SF₅Cl to Allyl Benzyl Ether at 60°C [1][2]
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Methyl tert-butyl ether (MTBE) | 4.5 | 86 |
| n-Hexane | 1.88 | 32 |
| Ethyl acetate (EtOAc) | 6.02 | 58 |
Note: DICAB = Dicyclohexylamine borane. Yields were determined by ¹⁹F NMR analysis of the crude reaction mixture.[1][2]
From the data, it is evident that less polar, non-coordinating solvents, particularly ethyl acetate and ethereal solvents, provide the best yields for the Et₃B-mediated radical addition. Highly polar and coordinating solvents like DMF, DMSO, and water are detrimental to the reaction. In the case of the amine-borane complex initiated reaction, MTBE was found to be a high-performing solvent.
Experimental Protocols
The following are detailed protocols for key experiments that demonstrate the application of different solvent systems in SF₅Cl chemistry.
Protocol 1: Et₃B-Mediated Radical Addition of SF₅Cl to Allyl Benzyl Ether
This protocol is a general procedure for the widely used triethylborane-initiated radical addition of SF₅Cl to an alkene.
Materials:
-
Allyl benzyl ether
-
Pentafluorosulfanyl chloride (SF₅Cl) as a solution in a chosen solvent (e.g., ethyl acetate)
-
Triethylborane (Et₃B) (1 M solution in hexanes)
-
Anhydrous solvent (e.g., ethyl acetate)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add allyl benzyl ether (1.0 equiv).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., ethyl acetate, to a concentration of 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of SF₅Cl (1.5 equiv) to the cooled reaction mixture.
-
Add triethylborane (0.1 equiv) dropwise to the reaction mixture. A slight bubbling may be observed.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the reaction solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Amine-Borane Complex-Initiated Radical Addition of SF₅Cl to an Alkene[1][2]
This protocol provides an alternative to the use of pyrophoric Et₃B, employing a more stable amine-borane complex as the radical initiator.[1][2]
Materials:
-
Alkene substrate (e.g., 4-phenyl-1-butene)
-
Pentafluorosulfanyl chloride (SF₅Cl) as a solution in a chosen solvent (e.g., MTBE)
-
Dicyclohexylamine borane (DICAB)
-
Anhydrous solvent (e.g., methyl tert-butyl ether - MTBE)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions with a reflux condenser
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the alkene (1.0 equiv) and DICAB (0.1 equiv) in the chosen anhydrous solvent (e.g., MTBE, to a concentration of 0.1 M).
-
Cool the solution to -40 °C.
-
Add the solution of SF₅Cl (3.0 equiv) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60 °C) for 3 hours.
-
Cool the reaction to room temperature and carefully vent the tube.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with the reaction solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logical relationships in solvent selection.
General Workflow for SF₅Cl Radical Addition
Caption: General experimental workflow for the radical addition of SF₅Cl.
Solvent Selection Logic for SF₅Cl Radical Additions
References
Application Notes and Protocols: SF5Cl in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups has become a cornerstone of modern agrochemical design, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved biological activity. The pentafluorosulfanyl (SF5) group, in particular, has emerged as a "super-trifluoromethyl" bioisostere, offering a unique combination of high electronegativity, steric bulk, and chemical inertness.[1][2] Pentafluorosulfanyl chloride (SF5Cl) is a key reagent for introducing this valuable moiety into organic molecules, typically through radical addition reactions to unsaturated systems.[2][3]
These application notes provide a detailed overview of the use of SF5Cl in the synthesis of novel agrochemical candidates, with a focus on insecticides. While the direct application of SF5Cl in the manufacturing of currently registered agrochemicals is not widely documented, its use in the discovery and development of new, high-potency analogues is a promising area of research. This document will detail the synthesis of SF5-containing meta-diamide insecticides and a pentafluorosulfanyl analogue of the well-known insecticide, Fipronil.
I. Synthesis of Pentafluorosulfanyl-Containing Meta-Diamide Insecticides
Recent research has demonstrated the potential of incorporating the SF5 group into the structure of meta-diamide insecticides.[1][4] These compounds are known to target insect ryanodine receptors, and the introduction of the SF5 moiety can significantly influence their insecticidal potency and physicochemical properties. The synthesis of these novel insecticides relies on the preparation of key SF5-containing aniline intermediates. While the final coupling steps to form the diamide do not directly involve SF5Cl, the synthesis of the crucial aniline building blocks can be achieved through processes that may utilize SF5Cl in earlier stages, for instance, in the synthesis of SF5-aromatics from precursor molecules.
The general synthetic approach involves the acylation of a 4-pentafluorosulfanyl-aniline derivative with a suitable benzoyl chloride to furnish the final meta-diamide product.[4][5]
Synthetic Workflow for SF5-Containing Meta-Diamide Insecticides
Caption: General synthetic scheme for SF5-meta-diamide insecticides.
Experimental Protocol: Synthesis of 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide
This protocol describes the final acylation step to produce a representative SF5-containing meta-diamide insecticide. The synthesis of the key intermediate, 4-(pentafluorosulfanyl)aniline and its derivatives, is a critical precursor step.
Materials:
-
2-Fluoro-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
-
Thionyl chloride (SOCl2)
-
4-(Pentafluoro-λ⁶-sulfanyl)-2,6-dimethylaniline
-
Sodium bicarbonate (NaHCO3)
-
Acetone
-
Water
Procedure:
-
Synthesis of the Acid Chloride: A mixture of 2-fluoro-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid and thionyl chloride is refluxed for 1 hour. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
Acylation Reaction: The crude acid chloride is dissolved in acetone. To this solution, a solution of 4-(pentafluoro-λ⁶-sulfanyl)-2,6-dimethylaniline and sodium bicarbonate in a mixture of acetone and water is added.
-
Reaction and Work-up: The reaction mixture is refluxed for 2 hours. After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to give the pure 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide.
Quantitative Data:
| Compound | Starting Material | Reagent | Yield | Purity | Reference |
| 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide | 4-(Pentafluoro-λ⁶-sulfanyl)-2,6-dimethylaniline | 2-Fluoro-3-benzamidobenzoyl chloride | 85% | >95% | [5] |
| 4-(Pentafluoro-λ⁶-sulfanyl)-2,6-dimethylaniline | 2,6-Dimethyl-4-bromoaniline | (MeCN)2PdCl2, Me3Si-SF5, CsF, 1,4-dioxane | 64% | >98% | [5] |
II. Synthesis of a Pentafluorosulfanyl Analogue of Fipronil
Fipronil is a broad-spectrum phenylpyrazole insecticide. Research has explored the replacement of the trifluoromethyl (CF3) group in Fipronil with a pentafluorosulfanyl (SF5) group, leading to a novel analogue with potentially enhanced insecticidal activity, particularly against resistant strains.[6][7] The synthesis of this analogue involves the preparation of a key SF5-containing phenylhydrazine intermediate, which is then used to construct the pyrazole ring system.
Synthetic Pathway for SF5-Fipronil Analogue
References
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
Application of Sulfur Chloride Pentafluoride (SF5Cl) in the Synthesis of Novel Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF5) group has emerged as a functional group of significant interest in medicinal chemistry, often dubbed a "super-trifluoromethyl group" due to its unique combination of properties.[1][2] Sulfur chloride pentafluoride (SF5Cl) is a key reagent for introducing this sterically demanding and highly electronegative moiety into organic molecules.[3] The incorporation of the SF5 group can profoundly influence a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] This has led to the exploration of SF5-containing analogs of known drugs and the development of novel chemical entities with potential therapeutic applications.[5][6] SF5Cl serves as a primary reagent for the pentafluorosulfanylation of organic compounds, enabling the synthesis of SF₅-substituted aromatics, heterocycles, and aliphatic derivatives through reactions like radical additions and nucleophilic substitutions.[7]
The SF5 group is valued in medicinal chemistry for its ability to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic compounds. Its high electronegativity, thermal and chemical stability, and ability to increase lipophilicity and membrane permeability make it an attractive bioisostere for tert-butyl, trifluoromethyl, and nitro groups.[4][5] Despite its promising attributes, challenges remain in the synthesis and handling of SF5-containing compounds due to the reactivity of reagents like SF5Cl.[4]
This document provides detailed application notes and protocols for the use of SF5Cl in the synthesis of pharmaceutical compounds, focusing on key reaction types and featuring examples of bioactive molecules.
Key Applications and Bioisosteric Replacement
The SF5 group has been successfully employed as a bioisosteric replacement for other common functional groups in drug design, leading to improved biological activity and pharmacokinetic profiles.
-
Replacement for the Trifluoromethyl (CF3) Group: The SF5 group is more lipophilic and has a stronger electron-withdrawing effect than the CF3 group.[2] This has been exploited in the development of analogs of existing drugs. For example, SF5-analogs of the antimalarial drug mefloquine have been synthesized and shown to possess improved activity and selectivity against malaria parasites.[1][8]
-
Replacement for Halogen, Tert-butyl, and Nitro Groups: The unique steric and electronic properties of the SF5 group make it a viable substitute for other functionalities, enabling fine-tuning of a drug candidate's properties.[5][9]
Experimental Protocols
Radical Addition of SF5Cl to Alkenes and Alkynes
This is one of the most common methods for introducing the SF5 group into aliphatic scaffolds. The reaction is typically initiated by a radical initiator, such as triethylborane (Et3B) or through photoredox catalysis.[10][11]
Protocol: Triethylborane-initiated Radical Addition of SF5Cl to an Alkene [10]
-
To a solution of the alkene (1.0 equiv) in a suitable solvent (e.g., hexane, ethyl acetate) at -40 °C under an inert atmosphere, add a solution of SF5Cl (1.2 equiv) in the same solvent.
-
Add a solution of triethylborane (Et3B, 1.0 M in hexanes, 0.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chloro-pentafluorosulfanylated alkane.
Experimental Workflow: Radical Addition of SF5Cl to an Alkene
Caption: Workflow for the triethylborane-initiated radical addition of SF5Cl to an alkene.
Synthesis of SF5-Containing Heterocycles
SF5Cl can be used to synthesize a variety of SF5-substituted heterocyclic compounds, which are important scaffolds in medicinal chemistry.
Protocol: Synthesis of 2-SF5-Indoles [7]
This protocol involves the radical addition of SF5Cl to 2-ethynylanilines followed by a cyclization reaction.
-
In a reaction vessel, dissolve the 2-ethynylaniline (1.0 equiv) in a suitable solvent (e.g., acetonitrile).
-
Add a radical initiator (e.g., AIBN, 0.1 equiv).
-
Introduce SF5Cl (1.5 equiv) into the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80 °C) and stir for several hours, monitoring the reaction progress.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can then be subjected to cyclization conditions, for example, by treatment with a base (e.g., potassium carbonate) in a suitable solvent to afford the 2-SF5-indole.
-
Purify the final product by column chromatography.
Synthesis of SF5-Aryl Compounds
The introduction of the SF5 group onto an aromatic ring can be achieved through several methods, often starting from aryl sulfur compounds.
Protocol: Synthesis of 3-Benzamido-N-(4-(pentafluoro-λ6-sulfanyl)phenyl)benzamide Derivatives [12]
This protocol describes the final amide coupling step in the synthesis of SF5-containing meta-diamide insecticides.
-
Reflux a mixture of 3-benzamido-2-fluorobenzoic acid (1.0 equiv) and thionyl chloride (SOCl2, 3.0 equiv) for 2 hours to form the acid chloride.
-
In a separate flask, dissolve the appropriate 4-SF5-aniline (0.9 equiv) and sodium bicarbonate (NaHCO3, 2.7 equiv) in a mixture of acetone and water.
-
Add the freshly prepared acid chloride solution to the aniline solution.
-
Reflux the reaction mixture for 1 hour.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Quantitative Data
The following tables summarize quantitative data for the synthesis of various SF5-containing compounds.
Table 1: Synthesis of SF5-Analogs of Mefloquine [8]
| Compound | Starting Material | Number of Steps | Overall Yield (%) |
| 8-SF5 Mefloquine Analog | Commercially available materials | 9 | - |
| 8-SF5 Mefloquine Analog | ortho-SF5–substituted aniline | 5 | 10-23 |
Table 2: Synthesis of SF5-Containing Meta-Diamide Insecticides [12]
| Compound | Starting Aniline | Yield (%) |
| 4a | 4-(Pentafluoro-λ6-sulfanyl)aniline | - |
| 4b | 2-Methyl-4-(pentafluoro-λ6-sulfanyl)aniline | 64 (from 1a') |
| 4c | 2-Bromo-6-methyl-4-(pentafluoro-λ6-sulfanyl)aniline | - |
| 4d | 2,6-Dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)aniline | 75 (from 1a'') |
Table 3: Biological Activity of SF5-Enobosarm Analogs against Prostate Cancer Cell Lines [3]
| Compound | LNCaP IC50 (µM) | VCaP IC50 (µM) | DU-145 IC50 (µM) | 22Rv1 IC50 (µM) |
| 48a (SF5 analog) | low µM range | low µM range | low µM range | low µM range |
| Enobosarm (parent) | - | - | - | up to 48-fold less active |
Signaling Pathways and Logical Relationships
The introduction of the SF5 group can significantly alter the interaction of a molecule with its biological target. For instance, in the case of enzalutamide analogs, the target is the androgen receptor (AR), a key driver in prostate cancer.
Logical Relationship: Development of SF5-Containing Drug Candidates
Caption: The iterative process of developing SF5-containing drug candidates from a lead compound.
Signaling Pathway: Androgen Receptor (AR) Antagonism by an SF5-Enzalutamide Analog
Caption: Inhibition of the androgen receptor signaling pathway by an SF5-enzalutamide analog.
Conclusion
This compound is a valuable reagent for the synthesis of novel pharmaceutical compounds. The introduction of the pentafluorosulfanyl group offers a powerful strategy to modulate the properties of drug candidates, often leading to enhanced biological activity and improved pharmacokinetic profiles. The protocols and data presented here provide a foundation for researchers to explore the application of SF5Cl in their own drug discovery and development programs. As synthetic methodologies continue to improve, the prevalence of SF5-containing molecules in medicinal chemistry is expected to grow, potentially leading to the development of new and more effective therapeutics.
References
- 1. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 3. A new series of bicalutamide, enzalutamide and enobosarm derivatives carrying pentafluorosulfanyl (SF5) and pentafluoroethyl (C2F5) substituents: Improved antiproliferative agents against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentafluorosulfanylation of Acrylamides: The Synthesis of SF5-Containing Isoquinolinediones with SF5Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Selective Fluorination using Sulfur Chloride Pentafluoride (SF₅Cl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur chloride pentafluoride (SF₅Cl) has emerged as a important reagent for the introduction of the pentafluorosulfanyl (SF₅) group into organic molecules. The SF₅ group is often considered a "super-trifluoromethyl group" due to its greater electronegativity and lipophilicity, making it a highly desirable moiety in the design of novel pharmaceuticals, agrochemicals, and advanced materials. The primary application of SF₅Cl in selective fluorination involves the radical addition of the SF₅ group across carbon-carbon double and triple bonds. This document provides an overview of the key applications, detailed experimental protocols, and mechanistic insights for these transformations. While SF₅-containing aromatic compounds are of significant interest, their synthesis is typically achieved through multi-step sequences rather than direct fluorination of arenes with SF₅Cl.
Key Applications
The addition of SF₅Cl to unsaturated carbon-carbon bonds is a versatile method for creating complex aliphatic SF₅-containing molecules. The reaction proceeds via a free-radical chain mechanism, and several methods have been developed to initiate the formation of the key SF₅ radical.
-
Pentafluorosulfanylation of Alkenes: The reaction of SF₅Cl with alkenes yields vicinal chloro-pentafluorosulfanyl alkanes. This transformation is highly efficient for a wide range of terminal and internal alkenes.
-
Pentafluorosulfanylation of Alkynes: Alkynes react with SF₅Cl to produce vicinal chloro-pentafluorosulfanyl alkenes. The reaction often exhibits high stereoselectivity, predominantly forming the (E)-isomer.[1]
-
Three-Component Reactions: SF₅Cl can participate in multi-component reactions. For instance, the reaction of SF₅Cl with an alkene and a diazo compound can lead to the formation of α-alkyl-α-SF₅ carbonyl compounds.[2]
-
Intramolecular Cyclizations: The radical generated from the addition of the SF₅ group to an alkene can undergo intramolecular cyclization, enabling the synthesis of complex cyclic SF₅-containing molecules.
Data Presentation: Quantitative Summary of SF₅Cl Addition Reactions
The following tables summarize the reaction conditions and yields for the selective fluorination of various alkenes and alkynes using different initiation methods.
Table 1: Et₃B-Initiated Pentafluorosulfanylation of Alkenes and Alkynes
| Substrate | Product | Conditions | Yield (%) | Reference |
| Allyl benzyl ether | 2-(benzyloxy)-1-((pentafluoro-λ⁶-sulfanyl)methyl)ethane | SF₅Cl (3 equiv), Et₃B (1 M in hexanes, 0.2 equiv), Hexane, -40 °C to rt, 3 h | 88 | [3] |
| 4-Phenyl-1-butene | (4-chloro-3-(pentafluoro-λ⁶-sulfanyl)butyl)benzene | SF₅Cl (3 equiv), Et₃B (1 M in hexanes, 0.2 equiv), Hexane, -40 °C to rt, 3 h | 90 | [3] |
| 1-Dodecene | 1-chloro-2-(pentafluoro-λ⁶-sulfanyl)dodecane | SF₅Cl (3 equiv), Et₃B (1 M in hexanes, 0.2 equiv), Hexane, -40 °C to rt, 3 h | 89 | [3] |
| 4-Phenyl-1-butyne | (E)-(4-chloro-3-(pentafluoro-λ⁶-sulfanyl)but-1-en-1-yl)benzene | SF₅Cl (3 equiv), Et₃B (1 M in hexanes, 0.2 equiv), Hexane, -40 °C to rt, 3 h | 79 | [3] |
| Phenylacetylene | (E)-(1-chloro-2-(pentafluoro-λ⁶-sulfanyl)vinyl)benzene | SF₅Cl (3 equiv), Et₃B (1 M in hexanes, 0.2 equiv), Hexane, -40 °C to rt, 3 h | 65 | [3] |
Table 2: Amine-Borane Complex-Initiated Pentafluorosulfanylation
| Substrate | Initiator | Product | Conditions | Yield (%) | Reference |
| Allyl benzyl ether | DICAB (10 mol%) | 2-(benzyloxy)-1-((pentafluoro-λ⁶-sulfanyl)methyl)ethane | SF₅Cl (3 equiv), EtOAc, 50 °C, 3 h | 77 | [3] |
| 4-Phenyl-1-butene | DICAB (10 mol%) | (4-chloro-3-(pentafluoro-λ⁶-sulfanyl)butyl)benzene | SF₅Cl (3 equiv), EtOAc, 50 °C, 3 h | 85 | [3] |
| 1-Dodecene | DICAB (10 mol%) | 1-chloro-2-(pentafluoro-λ⁶-sulfanyl)dodecane | SF₅Cl (3 equiv), EtOAc, 50 °C, 3 h | 78 | [3] |
| 4-Phenyl-1-butyne | DICAB (10 mol%) | (E)-(4-chloro-3-(pentafluoro-λ⁶-sulfanyl)but-1-en-1-yl)benzene | SF₅Cl (3 equiv), EtOAc, 50 °C, 3 h | 88 | [3] |
| Phenylacetylene | DICAB (10 mol%) | (E)-(1-chloro-2-(pentafluoro-λ⁶-sulfanyl)vinyl)benzene | SF₅Cl (3 equiv), EtOAc, 50 °C, 3 h | 72 | [3] |
| DICAB = Dicyclohexylamine borane complex |
Experimental Protocols
Protocol 1: General Procedure for Et₃B-Initiated Radical Addition of SF₅Cl to Alkenes/Alkynes (Dolbier Protocol)
This protocol is adapted from the method developed by Dolbier and co-workers.[3]
Materials:
-
Alkene or alkyne (1.0 mmol)
-
Anhydrous solvent (e.g., hexane, ethyl acetate) (5 mL)
-
This compound (SF₅Cl) (3.0 mmol)
-
Triethylborane (Et₃B) (1.0 M solution in hexanes, 0.2 mmol)
-
Schlenk flask or sealed tube
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the alkene or alkyne (1.0 mmol) and the anhydrous solvent (5 mL).
-
Cool the reaction vessel to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Carefully condense SF₅Cl gas (3.0 mmol) into the reaction mixture. Caution: SF₅Cl is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Slowly add the triethylborane solution (0.2 mL, 0.2 mmol) to the reaction mixture via syringe.
-
Allow the reaction mixture to slowly warm to room temperature while stirring.
-
The reaction is typically complete within 3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent any excess SF₅Cl into a bleach solution.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chloro-pentafluorosulfanylated compound.
Protocol 2: General Procedure for Amine-Borane Complex-Initiated Radical Addition of SF₅Cl
Materials:
-
Alkene or alkyne (1.0 mmol)
-
Anhydrous solvent (e.g., ethyl acetate) (5 mL)
-
This compound (SF₅Cl) (3.0 mmol)
-
Amine-borane complex (e.g., DICAB, 0.1 mmol)
-
Sealed tube
-
Standard glassware for workup and purification
Procedure:
-
To a dry sealed tube equipped with a magnetic stir bar, add the alkene or alkyne (1.0 mmol), the amine-borane complex (0.1 mmol), and the anhydrous solvent (5 mL).
-
Cool the reaction vessel to -40 °C.
-
Condense SF₅Cl gas (3.0 mmol) into the reaction mixture.
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 50 °C) for 3 hours.
-
After cooling to room temperature, carefully open the sealed tube and vent any excess gas into a bleach solution.
-
Follow steps 8-11 from Protocol 1 for workup and purification.
Mandatory Visualization: Reaction Mechanisms and Workflows
Caption: Et₃B-initiated radical addition of SF₅Cl to an alkene.
Caption: General experimental workflow for SF₅Cl addition.
Caption: Photochemical initiation of SF₅Cl radical addition.
References
Troubleshooting & Optimization
Technical Support Center: SF5Cl Addition Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SF5Cl addition reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental setup and execution of SF5Cl addition reactions.
Issue 1: Low Yield of the Desired 1:1 Adduct and Formation of a High Molecular Weight Side Product
-
Question: My reaction is producing a significant amount of a higher molecular weight byproduct, and the yield of my desired 1:1 SF5Cl adduct is low. What is happening and how can I fix it?
-
Answer: This is a common issue, particularly with reactive substrates like styrenes and phenylacetylenes. The high molecular weight byproduct is likely a 2:1 adduct, which is an oligomerization product.[1][2] This occurs when the radical intermediate from the initial SF5 addition to the substrate reacts with a second molecule of the starting material instead of abstracting a chlorine atom from SF5Cl.
Troubleshooting Steps:
-
Control Initiator Concentration: A high concentration of radical initiator can lead to a rapid burst of radicals, increasing the likelihood of oligomerization. If using an amine-borane complex as the initiator, reducing the molar percentage can sometimes improve the yield of the 1:1 adduct.[2]
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Optimize Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the formation of side products. For many SF5Cl additions, an initial temperature of -40°C is recommended for adding the reagents to maintain control over the reaction, especially since SF5Cl is a gas at room temperature.[2] Reactions initiated at higher temperatures have shown poor reproducibility.[2]
-
Choice of Initiator: The choice of radical initiator can significantly impact the product distribution. For example, in the addition of SF5Cl to styrene, the Et3B-mediated reaction gave a low yield of the desired 1:1 adduct, while the DICAB (dicyclohexylamine borane) protocol predominantly yielded the 2:1 addition product.[2] For phenylacetylene, the Et3B-mediated reaction has been reported to form the 2:1 adduct.[2]
-
Substrate Concentration: While not explicitly detailed in the provided literature for SF5Cl additions, a common strategy in radical reactions to reduce oligomerization is to maintain a low concentration of the reactive monomer (your alkene or alkyne) by adding it slowly to the reaction mixture.
-
Issue 2: Formation of Dehydrochlorinated Side Products
-
Question: I am observing a side product that appears to be the result of HCl elimination from my desired product. How can I prevent this?
-
Answer: Dehydrochlorination can occur, particularly if the product is heated or exposed to basic conditions during workup or purification. The resulting vinyl-SF5 compounds can be useful synthetic intermediates, but if they are undesired side products, the following steps can be taken:
Troubleshooting Steps:
-
Mild Workup Conditions: Avoid using strong bases during the reaction workup. Use neutral or slightly acidic aqueous washes.
-
Low-Temperature Purification: If possible, purify the product at lower temperatures. For example, use column chromatography at room temperature or below, and avoid high temperatures during solvent evaporation.
-
Reaction Conditions: Some reaction conditions may promote in-situ elimination. For example, a reaction involving 2-ethynyl aniline with SF5Cl followed by treatment with LiOH·H2O in DMSO was used specifically to induce a cascade of dehydrochlorination and cyclization.[3] This highlights that basic conditions can promote this side reaction.
-
Issue 3: Inconsistent Reaction Yields and Reproducibility
-
Question: My SF5Cl addition reactions are giving inconsistent yields, even when I follow the same procedure. What could be the cause?
-
Answer: Inconsistent yields in SF5Cl reactions, especially those initiated by triethylborane (Et3B), can be a significant challenge.
Troubleshooting Steps:
-
Quality of Triethylborane: The quality and concentration of commercial Et3B solutions can fluctuate, even within the same batch from the same supplier.[2][4] Using a freshly opened bottle or a recently titrated solution is recommended. Triethylborane is also pyrophoric and reacts spontaneously with oxygen.[2][4]
-
Oxygen Concentration: Et3B-initiated reactions require a small amount of oxygen to generate the initial radicals. The amount of dissolved oxygen in the solvent can vary, leading to inconsistent initiation. Some protocols involve bubbling a small, controlled amount of air or oxygen through the reaction mixture.
-
Temperature Control: As SF5Cl is a gas at room temperature (boiling point -21°C), maintaining a low temperature during its addition is crucial for accurate stoichiometry and reproducible results.[2] Adding SF5Cl at -40°C or below ensures it is in the liquid phase.[2] Inconsistent addition of the gaseous reagent at higher temperatures can lead to significant variations in yield.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in SF5Cl addition reactions?
A1: The most frequently reported side product is the 2:1 adduct , which is an oligomerization product formed from the reaction of the initial radical intermediate with a second molecule of the alkene or alkyne substrate.[1][2] This is particularly common with activated substrates like styrenes and phenylacetylenes. Other potential side products include:
-
Dehydrochlorinated products , where HCl is eliminated from the initial 1:1 adduct.[3][5]
-
Hydrogenated byproducts , where the chlorine atom is replaced by a hydrogen atom.[6]
-
In the presence of other halides, such as iodide, mixtures of halogenated products (e.g., chloro- and iodo-SF5 adducts) can be formed.[1]
Q2: How does the choice of radical initiator affect the formation of side products?
A2: The choice of initiator can have a significant impact on the product distribution. For example:
-
Triethylborane (Et3B): This is a classic initiator for SF5Cl additions.[2] However, it can lead to the formation of 2:1 adducts with certain substrates like phenylacetylene.[2] The quality and handling of Et3B can also affect reproducibility.[2][4]
-
Amine-Borane Complexes (e.g., DICAB, DIPAB): These are often more stable and easier to handle alternatives to Et3B.[2] However, they may also lead to different side product profiles. For instance, with styrene, the DICAB-initiated reaction favored the formation of the 2:1 adduct, whereas the Et3B-initiated reaction gave a small amount of the desired 1:1 adduct.[2]
-
Photochemical Initiation: Using visible light or UV lamps can also initiate the radical addition of SF5Cl.[3][7] This method can sometimes offer different selectivity and may avoid the use of chemical initiators that can complicate purification.
Q3: What is the general mechanism for the formation of the 2:1 adduct?
A3: The formation of the 2:1 adduct occurs through a competitive radical pathway:
-
Initiation: A radical initiator (e.g., from Et3B/O2) generates the SF5• radical from SF5Cl.
-
Propagation (Desired 1:1 Adduct):
-
The SF5• radical adds to the alkene/alkyne to form a carbon-centered radical intermediate.
-
This intermediate abstracts a chlorine atom from SF5Cl to give the desired 1:1 adduct and regenerate the SF5• radical.
-
-
Propagation (Side Product - 2:1 Adduct):
-
The carbon-centered radical intermediate from the initial SF5 addition adds to a second molecule of the alkene/alkyne, forming a new, larger radical intermediate.
-
This larger radical then abstracts a chlorine atom from SF5Cl to yield the 2:1 adduct and regenerate the SF5• radical.
-
This competitive pathway is more prevalent with substrates that are highly reactive towards radical addition.
Data Presentation
Table 1: Comparison of Initiator Performance on Side Product Formation in SF5Cl Addition to Styrene and Phenylacetylene
| Substrate | Initiator | Desired 1:1 Adduct Yield (%) | 2:1 Adduct Yield (%) | Reference |
| Styrene | Et3B | 8 (NMR yield) | Not reported | [2] |
| Styrene | DICAB | Not observed | 15 (isolated yield) | [2] |
| Phenylacetylene | Et3B | 18 | Traces | [2] |
| Phenylacetylene | DICAB | 23 | 5 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Et3B-Initiated SF5Cl Addition to Alkenes/Alkynes
Caution: Triethylborane is pyrophoric and must be handled under an inert atmosphere. SF5Cl is a toxic gas and should be handled in a well-ventilated fume hood.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a septum, and a gas inlet, add the alkene or alkyne substrate (1.0 equiv) and a suitable anhydrous solvent (e.g., hexane, ethyl acetate) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add a solution of triethylborane (e.g., 1.0 M in hexanes, 0.1-0.2 equiv) via syringe.
-
Slowly bubble a gentle stream of air or oxygen through the reaction mixture for 5-10 minutes to initiate the reaction.
-
Condense SF5Cl gas (1.2-1.5 equiv) into the reaction mixture at -40°C or below.
-
Allow the reaction to stir at the low temperature for the desired time (typically 1-4 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amine-Borane Complex-Initiated SF5Cl Addition to Alkenes
-
To a sealable reaction tube equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv), the amine-borane complex (e.g., DICAB, 0.1 equiv), and an anhydrous solvent (e.g., MTBE, EtOAc).[2]
-
Cool the mixture to -40°C.[2]
-
Condense SF5Cl gas (3.0 equiv) into the reaction tube.[2]
-
Hermetically seal the reaction vessel and then heat to the desired temperature (e.g., 50-60°C) for the specified time (e.g., 3 hours).[2]
-
After the reaction time, cool the vessel to room temperature and carefully vent any excess pressure.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of SF5Cl addition and 2:1 adduct side product formation.
References
- 1. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 2. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming a Radical Polarity Mismatch in Strain-Release Pentafluorosulfanylation of [1.1.0]Bicyclobutanes: An Entryway to Sulfone- and Carbonyl-Containing SF5─Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for SF5Cl Radical Additions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in SF5Cl radical additions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My SF5Cl radical addition has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in SF5Cl radical additions can stem from several factors, primarily related to inefficient radical initiation, suboptimal temperature, or reagent instability. Follow these troubleshooting steps:
-
Verify Radical Initiator Activity: The choice and handling of the radical initiator are critical.
-
Et3B/O2 System: Triethylborane (Et3B) is pyrophoric and requires careful handling using air-free techniques.[1][2] Ensure your Et3B solution is not expired and has been stored under an inert atmosphere. The amount of oxygen introduced is also crucial; too much or too little can inhibit the reaction.
-
Photochemical Initiation: Ensure the light source (e.g., black light, blue LEDs) is of the correct wavelength and intensity.[4][5] The reaction vessel must be transparent to the emitted light.
-
-
Optimize Reaction Temperature: Temperature plays a pivotal role in SF5Cl radical additions, influencing both reaction rate and initiator efficiency.
-
For Et3B/O2: This system is effective at low temperatures, often starting at -30°C to room temperature.[6]
-
For Amine-Borane Complexes: The optimal temperature varies with the specific complex and solvent. For example, with DIPAB in EtOAc, lower temperatures (e.g., 30°C) can provide better yields than higher temperatures.[1] Conversely, for DICAB, increasing the temperature generally leads to higher yields, up to a certain point.[1]
-
General Consideration: Since SF5Cl is a gas at room temperature (boiling point: -21°C), reactions are typically performed in sealed vessels to prevent its evaporation, especially at elevated temperatures.[1]
-
-
Check Reagent Quality and Handling:
-
SF5Cl: This reagent is a gas and is often used as a solution in a suitable solvent like hexane.[7] Ensure the concentration of your SF5Cl solution is accurate. Improper storage can lead to degradation.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Some solvents may react with the radical species or be incompatible with the initiator. For example, hexane was found to be a poor solvent for DIPAB-initiated reactions at all tested temperatures.[1]
-
-
Consider the Substrate:
-
Electron-Poor Alkenes/Alkynes: These substrates can be challenging for electrophilic SF5 radicals. Reaction conditions may require more forcing conditions (higher temperature or longer reaction times).
-
Steric Hindrance: Bulky substituents near the double or triple bond can hinder the approach of the SF5 radical, leading to lower yields.
-
Logical Troubleshooting Workflow for Low Yield
References
- 1. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Amine-borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yields in SF5Cl reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in reactions involving sulfur chloride pentafluoride (SF5Cl).
Troubleshooting Guides
Question: My SF5Cl reaction has a low yield. What are the first steps I should take to troubleshoot it?
Answer:
Low yields in SF5Cl reactions can stem from various factors. A systematic approach to troubleshooting is crucial. Start by verifying the basics of your experimental setup and then move to more specific reaction parameters.
Here is a general workflow for troubleshooting:
A general workflow for troubleshooting low yields in SF5Cl reactions.
Initial Checks:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are pure and dry. Moisture can quench radical reactions.[1]
-
Glassware: Use flame-dried or oven-dried glassware to eliminate any traces of water.[1]
-
Stoichiometry: Double-check all calculations and measurements of reactants and reagents to ensure accuracy.[1]
Question: My reaction is not going to completion, and I have a lot of unreacted starting material. What should I do?
Answer:
Incomplete conversion is a common issue. Consider the following adjustments:
-
Reaction Time: Radical chain reactions can be slow to initiate or propagate. If monitoring the reaction (e.g., by TLC or NMR) shows the presence of starting material with little product formation over time, consider extending the reaction duration. Some literature procedures report reaction times of 18-48 hours.[2]
-
Temperature: The optimal temperature can be highly substrate-dependent. For some systems, increasing the temperature can lead to higher yields, for example from 30°C to 50°C. However, for other systems, particularly when SF5Cl is used as a gas, lower initial temperatures (e.g., -40°C) may be necessary for efficient addition to the reaction mixture before warming.[3]
-
Radical Initiator:
-
Concentration: An insufficient amount of radical initiator will result in a low concentration of the propagating SF5• radical. Conversely, too high a concentration can lead to side reactions. It may be necessary to optimize the amount of initiator.[3]
-
Type: The choice of initiator is critical. While triethylborane (Et3B) is common, other initiators like amine-borane complexes or photo-initiation (e.g., UV or visible light) might be more suitable for your specific substrate.[3][4][5]
-
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
Common side products in SF5Cl additions to alkynes and alkenes include dimers, oligomers, and chlorinated byproducts.[2][3][5]
-
Dimerization/Oligomerization: This occurs when the radical intermediate reacts with another molecule of the starting material instead of the desired radical chain propagation. This is more common with certain substrates, like phenylacetylene.[2][3] To mitigate this, try adding the SF5Cl slowly or using a higher dilution.
-
Chlorinated Byproducts: The formation of chlorinated products can occur due to the presence of Cl radicals.[5][6] Optimizing the reaction conditions to favor the SF5 radical pathway can help. This might involve changing the initiator or solvent.
-
Dehydrochlorination: The initial adduct can sometimes eliminate HCl to form an unsaturated SF5-containing product.[2] This can sometimes be a desired subsequent reaction, but if it is an unwanted side product, a lower reaction temperature or a milder base during workup might be necessary.
Data on Side Product Formation with Phenylacetylene
| Initiator | Substrate | Major Product | Major Byproduct | Reference |
| Et3B | Phenylacetylene | SF5Cl adduct | 2:1 dimer (alkyne/SF5Cl) | [2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for my SF5Cl reaction?
A1: The choice of solvent can significantly impact the reaction yield. Both polar (e.g., DCM, EtOAc, MeCN) and non-polar (e.g., n-hexane, n-pentane) solvents have been used successfully.[2][3] The optimal solvent often depends on the solubility of your substrate and the reaction temperature. For some substrates, a switch from hexane to EtOAc can improve yields.[3] It is often necessary to screen a few solvents to find the best one for your specific reaction.
Q2: How does the electronic nature of my substrate affect the reaction yield?
A2: The electronic properties of the substrate are crucial, especially in radical additions to alkynes. Electron-donating groups on the alkyne generally increase the reaction yield, while electron-withdrawing groups can lead to very low yields.[2]
Effect of Substituents on Phenylacetylene Reactions
| Substituent on Phenylacetylene | Relative Yield | Reference |
| 4-Methoxy (electron-donating) | High | [2] |
| Unsubstituted | Moderate | [2] |
| Electron-withdrawing group | Very Low | [2] |
Q3: Should I use SF5Cl as a gas or in solution? What about in-situ generation?
A3: SF5Cl is a gas at room temperature (boiling point: -19°C), which can lead to handling challenges and reproducibility issues.[3][7]
-
Gas: Bubbling SF5Cl gas into the reaction mixture can be inefficient, especially at temperatures above its boiling point.[3]
-
Solution: Using a pre-prepared solution of SF5Cl in a suitable solvent (e.g., n-hexane) can improve handling and dosing accuracy.[2]
-
In-situ Generation: Generating SF5Cl within the reaction setup (ex-situ generation in a two-chamber reactor followed by introduction to the reaction) can be a very effective strategy.[2][8] This avoids handling the toxic gas directly and can lead to improved yields. This method has been shown to be compatible with a range of solvents.[2]
A simplified two-chamber reactor setup for in-situ SF5Cl generation.
Q4: My reaction seems to be sensitive to air. How can I improve it?
A4: Most SF5Cl radical additions are sensitive to oxygen. While some methods using Et3B as an initiator require trace amounts of O2 to start the radical chain, excess oxygen can be detrimental.[5]
-
Degassing: Ensure your solvents are properly degassed.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Alternative Initiators: Consider using methods that do not require oxygen, such as photo-initiation with an electron donor-acceptor (EDA) complex.[5]
Experimental Protocols
General Protocol for Et3B-Initiated Radical Addition of SF5Cl to an Alkene
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 equiv) and the chosen anhydrous solvent (to make a ~0.1 M solution).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -30°C to -78°C) in a cooling bath.
-
SF5Cl Addition: Add a solution of SF5Cl (1.2 - 2.0 equiv) in an appropriate solvent dropwise to the stirred reaction mixture.
-
Initiation: Add a solution of Et3B (e.g., 1 M in hexanes, 0.1 - 0.2 equiv) dropwise. A slow addition of air via a syringe may be required to initiate the reaction if highly pure reagents are used.
-
Reaction: Allow the reaction to stir at the specified temperature for the determined time, monitoring by an appropriate method (e.g., TLC, GC-MS, or 19F NMR).
-
Quenching: Once the reaction is complete, quench by pouring it into a saturated aqueous solution of NaHCO3.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Note: This is a general guideline. The optimal conditions (temperature, solvent, equivalents of reagents) may vary depending on the substrate and should be optimized accordingly. Always handle SF5Cl in a well-ventilated fume hood due to its high toxicity.[7]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of SF5-Containing Compounds by Chromatography
Welcome to the technical support center for the chromatographic purification of pentafluorosulfanyl (SF5)-containing compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of the pentafluorosulfanyl (SF5) group that I should consider during chromatographic purification?
A1: The SF5 group possesses a unique combination of properties that can influence its behavior during chromatography:
-
High Electronegativity: The SF5 group is one of the most electron-withdrawing groups, which can affect the polarity and retention of the molecule.[1][2][3]
-
High Lipophilicity: Despite its electronegativity, the SF5 group is lipophilic, often more so than a trifluoromethyl (CF3) group.[2][4] This property is crucial for selecting an appropriate mobile phase.
-
Chemical and Thermal Stability: The sulfur-fluorine bonds in the SF5 group are very strong, making the group highly stable under typical chromatographic conditions.[1][2] This stability is advantageous, minimizing the risk of on-column degradation.[5]
-
Size: The SF5 group is sterically bulky, which can influence how the molecule interacts with the stationary phase.
Q2: What is the most common stationary phase for the purification of SF5-containing compounds?
A2: Silica gel is the most frequently reported stationary phase for the column chromatography of SF5-containing compounds.[6][7] Its polar nature allows for effective separation based on the polarity of the target compound and impurities.
Q3: What mobile phase systems are typically used for the chromatography of SF5-containing compounds on silica gel?
A3: A common mobile phase system is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (EtOAc).[6][7] The ratio of these solvents is adjusted to achieve optimal separation. For instance, ratios like Hexane:EtOAc = 10:1 have been successfully used.[6]
Q4: Can I use reversed-phase chromatography for SF5-containing compounds?
A4: While normal-phase chromatography on silica gel is more commonly reported, reversed-phase chromatography can be a viable option, especially for more polar SF5-containing molecules. The high lipophilicity of the SF5 group suggests that it will interact strongly with the non-polar stationary phase in reversed-phase systems.
Troubleshooting Guide
Problem: My SF5-containing compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane.
-
Possible Cause: The compound may be too polar for the chosen solvent system, or it might be interacting very strongly with the acidic silica gel.
-
Solution:
-
Increase Mobile Phase Polarity: Try adding a small amount of a more polar solvent like methanol to your mobile phase. For very polar compounds, a solvent system containing dichloromethane and methanol with a small percentage of ammonium hydroxide can be effective.[8]
-
Deactivate the Silica Gel: If you suspect strong interaction with acidic silica, you can deactivate it by pre-treating the silica with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[9]
-
Consider an Alternative Stationary Phase: If the compound remains immobile, consider using a different stationary phase like alumina or Florisil.[8]
-
Problem: My SF5-containing compound is decomposing on the silica gel column.
-
Possible Cause: Although the SF5 group itself is very stable, other functional groups in the molecule might be sensitive to the acidic nature of silica gel.[1][2]
-
Solution:
-
Test for Stability: Before running a column, test the stability of your compound on a TLC plate. Spot the compound, let it sit for a while, and then develop the plate to see if any new spots appear.
-
Use Deactivated Silica: As mentioned above, deactivating the silica gel with triethylamine can prevent the degradation of acid-sensitive compounds.[9]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like neutral or basic alumina.
-
Minimize Residence Time: Run the column as quickly as possible (flash chromatography) to minimize the time your compound is in contact with the silica gel.
-
Problem: I am seeing poor separation between my SF5-containing compound and a closely related impurity.
-
Possible Cause: The polarity difference between your compound and the impurity may be insufficient for good separation with the current solvent system.
-
Solution:
-
Optimize the Solvent System: Systematically vary the ratio of your mobile phase components. Sometimes, a small change in the solvent ratio can significantly improve resolution.
-
Try a Different Solvent System: Experiment with different solvent combinations. For example, replacing hexane with toluene or using dichloromethane as a co-solvent might alter the selectivity of the separation.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with similar Rf values.[9]
-
Consider a Different Stationary Phase: A change in the stationary phase (e.g., from silica to alumina or a bonded phase) can alter the separation mechanism and improve resolution.
-
Data Presentation
The following table summarizes typical chromatographic conditions used for the purification of various SF5-containing compounds as reported in the literature.
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Reference |
| SF5-containing meta-diamide insecticides | Silica gel | Hexane:EtOAc = 10:1 | [6] |
| SF5-containing dipeptide | Silica gel | Gradient: 100% Hexane to 100% EtOAc | [7] |
| SF5-containing amino acids | Silica gel | Gradient: 100% Hexane to 100% DCM | [7][10] |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography of a Representative SF5-Containing Compound
This protocol is a general guideline based on commonly reported procedures.[6][7]
1. Preparation of the Column:
- Select an appropriately sized glass column with a stopcock.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).
- Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
- Add another layer of sand on top of the silica gel bed.
- Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
2. Sample Loading:
- Dissolve the crude SF5-containing compound in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).
- Carefully apply the sample solution to the top of the silica gel bed using a pipette.
- Alternatively, for less soluble compounds, perform a "dry loading":
- Dissolve the crude product in a suitable solvent.
- Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
- Carefully add this powder to the top of the packed column.[9]
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Apply gentle pressure (e.g., using a pump or an inert gas) to achieve a steady flow rate (flash chromatography).
- Collect fractions in test tubes or other suitable containers.
- Monitor the elution of the compound using Thin Layer Chromatography (TLC).
4. Compound Isolation:
- Combine the fractions containing the pure product as determined by TLC.
- Remove the solvent using a rotary evaporator to obtain the purified SF5-containing compound.
Mandatory Visualization
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing the Toxicity of Sulfur Chloride Pentafluoride (SF5Cl) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe handling and management of sulfur chloride pentafluoride (SF5Cl) in a laboratory environment. Given its high toxicity and reactivity, strict adherence to safety protocols is paramount. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental procedures to mitigate risks during its use.
Quick Reference Data
For immediate access to key safety and property information, please refer to the table below.
| Property | Value |
| Chemical Formula | SF5Cl |
| Molar Mass | 162.51 g/mol [1][2] |
| Appearance | Colorless gas[1][2] |
| Odor | Pungent |
| Boiling Point | -19 °C[2] |
| Melting Point | -64 °C[2] |
| Toxicity | Highly toxic[1] |
| Permissible Exposure Limit (PEL) | 2.5 ppm (as F)[3] |
| Threshold Limit Value (TLV) | 2.5 ppm (as F)[3] |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving SF5Cl.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Suspected Gas Leak | - Damaged gas cylinder or valve- Loose connection in the experimental setup- Permeation through tubing | 1. Evacuate: Immediately evacuate the laboratory and alert others.2. Ventilate: Ensure the laboratory's ventilation system is operating at maximum capacity.3. Isolate: If safe to do so, close the main valve on the SF5Cl gas cylinder.4. Detect: Use a handheld tracer gas leak detector to pinpoint the source of the leak (see Experimental Protocols for details).5. Remediate: Once the leak is identified, tighten connections or replace faulty equipment as necessary. |
| Accidental Release in Fume Hood | - Over-pressurization of the reaction vessel- Breakage of glassware | 1. Contain: Keep the fume hood sash as low as possible to maintain containment.2. Ventilate: Ensure the fume hood exhaust is functioning correctly.3. Neutralize: Introduce a neutralizing agent (see Experimental Protocols) into the fume hood to react with the released gas.4. Monitor: Use a gas detector to monitor the concentration of SF5Cl within the fume hood until it returns to a safe level. |
| Skin or Eye Contact | - Inadequate Personal Protective Equipment (PPE)- Accidental splash | 1. Decontaminate: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station.2. Remove Clothing: Remove any contaminated clothing while continuing to flush the affected area.3. Seek Medical Attention: All exposures, regardless of severity, require immediate medical evaluation. Provide the Safety Data Sheet (SDS) to the medical personnel. |
| Unexplained Reaction Failure | - Degradation of SF5Cl due to moisture- Reaction with incompatible materials | 1. Verify Gas Purity: Ensure the SF5Cl gas source is free from moisture and other impurities.2. Check Material Compatibility: Review the compatibility of all materials in the reaction setup with SF5Cl. Avoid materials that can be readily oxidized or chlorinated.3. Review Protocol: Double-check the experimental protocol for any potential sources of error. |
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with SF5Cl exposure?
A1: SF5Cl is highly toxic and poses a significant inhalation hazard. Inhalation can cause severe respiratory irritation, pulmonary edema, and potentially death.[1] Skin and eye contact can also cause irritation and burns.
Q2: What type of respirator and cartridges should be used when working with SF5Cl?
A2: A full-face respirator with cartridges rated for acid gases, chlorine, and sulfur dioxide is recommended.[4][5][6] Specifically, multi-gas/vapor cartridges with a P100 particulate filter offer broad protection.[6] Always consult the manufacturer's specifications to ensure the chosen cartridge is appropriate for sulfur halides.
Q3: What materials are compatible with SF5Cl for experimental setups?
A3: Due to its reactivity, materials for handling SF5Cl should be chosen carefully. Stainless steel, nickel, and Monel are generally considered compatible. Polytetrafluoroethylene (PTFE) and other fluorinated polymers are also suitable for tubing and seals. Avoid contact with less inert materials, as SF5Cl can react with them.
Q4: How should I properly dispose of residual SF5Cl and contaminated materials?
A4: Residual SF5Cl should be neutralized using a chemical scrubber before venting (see Experimental Protocols for a detailed procedure). All contaminated materials, including gloves, tubing, and glassware, must be decontaminated or disposed of as hazardous waste in accordance with institutional and local regulations.
Q5: What is the appropriate emergency response for a large, uncontrolled release of SF5Cl?
A5: In the event of a large release, immediately evacuate the entire laboratory area and activate the emergency alarm. From a safe location, contact your institution's emergency response team and provide them with the specific details of the incident, including the chemical identity (SF5Cl) and the estimated quantity released. Do not re-enter the area until it has been cleared by trained emergency responders.
Experimental Protocols
Protocol 1: Leak Detection Procedure for SF5Cl
This protocol outlines the steps for detecting leaks in an experimental setup using a tracer gas detector.
Materials:
-
Handheld leak detector sensitive to halogenated compounds (e.g., a photoionization detector or a specific sulfur hexafluoride detector).[7]
-
Small squeeze bottle of a dilute, non-reactive soap solution (for pinpointing leaks after initial detection).
Methodology:
-
Ensure the experimental setup is under a slight positive pressure with an inert gas before introducing SF5Cl.
-
Turn on the handheld leak detector and allow it to stabilize according to the manufacturer's instructions.
-
Slowly move the probe of the detector along all connections, valves, and potential leak points in the experimental setup.
-
If the detector alarms, indicating a potential leak, use the soap solution to pinpoint the exact location. Apply a small amount of the solution to the suspected area and look for the formation of bubbles.
-
Once the leak is identified, depressurize the system, tighten the connection or replace the faulty component, and repeat the leak detection procedure.
Protocol 2: Neutralization of SF5Cl Gas Stream
This protocol describes the construction and use of a chemical scrubber to neutralize a waste stream of SF5Cl gas.
Materials:
-
Scrubbing tower or a series of gas washing bottles.
-
A solution of sodium thiosulfate (Na₂S₂O₃) or a basic solution such as sodium hydroxide (NaOH).
-
Inert gas for purging.
Methodology:
-
Assemble the scrubbing tower or gas washing bottles, ensuring all connections are secure.
-
Fill the scrubber with the neutralizing solution. For a basic solution, a concentration of 1-2 M NaOH is effective.
-
Direct the exhaust gas stream from the experiment through the scrubber. The flow rate should be slow enough to ensure complete reaction of the SF5Cl with the neutralizing solution.
-
The reaction of SF5Cl with a basic solution will produce fluoride and chloride salts, and sulfate.
-
After the experiment is complete, purge the entire system with an inert gas (e.g., nitrogen or argon) through the scrubber to ensure all residual SF5Cl is neutralized.
-
The resulting solution in the scrubber should be disposed of as hazardous waste according to institutional guidelines.
Protocol 3: Decontamination of Laboratory Surfaces
This protocol provides a method for decontaminating laboratory surfaces after a minor spill or release of SF5Cl within a fume hood.
Materials:
-
A 10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water.
-
Absorbent pads or materials.
-
Appropriate PPE, including chemical-resistant gloves (Nitrile or Neoprene recommended) and a full-face respirator.[8][9]
Methodology:
-
Ensure the fume hood is operating at maximum airflow.
-
Carefully place absorbent pads over the spill to soak up any liquid residue.
-
Generously apply the sodium bicarbonate or sodium carbonate solution to the contaminated area. The basic solution will hydrolyze the SF5Cl to less toxic fluoride, chloride, and sulfate salts.
-
Allow the solution to react for at least one hour.
-
Wipe the area clean with fresh absorbent pads.
-
Wash the entire area with soap and water, followed by a final rinse with deionized water.
-
All used absorbent pads and cleaning materials must be collected and disposed of as hazardous waste.
Visualizations
Logical Workflow for Handling a Suspected SF5Cl Leak
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Sulfur chloropentafluoride | ClF5S | CID 123330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3m.com [3m.com]
- 5. nortonsandblasting.com [nortonsandblasting.com]
- 6. 3M Multi-Gas/Vapor With P100 Filter Cartridge For 7500 Half-Mask and 6000 Full And Half-Mask [amleo.com]
- 7. nebb.org [nebb.org]
- 8. scandiagear.com [scandiagear.com]
- 9. unisafegloves.com [unisafegloves.com]
Technical Support Center: Sulfur Chloride Pentafluoride (SF₅Cl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and preventing the decomposition of sulfur chloride pentafluoride (SF₅Cl).
Frequently Asked Questions (FAQs)
Q1: What is this compound (SF₅Cl) and why is its stability important?
This compound is a colorless, toxic gas with a pungent odor.[1] It is a valuable reagent for introducing the pentafluorosulfanyl (–SF₅) group into organic molecules. The stability of SF₅Cl is crucial for the success of synthetic reactions, as decomposition can lead to the formation of impurities that may interfere with the desired chemical transformation, reduce yields, and pose safety hazards.
Q2: What are the primary pathways for the decomposition of SF₅Cl?
The decomposition of SF₅Cl can occur through three main pathways:
-
Thermal Decomposition: This becomes significant at temperatures above 200°C, primarily yielding sulfur tetrafluoride (SF₄) and chlorine gas (Cl₂).[2]
-
Hydrolysis: The compound is stable at neutral pH but decomposes rapidly in basic conditions. Reaction with hydroxide ions produces hypochlorite and the SF₅⁻ anion.[2]
-
Photolytic Decomposition: UV irradiation can initiate the homolytic cleavage of the S-Cl bond, generating reactive SF₅• radicals.[3]
Q3: How should I properly store this compound to prevent decomposition?
To ensure the long-term stability of SF₅Cl, it is recommended to store it in a dry, dark, and cool environment, ideally at temperatures between 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[4] The material should be kept in tightly sealed containers made of passivated metal, such as nickel or Monel, or fluoropolymer vessels to prevent reactions with the container material.[2]
Q4: What materials are incompatible with SF₅Cl?
SF₅Cl is incompatible with bases, alcohols, and metals.[5] Contact with these materials should be avoided to prevent accelerated decomposition.
Troubleshooting Guide
Problem: I suspect my SF₅Cl has decomposed. What are the signs?
-
Visual Inspection: As SF₅Cl is a colorless gas, any discoloration of the cylinder or lecture bottle may indicate a reaction with the container material due to impurities.
-
Olfactory Inspection: While SF₅Cl has a pungent odor, a change in the intensity or character of the smell could indicate the presence of decomposition products like chlorine gas. Caution: Extreme care should be taken when handling and smelling this toxic gas.
-
Analytical Characterization: The most reliable way to confirm decomposition is through analytical techniques such as Gas Chromatography (GC) or ¹⁹F NMR spectroscopy.
-
GC Analysis: The presence of peaks corresponding to SF₄ and Cl₂ would confirm thermal decomposition.
-
¹⁹F NMR Spectroscopy: The appearance of new signals in the ¹⁹F NMR spectrum would indicate the formation of fluoride-containing byproducts from hydrolysis or other decomposition pathways.
-
Problem: My reaction yield is low, and I suspect impure SF₅Cl. How can I purify it?
If you suspect your SF₅Cl has been compromised by decomposition or impurities, a purification step is necessary. A continuous flow purification method using hexane extraction has been shown to be effective for removing impurities.
Quantitative Data on SF₅Cl Stability
The following tables summarize key quantitative data related to the stability and decomposition of this compound.
Table 1: Thermochemical Data for SF₅Cl Decomposition
| Reaction | Enthalpy Change (ΔH) | Activation Energy (Ea) |
| SF₅Cl(g) → SF₄(g) + ClF(g) | 67 kJ/mol[2] | Not specified |
| SF₅Cl(g) → SF₅•(g) + Cl•(g) (Homolytic Cleavage) | Not specified | 85-95 kJ/mol[2] |
Table 2: Kinetic Data for SF₅Cl Hydrolysis
| Reaction Condition | Rate Constant (k) |
| Basic Conditions (with OH⁻) at 25°C | 3.8 × 10⁻³ M⁻¹s⁻¹[2] |
| Neutral pH | Stable[2] |
Note: Detailed kinetic data for hydrolysis at different pH values and temperatures is not available in the provided search results.
Table 3: Photochemical Properties of SF₅Cl
| Property | Value |
| Photodegradation Quantum Yield | Not specified |
Note: The quantum yield for the photodegradation of SF₅Cl is not specified in the provided search results. This value is crucial for predicting the rate of photolytic decomposition under specific UV light conditions.
Experimental Protocols
Protocol 1: Purification of SF₅Cl via Continuous Flow Extraction
This protocol is adapted from a method for the purification of SF₅Cl during its synthesis and can be applied to remove polar impurities and some decomposition products.
Materials:
-
Cylinder of impure SF₅Cl
-
Mass flow controller
-
T-mixer
-
Solvent pump
-
Back-pressure regulator
-
Collection vessel cooled to an appropriate temperature (e.g., -78°C using a dry ice/acetone bath)
-
Anhydrous hexane
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Set up the continuous flow apparatus in a well-ventilated fume hood.
-
Purge the entire system with an inert gas to remove air and moisture.
-
Cool the collection vessel to the desired temperature.
-
Using the mass flow controller, introduce a slow and steady stream of the impure SF₅Cl gas into the T-mixer.
-
Simultaneously, use the solvent pump to introduce a stream of anhydrous hexane into the T-mixer. The flow rate of hexane should be optimized to ensure efficient extraction.
-
The gas-liquid mixture from the T-mixer passes through a coil to ensure sufficient contact time for extraction.
-
The mixture then flows through a back-pressure regulator to maintain the desired pressure in the system.
-
The purified SF₅Cl gas, being less soluble in hexane, will separate from the hexane solution containing the impurities in the cooled collection vessel.
-
The purified SF₅Cl can then be condensed or used directly in the subsequent reaction.
-
The hexane solution containing impurities should be collected and disposed of as hazardous waste.
Protocol 2: Analytical Characterization of SF₅Cl Purity by ¹⁹F NMR
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
SF₅Cl sample
-
NMR spectrometer
Procedure:
-
In a fume hood, carefully condense a small amount of SF₅Cl gas into a pre-weighed, cold NMR tube containing the deuterated solvent.
-
Seal the NMR tube.
-
Acquire the ¹⁹F NMR spectrum of the sample.
-
The spectrum of pure SF₅Cl should exhibit a characteristic AB₄ spin system for the SF₅ group.
-
The presence of any additional signals in the spectrum indicates the presence of impurities or decomposition products. The chemical shifts and coupling patterns of these signals can help in their identification.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Logical workflow for troubleshooting SF₅Cl decomposition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. d-nb.info [d-nb.info]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselectivity in SF5Cl Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving pentafluorosulfanyl chloride (SF5Cl).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in the radical addition of SF5Cl to unsaturated compounds?
A1: The regioselectivity of SF5Cl addition to alkenes and alkynes is primarily governed by the stability of the resulting carbon-centered radical intermediate. The electrophilic SF5• radical will preferentially add to the more nucleophilic carbon of the double or triple bond, leading to the most stable radical intermediate. Electronic factors of the substituents on the unsaturated bond play a crucial role. For terminal alkynes, the addition of the SF5• radical typically occurs at the terminal carbon.[1] In the case of polarized internal alkynes, such as ynoates or ynones, the SF5 group is introduced regioselectively at the α-position to the carbonyl group.[2]
Q2: What are common side products observed in SF5Cl addition reactions, and how can they be minimized?
A2: A common side product in the radical addition of SF5Cl to alkynes is the formation of (E)-1-chloro-2-SF5-alkenes.[1] This occurs when the intermediate vinylic radical abstracts a chlorine atom from SF5Cl, propagating the radical chain. To minimize this, one strategy is to lower the concentration of SF5Cl, which can be achieved by its slow addition to the reaction mixture. This can favor other desired reaction pathways, such as hydrogen atom transfer in hydropentafluorosulfanylation reactions.[1] In reactions with alkenes, the formation of chloroalkanes can also be a side product, especially when using amine-borane complexes as initiators in the presence of oxygen.[3]
Q3: Can the choice of radical initiator impact the regioselectivity?
A3: While the intrinsic properties of the substrate are the primary drivers of regioselectivity, the choice of initiator can influence the overall outcome and yield. Triethylborane (Et3B) is a classic initiator for these reactions.[3] Air-stable amine-borane complexes have been developed as a safer alternative to the pyrophoric Et3B and have been shown to be effective in initiating the radical addition of SF5Cl to a variety of alkenes and alkynes.[3][4] For photosensitive reactions, light activation (e.g., UV or visible light) can be used to generate the SF5• radical from SF5Cl.[1][2] The choice of initiator may affect reaction kinetics and, consequently, the prevalence of side reactions, but it does not fundamentally alter the factors governing the regioselectivity of the initial radical addition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | 1. Substrate lacks strong electronic bias: The electronic effects of the substituents on the alkene or alkyne are not sufficiently different to direct the addition of the SF5• radical to a single position. 2. High reaction temperature: At higher temperatures, the selectivity of the radical addition may decrease. 3. Steric hindrance: Bulky substituents near the reactive site may influence the approach of the SF5• radical. | 1. Modify the substrate: If possible, introduce a directing group with a stronger electronic effect to enhance the polarization of the unsaturated bond. 2. Optimize reaction temperature: Conduct the reaction at a lower temperature to improve selectivity. 3. Utilize a different synthetic strategy: If direct addition to the current substrate is not selective, consider a multi-step approach where the SF5 group is introduced earlier to a precursor molecule. |
| Low Yield of the Desired Regioisomer | 1. Suboptimal initiator concentration: The concentration of the radical initiator may be too high or too low, leading to inefficient initiation or increased side reactions. 2. Solvent effects: The polarity of the solvent can influence the stability of intermediates and transition states. 3. Presence of inhibitors: Impurities in the starting materials or solvent can quench the radical reaction. | 1. Titrate initiator concentration: Systematically vary the concentration of the radical initiator (e.g., Et3B or amine-borane complex) to find the optimal loading. 2. Screen different solvents: Evaluate a range of solvents with varying polarities to identify the optimal reaction medium. 3. Purify starting materials: Ensure that all reactants and the solvent are free from radical inhibitors. |
| Formation of Chlorinated Byproducts | 1. High concentration of SF5Cl: An excess of SF5Cl increases the likelihood of the intermediate radical abstracting a chlorine atom. | 1. Slow addition of SF5Cl: Add the SF5Cl solution to the reaction mixture dropwise over an extended period to maintain a low instantaneous concentration.[1] |
Quantitative Data
Table 1: Comparison of Initiators for the Radical Addition of SF5Cl to Alkenes and Alkynes
| Substrate | Initiator | Product | Yield (%) | Reference |
| 4-Phenyl-1-butene | Et3B | 2-(4-chlorobutyl)-1-pentafluorosulfanyl-4-phenylbutane | 90 | [5] |
| 4-Phenyl-1-butene | DICAB | 2-(4-chlorobutyl)-1-pentafluorosulfanyl-4-phenylbutane | 85 | [5] |
| Styrene | Et3B | 1-chloro-2-pentafluorosulfanyl-1-phenylethane | 8 (NMR) | [5] |
| Styrene | DICAB | 1,3-dichloro-2,4-bis(pentafluorosulfanyl)-1,4-diphenylbutane | 15 | [5] |
| Dec-9-en-1-ol | Et3B | 9-chloro-10-pentafluorosulfanyl-decan-1-ol | 15 | [5] |
| Dec-9-en-1-yl acetate | Et3B | 9-chloro-10-pentafluorosulfanyl-decan-1-yl acetate | 92 | [5] |
*DICAB: Diisopropylaminoborane complex
Experimental Protocols
Protocol 1: General Procedure for Amine-Borane Complex-Initiated Radical Addition of SF5Cl to Alkenes [3][4]
-
To a solution of the alkene (1.0 equiv) in a suitable solvent (e.g., MTBE) at room temperature is added the amine-borane complex (e.g., diisopropylaminoborane, 1.0 equiv).
-
Pentafluorosulfanyl chloride (SF5Cl, 1.5 equiv) is then bubbled through the solution.
-
The reaction mixture is stirred at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 h).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Protocol 2: Photoinitiated Hydropentafluorosulfanylation of Terminal Alkynes [1]
-
In a reaction vessel equipped with a cold finger, the terminal alkyne (1.0 equiv) and a hydrogen atom donor such as (TMS)3SiH are dissolved in a suitable solvent.
-
Gaseous SF5Cl is added incrementally to the reaction mixture while irradiating with a black light CFL bulb. The incremental addition is crucial to favor the hydrogen atom transfer over chlorine abstraction.
-
The reaction progress is monitored by appropriate analytical techniques (e.g., NMR, GC-MS).
-
After completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the (Z)-alkenyl-SF5 product.
Visualizations
Caption: Radical addition of SF5Cl to a terminal alkyne.
Caption: Factors influencing regioselectivity in SF5Cl additions.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 4. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Use of Boron-Based Reagents to Suppress Fluoride Anion Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the management of fluoride anion side reactions in organic synthesis, with a focus on the role of boron-based Lewis acids.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions caused by the fluoride anion in organic synthesis?
A1: The fluoride anion (F⁻), while a useful nucleophile, is also a relatively strong base. This dual reactivity can lead to several common side reactions, primarily:
-
Elimination Reactions (E2): Especially with secondary and tertiary alkyl halides, the basicity of fluoride can lead to the formation of alkenes as byproducts, competing with the desired nucleophilic substitution (SN2) reaction.[1]
-
Proton Abstraction: In the presence of even weakly acidic protons, fluoride can act as a base, leading to undesired deprotonation and subsequent side reactions.
-
Desilylation: Fluoride's high affinity for silicon can lead to the cleavage of silyl protecting groups, which may be unintended at a given synthetic step.[2]
Q2: How can Lewis acids be used to suppress these side reactions?
A2: Lewis acids can complex with the fluoride anion, effectively sequestering it and reducing its availability to participate in undesired base-mediated pathways. Boron-based Lewis acids, such as boron trihalides, are particularly effective at abstracting fluoride.[3] By forming a stable adduct (e.g., BF₄⁻), the Lewis acid can modulate the reactivity of the fluoride source, favoring nucleophilic substitution over elimination.
Q3: Is triethylborane (BEt₃) a suitable reagent for scavenging fluoride anions?
A3: While triethylborane (BEt₃) is a boron compound, its primary applications in the context of fluorine chemistry are as a radical initiator for C-H fluorination in the presence of O₂. There is limited evidence to support its use as a general scavenger to suppress fluoride anion side reactions in nucleophilic substitution chemistry. More potent and conventional Lewis acids are typically employed for this purpose.
Q4: What is Fluoride Ion Affinity (FIA) and how does it relate to suppressing side reactions?
A4: Fluoride Ion Affinity (FIA) is the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion.[4] It provides a quantitative measure of the Lewis acid's strength towards fluoride.[4][5] A higher FIA indicates a stronger interaction. By selecting a Lewis acid with an appropriate FIA, one can tune the availability and reactivity of the fluoride anion in a reaction, thereby minimizing side reactions.
Q5: Are there methods other than Lewis acids to control fluoride reactivity?
A5: Yes, hydrogen bonding is a key strategy to regulate the nucleophilicity of the fluoride anion.[6] The use of protic solvents or additives like bulky alcohols or diols can form hydrogen bonds with the fluoride ion.[1][7] This "microsolvation" shell stabilizes the fluoride, reducing its basicity and consequently suppressing elimination side reactions in favor of the desired SN2 pathway.[1]
Troubleshooting Guides
Issue 1: Low yield of SN2 product and significant formation of elimination byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High basicity of the fluoride source (e.g., "naked" fluoride from TBAF).[1] | Add a bulky alcohol (e.g., tert-butanol) or a diol as a co-solvent.[1][6] | Increased ratio of SN2 to E2 product by modulating fluoride basicity through hydrogen bonding. |
| The reaction solvent is aprotic and non-polar, favoring basicity. | Switch to a more polar aprotic solvent (e.g., acetonitrile, DMSO) to better solvate the cation and influence the fluoride's reactivity. | Improved SN2 selectivity, although basicity can still be an issue. |
| The substrate is sterically hindered (secondary or tertiary halide). | Consider using a milder fluoride source in combination with a hydrogen-bonding additive. | Reduced rate of elimination. |
Issue 2: Unintended cleavage of silyl protecting groups.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess fluoride reagent present in the reaction mixture. | Use a stoichiometric amount of the fluoride source. | Minimization of non-essential fluoride that can react with protecting groups. |
| The fluoride source is too reactive. | Employ a less reactive fluoride salt (e.g., CsF instead of TBAF) and potentially use a phase-transfer catalyst to control its availability. | Preservation of silyl ethers. |
| Reaction temperature is too high, increasing the rate of desilylation. | Lower the reaction temperature and monitor for conversion over a longer period. | Slower, more selective reaction with intact protecting groups. |
Quantitative Data
Table 1: Effect of Hydrogen-Bonding Additives on SN2 vs. E2 Selectivity
The following table summarizes the impact of additives on the nucleophilic fluorination of alkyl bromides, demonstrating the shift from elimination to substitution products.
| Fluoride Source | Substrate | Additive | Solvent | SN2 Product Yield | E2 Product Yield | Reference |
| TBAF | 1-bromooctane | None | Aprotic | ~50% | ~50% | [1] |
| TBAF | 1-bromooctane | tert-butanol | Aprotic | Improved SN2 yield | Reduced E2 yield | [1] |
| KF (18-crown-6) | 2-bromooctane | None | Acetonitrile | Low | High | Adapted from[1] |
| KF (18-crown-6) | 2-bromooctane | Bulky Diol | Acetonitrile | Significantly Increased | Significantly Decreased | Adapted from[1] |
Experimental Protocols
General Protocol for Suppression of Elimination Side Reactions in Nucleophilic Fluorination using Hydrogen-Bonding Additives
This protocol provides a general methodology for the fluorination of a secondary alkyl bromide where elimination is a known side reaction.
Materials:
-
Secondary alkyl bromide (1.0 equiv)
-
Potassium fluoride (KF, 2.0 equiv)
-
18-crown-6 (1.1 equiv)
-
Bulky diol (e.g., 1,4-bis(2-hydroxy-2-propyl)benzene, 1.5 equiv)
-
Anhydrous acetonitrile
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add potassium fluoride and 18-crown-6.
-
Add anhydrous acetonitrile and stir the suspension for 30 minutes at room temperature to form the KF(18-crown-6) complex.
-
Add the bulky diol to the suspension and stir for another 15 minutes.
-
Add the secondary alkyl bromide to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alkyl fluoride.
Visualizations
Diagram 1: Suppression of Fluoride Basicity via Lewis Acid Complexation
Caption: Lewis acid sequesters fluoride, reducing its basicity and favoring substitution.
Diagram 2: Workflow for Troubleshooting Low SN2 Selectivity
Caption: A logical guide for addressing poor selectivity in nucleophilic fluorination.
References
- 1. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftp.uoh.edu.iq [ftp.uoh.edu.iq]
- 4. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar SF5 Compounds
Welcome to the technical support center for challenges in the purification of polar SF5 compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar SF5 compounds?
The primary challenges in purifying polar pentafluorosulfanyl (SF5) compounds stem from a combination of their unique physicochemical properties. The highly electronegative SF5 group, while imparting thermal and chemical stability, can also lead to strong interactions with polar stationary phases, potentially causing issues like poor peak shape and low recovery during chromatography.[1] Additionally, the presence of other polar functional groups in the molecule can make these compounds highly water-soluble, which complicates purification by standard reversed-phase chromatography, where they may elute in the solvent front with poor retention.[2][3] Furthermore, some polar SF5 compounds, such as certain 2-SF5-indoles, have shown instability on silica gel, leading to degradation and reduced isolated yields.[4]
Q2: My polar SF5 compound is streaking badly on a silica gel column. What can I do?
Streaking on silica gel columns is a common issue with polar and particularly basic compounds.[5] This is often due to strong, non-ideal interactions between the analyte and the acidic silica surface. Here are several strategies to address this:
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Solvent System Modification:
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Addition of a Modifier: For basic compounds, adding a small amount of a base like triethylamine (1-3%) or ammonium hydroxide to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.[5] For acidic compounds, adding a small amount of an acid like acetic acid or formic acid can have a similar beneficial effect.
-
Increase Eluent Polarity: A gradual increase in the polarity of the mobile phase (gradient elution) can help to improve the elution of strongly retained polar compounds and reduce tailing.
-
-
Alternative Stationary Phases:
-
Deactivated Silica Gel: Using end-capped or deactivated silica gel can minimize the strong acidic interactions.
-
Alumina: For basic compounds, switching to an alumina column (neutral or basic) can be a good alternative to silica.[5]
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Bonded Phases: Amino- or cyano-bonded silica phases can offer different selectivity and are less acidic than bare silica.
-
Q3: I have very low recovery of my polar SF5 compound after silica gel chromatography. What could be the reason?
Low recovery can be attributed to several factors:
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Irreversible Adsorption: The high polarity of your compound might be causing it to bind very strongly to the active sites on the silica gel, leading to irreversible adsorption.
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On-Column Degradation: Some polar SF5 compounds are not stable on silica gel.[4] For example, 2-SF5-indoles have been reported to degrade on silica, resulting in significantly lower isolated yields compared to yields determined by NMR.[4] In such cases, alternative purification methods should be considered.
-
Compound Volatility: While less common for highly polar compounds, ensure that your compound is not being lost during solvent evaporation after collection.
To troubleshoot, you can perform a small-scale stability test by dissolving a known amount of your crude product, spotting it on a TLC plate, and letting it sit for the approximate duration of your column chromatography before eluting. A significant decrease in the intensity of your product spot or the appearance of new spots would suggest on-column degradation.
Q4: What are the alternatives to silica gel chromatography for purifying polar SF5 compounds?
When standard silica gel chromatography fails, several powerful techniques can be employed:
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[2][3][6][7] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of water.[3][7] In HILIC, water is the strong eluting solvent.[3]
-
Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with both hydrophobic and ion-exchange functionalities.[8][9][10] This allows for multiple interaction mechanisms, providing unique selectivity for polar and charged molecules that are difficult to separate by other methods.[9][10]
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Reversed-Phase Chromatography (RPC): While challenging for very polar compounds, RPC can sometimes be optimized. Using highly aqueous mobile phases with modern, water-wettable C18 columns can improve retention.[6] For ionizable SF5 compounds, using ion-pairing reagents can also enhance retention, although this can complicate sample work-up.
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Recrystallization: For crystalline solids, recrystallization is a powerful and often overlooked purification technique.[11] It relies on the differential solubility of your compound and impurities in a specific solvent or solvent system at different temperatures.
Troubleshooting Guides
Guide 1: Troubleshooting Flash Column Chromatography (Normal Phase)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound doesn't move off the baseline | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, consider adding methanol or using a more polar solvent system like DCM/MeOH. |
| Compound is highly acidic or basic and is strongly interacting with the silica. | Add a modifier to the eluent (e.g., 1% acetic acid for acidic compounds, 1% triethylamine for basic compounds). | |
| Compound streaks or tails badly | Strong analyte-silica interaction. | Add a modifier to the eluent as described above. Consider switching to a less acidic stationary phase like alumina or a bonded phase (e.g., amino, cyano). |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| Low or no recovery of the compound | Irreversible adsorption to the silica. | Use a stronger eluent or consider an alternative purification technique like HILIC or recrystallization. |
| On-column degradation. | Test for compound stability on silica. If unstable, use a different stationary phase or purification method.[4] | |
| Poor separation of closely eluting impurities | Inappropriate solvent system. | Screen different solvent systems to improve selectivity. A gradient elution may provide better resolution than an isocratic one. |
Guide 2: Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent | Incorrect solvent choice (compound is insoluble). | Try a more polar solvent. The principle of "like dissolves like" is a good starting point; polar compounds are more soluble in polar solvents.[11] |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. / The solution is too concentrated. | Add more solvent to the hot solution until the oil redissolves, then cool slowly. Try a lower-boiling point solvent. |
| No crystals form upon cooling | The solution is not supersaturated. / The compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration and then cool again. Try adding a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Impurities co-crystallize with the product | The cooling process was too fast. / The chosen solvent does not effectively separate the impurities. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Screen for a different recrystallization solvent or solvent pair. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. Common starting points for polar SF5 compounds include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. An isocratic elution can be used if the TLC shows good separation. For more complex mixtures, a stepwise or linear gradient of increasing solvent polarity is often more effective.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for HILIC Purification
-
Column and Solvent Selection:
-
Choose a HILIC stationary phase (e.g., bare silica, amide, or zwitterionic). Bare silica columns can often be used for HILIC.[3]
-
The mobile phase typically consists of a high percentage of acetonitrile (e.g., 95%) and a small percentage of an aqueous buffer (e.g., 5% water with 10 mM ammonium formate).
-
-
Column Equilibration:
-
Equilibrate the column with the initial mobile phase conditions for a sufficient time to ensure a stable water layer on the stationary phase. This is crucial for reproducible results.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the initial mobile phase, preferably one with a high organic content, to ensure good peak shape.
-
-
Elution:
-
Inject the sample and begin the elution. A gradient of increasing aqueous content (the strong solvent) is typically used to elute the compounds. For example, a gradient from 5% to 50% aqueous buffer over 20-30 minutes.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by an appropriate method (e.g., LC-MS) to identify the pure product.
-
Solvent removal can be more straightforward than with reversed-phase chromatography due to the high organic content of the collected fractions.[6]
-
Visualizations
Caption: General purification workflow for polar SF5 compounds.
Caption: Troubleshooting decision tree for polar SF5 compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the chromatographic properties of silica gel and silicon hydride modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. teledynelabs.com [teledynelabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Mixed-Mode Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Study of different HILIC, mixed-mode, and other aqueous normal-phase approaches for the liquid chromatography/mass spectrometry-based determination of challenging polar pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Reactions Involving SF5Cl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfur chloride pentafluoride (SF5Cl).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with SF5Cl?
A1: this compound (SF5Cl) is a highly toxic and reactive gas.[1] It is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Reactions involving SF5Cl should be conducted with care, and containment strategies should be in place to prevent accidental release.[2]
Q2: How can I safely handle and dispense SF5Cl gas?
A2: Due to its hazardous nature, generating SF5Cl in situ or using a solution of SF5Cl is often preferred over handling the gas directly.[2][3][4] Solutions in inert solvents like n-hexane can be prepared to make it easier and safer to handle.[3][4] For reactions requiring the gaseous reagent, a two-chamber reactor system can be employed to contain the gas and prevent its release into the laboratory environment.[2]
Q3: What are the most common side reactions and byproducts when using SF5Cl?
A3: Given that many reactions with SF5Cl proceed via a radical mechanism, the formation of chlorinated byproducts is a common issue.[5] Other potential side products can arise from the reaction of SF5Cl with the solvent or other components in the reaction mixture.
Troubleshooting Guides
Problem 1: Incomplete Reaction or Low Yield
| Possible Cause | Troubleshooting Step |
| Inactive Radical Initiator | Ensure the radical initiator (e.g., AIBN, triethylborane) is fresh and has been stored correctly. Consider trying a different initiator or adjusting the initiation method (e.g., photoinitiation). |
| Insufficient SF5Cl | If using a solution of SF5Cl, verify its concentration. For gaseous SF5Cl, ensure a sufficient excess is used. Consider a slow addition of the SF5Cl solution or bubbling the gas through the reaction mixture to maintain an adequate concentration. |
| Reaction Temperature Too Low | Radical reactions often require a specific temperature range for efficient initiation and propagation. Gradually increase the reaction temperature in small increments. |
| Presence of Radical Inhibitors | Ensure all reagents and solvents are free from radical inhibitors (e.g., certain stabilizers in solvents). Purify solvents if necessary. |
Problem 2: Formation of Multiple Products and Purification Challenges
| Possible Cause | Troubleshooting Step |
| Uncontrolled Radical Reaction | Lower the reaction temperature to improve selectivity. Use a syringe pump for the slow addition of the radical initiator or SF5Cl solution to maintain a low concentration of radical species. |
| Chlorinated Byproducts | Minimize the excess of SF5Cl used. Consider using a radical initiator that does not generate chlorine radicals. |
| Difficulty in Separating Product from Starting Material | Optimize the reaction time to maximize the conversion of the starting material. Use a different chromatography stationary phase or solvent system for better separation. |
| Product is a Mixture of Diastereomers | Altering the reaction solvent or temperature may influence the diastereoselectivity of the radical addition. |
Problem 3: Difficult Workup and Isolation
| Possible Cause | Troubleshooting Step |
| Residual SF5Cl in the Reaction Mixture | Before workup, quench any unreacted SF5Cl by bubbling a slow stream of an inert gas (e.g., nitrogen or argon) through the reaction mixture in a well-ventilated hood. Alternatively, add a sacrificial alkene to consume the remaining SF5Cl. |
| Emulsion Formation During Aqueous Workup | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If the problem persists, consider filtering the entire mixture through a pad of Celite. |
| Product is Volatile | Use a rotary evaporator with a cold trap and apply vacuum cautiously to avoid loss of product. Consider purification by chromatography at a lower temperature. |
Experimental Protocols
General Quenching Procedure for Excess SF5Cl
-
After the reaction is complete (as determined by a suitable monitoring technique like TLC, GC, or NMR), ensure the reaction vessel is still in a well-ventilated fume hood.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly bubble a stream of nitrogen or argon gas through the reaction mixture for 15-30 minutes to help purge any remaining gaseous SF5Cl. The exiting gas should be vented through a scrubber containing a solution of sodium thiosulfate or sodium bisulfite.
-
Alternatively, a sacrificial, inexpensive alkene (e.g., 1-hexene) can be added dropwise to the cold reaction mixture to react with the excess SF5Cl. Monitor the consumption of the excess SF5Cl by GC-MS if possible.
General Aqueous Workup Procedure
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts).
-
Water.
-
Brine (to aid in phase separation and remove residual water).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
Purification of SF5-Containing Compounds
Many SF5-containing compounds are non-polar and can be purified using standard chromatographic techniques.
| Purification Method | Typical Stationary Phase | Typical Eluent System | Notes |
| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient | A common starting point for many organic compounds. |
| Flash Column Chromatography | Alumina (neutral or basic) | Hexanes/Dichloromethane Gradient | Useful for compounds that may be sensitive to the acidic nature of silica gel. |
| Adsorption on Activated Carbon | Powdered Activated Carbon | - | Can be used to remove highly colored impurities or certain byproducts by stirring the crude product solution with activated carbon, followed by filtration.[1][6][7] |
| Ion-Exchange Chromatography | Anion or Cation Exchange Resins | Varies depending on the product's functional groups | Effective for purifying compounds with acidic or basic functionalities.[1][6] |
Visualizations
Caption: General experimental workflow for the workup of reactions involving SF5Cl.
Caption: A logical decision tree for troubleshooting common issues in SF5Cl reactions.
References
Technical Support Center: Stability of SF5-Functionalized Molecules
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of pentafluorosulfanyl (SF5)-functionalized molecules, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the pentafluorosulfanyl (SF5) group in general?
A1: The SF5 group is renowned for its high thermal and chemical stability.[1][2][3][4] This robustness is attributed to the strong, stable sulfur-fluorine bonds.[1] It is generally considered more stable than many other functional groups, making it an attractive substituent in medicinal chemistry and materials science to enhance metabolic stability and overall durability of a molecule.[1][5]
Q2: Are SF5-functionalized molecules stable under acidic conditions?
A2: Yes, SF5-containing molecules generally exhibit high stability in aqueous and acidic buffer conditions. For instance, studies on N–SF5 azetidines have shown them to be stable in a 0.01 M HCl solution (pH 2.0).[6] The strong electron-withdrawing nature of the SF5 group contributes to its resistance to degradation under many acidic environments encountered in typical experimental and physiological conditions.[7]
Q3: What factors can influence the stability of an SF5-functionalized molecule in acid?
A3: While the SF5 group itself is very stable, the stability of the entire molecule can be influenced by several factors:
-
Molecular Scaffold: The stability of the bond connecting the SF5 group to the rest of the molecule (e.g., C-SF5 vs. N-SF5) and the nature of the neighboring atoms can play a role.
-
Acid Concentration and Temperature: Extremely harsh acidic conditions (very low pH) combined with high temperatures can potentially lead to the degradation of any organic molecule, including hydrolysis of other acid-labile functional groups within the molecule.[8][9]
-
Presence of Other Functional Groups: The overall stability will be dictated by the most labile functional group on the molecule. Functional groups prone to acid hydrolysis, such as certain ethers, esters, or amides, may degrade even if the SF5 group remains intact.[9]
Q4: How does the stability of the SF5 group compare to the trifluoromethyl (CF3) group?
A4: Both the SF5 and CF3 groups are known for their high stability. The SF5 group is often referred to as a "super-trifluoromethyl group" due to its greater lipophilicity and stronger electron-withdrawing properties, while sharing a similar high degree of chemical robustness.[3][4][5][7] In many applications, substituting a CF3 group with an SF5 group can lead to improved pharmacokinetic profiles without sacrificing stability.[7]
Q5: What are the potential degradation pathways for SF5-molecules under harsh acidic conditions?
A5: While specific degradation pathways are not extensively documented due to the group's high stability, forced degradation under harsh conditions (e.g., strong, hot acid) could theoretically proceed via acid-catalyzed hydrolysis.[8] This might involve protonation of a heteroatom adjacent to the SF5 group or the sulfur atom itself, followed by nucleophilic attack by water, potentially leading to the cleavage of the C-S or N-S bond. However, this would require significantly more forcing conditions than for many other functional groups.
Troubleshooting Guides
Q: My SF5-containing compound appears to be degrading during an acidic workup or purification step. What should I do?
A: Degradation during acidic workups is uncommon for the SF5 group itself. Follow this troubleshooting guide:
-
Confirm Degradation: First, verify that the degradation is actually occurring and is not an issue with sample preparation or analysis. Run a control sample that has not been subjected to acidic conditions.
-
Analyze Other Functional Groups: Carefully examine the structure of your molecule for other acid-sensitive groups (e.g., acetals, t-butyl esters, silyl ethers). These are far more likely to be the source of instability.
-
Modify Conditions: If possible, reduce the severity of the acidic conditions.
-
Use a weaker acid.
-
Perform the reaction or workup at a lower temperature (e.g., 0 °C or below).
-
Minimize the exposure time to the acidic medium.
-
-
Change Purification Strategy: Consider alternative purification methods that do not require acidic conditions, such as chromatography on a different stationary phase or crystallization from a neutral solvent system.
Q: I am observing unexpected peaks in my LC-MS or NMR spectrum after exposing my SF5-molecule to acid. What might they be?
A: If you suspect degradation, the new peaks could be several things:
-
Degradation of another functional group: This is the most probable cause. The new peaks would correspond to the molecule after cleavage of a labile group, with the SF5 moiety still intact.
-
Epimerization or Isomerization: Acid can catalyze the isomerization of certain structures.[10] For example, chiral centers adjacent to carbonyl groups could potentially epimerize.
-
Hydrolysis Product: In the rare case of SF5 group cleavage under very harsh conditions, you might observe products resulting from the replacement of the SF5 group with a hydroxyl or other nucleophile present in the medium.
A logical workflow can help diagnose the issue:
Quantitative Data & Physicochemical Properties
The high stability of SF5-functionalized molecules has been demonstrated in various studies. Below is a summary of stability test results for a representative N-SF5 azetidine derivative and a comparison of key physicochemical properties between the SF5 and CF3 groups.
Table 1: Stability of N-SF5 Azetidine Derivative (Compound 51) in Various Media
| Medium | pH | Condition | Stability / Outcome | Reference |
| 0.01 M HCl Solution | 2.0 | Aqueous | Stable | [6] |
| PBS Buffer | 7.5 | Aqueous | Stable | [6] |
| 0.01 M KOH Solution | 12.0 | Aqueous | Stable | [6] |
| Fetal Bovine Serum (FBS) Buffer | ~7.4 | Biological | Stable | [6] |
| DMSO-d6 | N/A | Organic Solvent | Stable | [6] |
| Methanol-d4 | N/A | Organic Solvent | Stable | [6] |
| Acetone-d6 | N/A | Organic Solvent | Stable | [6] |
Table 2: Comparison of Physicochemical Properties: SF5 vs. CF3
| Property | SF5 Group | CF3 Group | Significance in Drug Design | Reference(s) |
| Hansch Lipophilicity (π) | 1.23 | 0.88 | SF5 is more lipophilic, potentially improving membrane permeability. | [11] |
| Hammett Constant (σp) | 0.68 | 0.53 | SF5 is a stronger electron-withdrawing group, impacting pKa and metabolic stability. | [11] |
| Molecular Volume (ų) | 55.4 | 34.6 | SF5 is larger, which can influence binding affinity and conformation. | [11] |
Experimental Protocols
Protocol: General Stability Assessment of an SF5-Functionalized Molecule in Acidic Buffer
This protocol outlines a general method for evaluating the stability of a novel SF5-containing compound under acidic conditions using HPLC or LC-MS.
1. Materials and Reagents:
-
SF5-functionalized test compound
-
HPLC-grade acetonitrile (ACN) and water
-
Buffer components (e.g., phosphate, citrate)
-
Acid for pH adjustment (e.g., HCl, H3PO4)
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., ACN or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Buffer Preparation: Prepare the desired acidic buffer (e.g., 50 mM phosphate buffer) and adjust to the target pH (e.g., pH 2.0) using the appropriate acid.
-
Incubation Sample Preparation:
-
In a series of vials, add the acidic buffer.
-
Spike a small volume of the stock solution into each vial to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the amount of organic solvent from the stock is minimal (<1-2%) to not affect the buffer pH.
-
Prepare a "Time Zero" (T0) sample by immediately quenching the reaction (see step 5).
-
-
Incubation: Incubate the remaining vials at a controlled temperature (e.g., 37 °C or 50 °C).
-
Time Point Sampling & Quenching:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from incubation.
-
Quench the degradation process by adding an equal volume of a strong organic solvent like cold acetonitrile or by neutralizing with a base. This stops the reaction and precipitates proteins if in a biological matrix.
-
-
Analysis:
-
Analyze all samples (T0 and subsequent time points) by a validated HPLC or LC-MS method.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
7. Data Interpretation: Plot the percentage of the remaining parent compound versus time. A flat line indicates high stability, while a downward slope indicates degradation. The rate of degradation can be calculated from this data.
Visualized Degradation Pathway (Conceptual)
Under exceptionally harsh acidic conditions (e.g., concentrated acid, high heat), forced degradation of an aryl-SF5 compound could hypothetically occur via hydrolysis of the Ar-S bond. This is a conceptual pathway as the SF5 group is highly resistant to such cleavage under standard laboratory conditions.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Chemistry of Pentafluorosulfanyl Compounds (1994) | Rajendar D. Verma | 23 Citations [scispace.com]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Modular Access to N-SF5 azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 5 Forced Degradation Pathways To Detect Drug Instability [pharmatechassociates.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Byproduct Formation in SF5Cl Reactions
Welcome to the technical support center for the use of pentafluorosulfanyl chloride (SF5Cl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the formation of byproducts during chemical syntheses involving SF5Cl. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are "chlorinated byproducts" in the context of SF5Cl reactions?
A1: In the radical addition of SF5Cl to unsaturated compounds (alkenes and alkynes), the desired product is typically a chloro-pentafluorosulfanylethane or -ethene derivative.[1][2] Therefore, the primary product is, by nature, a "chlorinated" compound. When researchers refer to "chlorinated byproducts," they are generally concerned with:
-
Formation of undesired isomers: Addition of the SF5 and Cl across the unsaturated bond may occur with poor regioselectivity, leading to a mixture of products.
-
Multiple additions: In some cases, particularly with alkynes, a second molecule of the starting material can react with the intermediate radical, leading to 2:1 adducts.[3]
-
Unintended chlorination: The chlorine radical generated in the reaction can potentially react with other sensitive functional groups in the molecule or with the solvent.
-
Telomerization: In reactions with highly reactive alkenes like tetrafluoroethylene, propagation of the radical addition can lead to oligomeric side products.[4]
Q2: What are the most common methods to initiate the radical addition of SF5Cl?
A2: The most common methods for initiating the radical reaction are:
-
Triethylborane (Et3B) and Oxygen: This is a widely used and efficient method that allows the reaction to proceed at low temperatures (e.g., -30 °C).[1][5]
-
Amine-Borane Complexes: These are air-stable alternatives to the pyrophoric Et3B and are activated thermally.[3][6]
-
Photochemical Activation: UV irradiation or visible light can induce the homolytic cleavage of the S-Cl bond to initiate the radical chain reaction.[7]
-
Solvent-Induced Initiation: In some cases, solvents like tetrahydrofuran (THF) can initiate the radical addition without the need for an external initiator, likely through the formation of hydroperoxides.[7]
Q3: How can I purify SF5Cl if I suspect it contains impurities?
A3: SF5Cl can be purified by fractional distillation at low temperatures (around -20 °C) to remove unreacted starting materials and byproducts from its synthesis.[2] It is crucial to store SF5Cl in passivated metal containers or fluoropolymer vessels to prevent decomposition.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the radical addition of SF5Cl to unsaturated compounds.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Inefficient Radical Initiation | * For Et3B/O2: Ensure a slow and controlled introduction of air/oxygen. The quality of the commercial Et3B solution can vary; consider using a freshly purchased or titrated solution.[5] * For Photochemical Initiation: Check the wavelength and intensity of your light source. Ensure the reaction vessel is transparent to the required wavelength. * For Thermal Initiation (Amine-Borane Complexes): Optimize the reaction temperature. Higher temperatures generally lead to higher yields, but also risk decomposition.[3] |
| Poor Quality of Reagents | * Purify the solvent and substrate to remove any potential radical inhibitors. * Use a fresh bottle of SF5Cl or consider purifying it via low-temperature fractional distillation.[2] |
| Incorrect Reaction Temperature | * For Et3B-initiated reactions, maintain a low temperature (e.g., -30 °C to -40 °C).[1] * For thermally initiated reactions, a temperature screen is recommended to find the optimal balance between reaction rate and stability.[3] |
| Inefficient Mixing | In heterogeneous reactions or at low temperatures, ensure vigorous stirring to maintain a homogenous mixture.[8] |
Issue 2: Formation of Multiple Products (Isomers, Byproducts)
| Possible Cause | Troubleshooting Step |
| Poor Regioselectivity | The regioselectivity of the SF5 radical addition is generally high, with the SF5 group adding to the less substituted carbon.[9] If you observe poor selectivity, consider the electronic and steric properties of your substrate. In some cases, alternative synthetic strategies may be necessary. |
| Formation of 2:1 Adducts (especially with alkynes) | This occurs when the intermediate radical reacts with another molecule of the alkyne instead of abstracting a chlorine atom from SF5Cl. * Use a higher concentration of SF5Cl relative to the alkyne. * Slowly add the alkyne to the reaction mixture containing SF5Cl and the initiator.[3] |
| Unintended Chlorination | If you suspect chlorination at other sites of your molecule: * Lower the reaction temperature. * Reduce the reaction time. * Use a less reactive radical initiation method. |
Issue 3: Reaction is Not Reproducible
| Possible Cause | Troubleshooting Step |
| Variability in Et3B/O2 Initiation | The initiation by Et3B and oxygen can be sensitive to the rate of air/oxygen addition and the quality of the Et3B solution.[5] * Standardize the procedure for air/oxygen introduction (e.g., use a syringe pump). * Use a new bottle of Et3B or titrate the existing one. |
| Solvent Effects | The choice of solvent can influence the reaction outcome. Ensure you are using the same grade of solvent for all reactions and that it is properly dried and degassed. |
| Trace Impurities | Trace amounts of impurities in the starting materials or solvent can act as radical inhibitors or promoters, leading to inconsistent results. Purify all reagents and solvents before use.[10] |
Data Presentation
Table 1: Comparison of Initiators for the SF5Cl Addition to Allyl Benzyl Ether
| Initiator | Solvent | Temperature (°C) | Yield (%) |
| Et3B/O2 | Hexane | -30 | >95 |
| DIPAB | Hexane | 50 | 25 |
| DICAB | Hexane | 50 | 93 |
| DIPAB | EtOAc | 30 | 85 |
| DICAB | EtOAc | 60 | 37 |
Data compiled from Amine-borane complex-initiated SF5Cl radical addition on alkenes and alkynes.[11] DIPAB and DICAB are amine-borane complexes.
Table 2: Yields for SF5Cl Addition to Various Alkenes and Alkynes using Et3B/O2
| Substrate | Product | Yield (%) |
| Propene | CH3CHClCH2SF5 | High |
| 4-Phenyl-1-butyne | Ph(CH2)2CCl=CHSF5 | 79 |
| Phenylacetylene | PhCCl=CHSF5 | Moderate (with 2:1 adduct formation) |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Protocol 1: General Procedure for Triethylborane-Initiated Radical Addition of SF5Cl
Warning: Triethylborane is pyrophoric and must be handled under an inert atmosphere. SF5Cl is a toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a low-temperature thermometer, a septum, and a gas inlet, add the alkene or alkyne (1.0 equiv) and the solvent (e.g., hexane, CH2Cl2).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture to the desired temperature (typically -30 °C to -40 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of SF5Cl: Condense SF5Cl gas (1.1 - 1.5 equiv) into the cooled reaction mixture.
-
Initiation: Slowly add a 1 M solution of triethylborane in hexane (0.1 - 0.2 equiv) dropwise via syringe.
-
Oxygen Introduction: Slowly bubble a gentle stream of dry air or oxygen through the reaction mixture via a long needle for a few minutes. Alternatively, a syringe filled with air can be slowly injected over the course of the reaction.
-
Monitoring: Monitor the reaction progress by TLC, GC, or NMR spectroscopy.
-
Quenching: Once the reaction is complete, quench any remaining radicals by exposing the mixture to air.
-
Workup: Allow the mixture to warm to room temperature. Wash with an aqueous solution of sodium bisulfite and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Radical chain mechanism for the addition of SF5Cl to an alkene.
Caption: Troubleshooting workflow for SF5Cl addition reactions.
References
- 1. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 4. Fluoroalkylated hypervalent sulfur fluorides: radical addition of arylchlorotetrafluoro-λ 6 -sulfanes to tetrafluoroethylene - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04837C [pubs.rsc.org]
- 5. Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Handling and Quenching Unreacted Sulfur Chloride Pentafluoride (SF₅Cl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and quenching of unreacted sulfur chloride pentafluoride (SF₅Cl), a highly reactive and toxic gas. Adherence to strict safety protocols is paramount when working with this hazardous material.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (SF₅Cl)?
A1: SF₅Cl is a colorless, toxic gas that is highly reactive.[1][2] The primary hazards include high toxicity upon inhalation and the potential for violent reactions due to the lability of the S-Cl bond.[1] It is crucial to handle SF₅Cl in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q2: Can I quench unreacted SF₅Cl with water?
A2: While SF₅Cl is reported to be stable to hydrolysis at a neutral pH, quenching with pure water is not the recommended procedure for disposal of a reactive gas. Reaction with water alone may be slow or incomplete and could lead to the formation of hazardous byproducts.
Q3: What is the recommended general method for quenching unreacted SF₅Cl?
A3: Unreacted SF₅Cl should be quenched by reacting it with a basic solution. SF₅Cl is known to decompose rapidly under basic conditions. This method neutralizes the reactive gas, converting it into less hazardous, water-soluble salts.
Q4: What happens if SF₅Cl is heated?
A4: Thermal decomposition of SF₅Cl is reported to occur at temperatures above 200 °C. The primary decomposition products are sulfur tetrafluoride (SF₄) and chlorine (Cl₂) gas, both of which are hazardous. Therefore, avoiding high temperatures is a critical safety measure.
Q5: Are there any materials that are incompatible with SF₅Cl?
A5: Yes. Due to its reactivity, SF₅Cl should not be exposed to strong reducing agents, finely powdered metals, or moisture in an uncontrolled manner. It can also react with various organic compounds. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Accidental release of SF₅Cl gas in the fume hood. | Leak from gas cylinder, tubing, or reaction apparatus. | 1. Ensure the fume hood sash is as low as possible while maintaining adequate airflow. 2. If safe to do so, close the main valve of the SF₅Cl cylinder. 3. Evacuate the immediate area and notify laboratory safety personnel. 4. Do not attempt to clean up a large spill without appropriate training and PPE, including a self-contained breathing apparatus (SCBA). |
| A solution containing unreacted SF₅Cl needs to be quenched. | End of an experiment where SF₅Cl was used in excess. | Prepare a quenching solution of either aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Slowly add the SF₅Cl solution to the vigorously stirred quenching solution in an ice bath to control the exothermic reaction. See detailed protocols below. |
| The quenching reaction is too vigorous and causing splashing. | The addition of the SF₅Cl solution is too fast, or the quenching solution is too concentrated. | 1. Immediately stop the addition of the SF₅Cl solution. 2. Ensure the reaction vessel is adequately cooled in an ice bath. 3. Dilute the quenching solution with cold water. 4. Resume the addition of the SF₅Cl solution at a much slower rate with vigorous stirring. |
| Uncertain if the quenching process is complete. | Insufficient amount of quenching agent or inadequate reaction time. | 1. After the initial quenching, allow the mixture to stir for an extended period (e.g., several hours to overnight) at room temperature to ensure complete neutralization. 2. Test the pH of the aqueous layer to ensure it remains basic. If it is neutral or acidic, add more base. |
Quantitative Data on Quenching Agents
| Quenching Agent | Typical Concentration | Relative Reaction Rate | Key Considerations |
| Sodium Hydroxide (NaOH) | 1 M - 2 M | Fast | Highly exothermic reaction. Requires careful, slow addition and cooling. |
| Sodium Carbonate (Na₂CO₃) | Saturated Solution | Moderate | Less exothermic than NaOH. Generates CO₂ gas, requiring adequate ventilation and headspace in the reaction vessel. |
| Potassium Carbonate (K₂CO₃) | Saturated Solution | Moderate | Similar to sodium carbonate; less exothermic than strong bases. Also generates CO₂ gas. |
| Calcium Hydroxide (Ca(OH)₂) | Slurry | Slow | Low solubility limits the reaction rate. May be suitable for slow, controlled quenching of small quantities. |
Experimental Protocols
Important Safety Precautions:
-
All manipulations involving SF₅Cl must be performed in a properly functioning chemical fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.
-
Have an emergency plan and access to a safety shower and eyewash station.
-
Be aware of the location of the appropriate fire extinguisher.
Protocol 1: Quenching of Unreacted SF₅Cl with Sodium Hydroxide Solution
This protocol is suitable for the neutralization of residual SF₅Cl in a reaction vessel or bubbler.
Materials:
-
Unreacted SF₅Cl in a suitable solvent or as a gas stream.
-
1 M Sodium Hydroxide (NaOH) solution.
-
Large beaker or flask for quenching.
-
Stir plate and stir bar.
-
Ice bath.
Procedure:
-
Prepare a 1 M solution of sodium hydroxide in a beaker or flask that is at least five times the volume of the solution to be quenched.
-
Place the quenching vessel in an ice bath and begin vigorous stirring.
-
Slowly introduce the unreacted SF₅Cl into the stirred NaOH solution.
-
For a solution of SF₅Cl, add it dropwise via an addition funnel.
-
For a gas stream of SF₅Cl, bubble it through the NaOH solution using a dip tube. Ensure the flow rate is slow to allow for complete reaction.
-
-
Maintain the temperature of the quenching solution below 25 °C throughout the addition.
-
After the addition is complete, continue to stir the solution for at least one hour to ensure complete neutralization.
-
Check the pH of the solution to confirm it is still basic. If not, add more NaOH solution.
-
The resulting aqueous solution can be disposed of as hazardous waste according to your institution's guidelines.
Protocol 2: Quenching of Unreacted SF₅Cl with Sodium Carbonate Solution
This protocol is a milder alternative to using sodium hydroxide and is suitable for situations where a highly exothermic reaction is a concern.
Materials:
-
Unreacted SF₅Cl in a suitable solvent or as a gas stream.
-
Saturated Sodium Carbonate (Na₂CO₃) solution.
-
Large beaker or flask with adequate headspace for gas evolution.
-
Stir plate and stir bar.
-
Ice bath (recommended).
Procedure:
-
Prepare a saturated solution of sodium carbonate in a beaker or flask. The vessel should be large enough to accommodate the volume of the quenching solution and allow for foaming from CO₂ evolution.
-
Place the quenching vessel in an ice bath and begin vigorous stirring.
-
Slowly introduce the unreacted SF₅Cl into the stirred Na₂CO₃ solution as described in Protocol 1.
-
Control the rate of addition to manage the effervescence of CO₂ gas.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight to ensure complete reaction.
-
Confirm the pH of the solution is basic.
-
Dispose of the resulting aqueous solution as hazardous waste according to institutional guidelines.
Diagrams
Caption: Workflow for Safe Handling and Quenching of SF₅Cl.
References
"improving the efficiency of SF5Cl gas transfer in reactions"
Welcome to the technical support center for pentafluorosulfanyl chloride (SF5Cl) gas reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments involving this highly reactive and valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling SF5Cl gas?
A1: SF5Cl is a colorless, highly toxic gas and requires careful handling in a well-ventilated fume hood.[1][2] Due to its reactivity, it is crucial to use equipment made of compatible materials. Avoid exposure to moisture, as it can lead to the formation of hazardous byproducts. The use of a two-chamber reactor for ex situ generation can mitigate the risks associated with handling SF5Cl from a lecture bottle.[3][4][5] Always have appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields in SF5Cl reactions can stem from several factors:
-
Inefficient Gas Transfer: Poor mixing of the gas into the reaction solution can limit the reaction rate.[6]
-
Impure SF5Cl: Impurities in the gas stream can interfere with the reaction. Consider purification methods if you are generating SF5Cl in-house.[7]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and radical initiator is critical.[2][8][9] Radical additions are often performed at low temperatures (e.g., -30 °C) with initiators like triethylborane or under photochemical conditions.[2][10]
-
Reactor Clogging: In flow chemistry setups, high viscosity of the reaction mixture or solid byproducts can lead to clogging and reduced efficiency.[6]
-
Incompatible Solvents: SF5Cl reactivity can be affected by the solvent. Acetonitrile and n-hexane are commonly used, but compatibility should be verified for your specific reaction.[3][6][9]
Q3: How can I improve the transfer and dissolution of SF5Cl gas into my reaction mixture?
A3: Enhancing the gas-liquid interface is key to improving efficiency. In batch reactions, vigorous stirring is essential. For continuous flow systems, a custom-made stirring packed-bed reactor has been shown to prevent clogging and improve mixing.[6][11] In a laboratory setting, bubbling the gas through the solution via a needle or a gas dispersion tube can increase the surface area for mass transfer.[12] The use of a two-chamber system, where SF5Cl is generated and immediately consumed in a separate vessel, can also ensure efficient utilization.[3][10]
Q4: What materials are compatible with SF5Cl for constructing my reaction setup?
A4: Given its reactive nature, it is important to use inert materials. Polytetrafluoroethylene (PTFE) is an excellent choice for reactors and tubing due to its chemical resistance.[6] Glassware, particularly borosilicate glass, is also commonly used, though etching has been observed in some long-duration reactions, especially in the presence of fluoride salts.[6] Stainless steel components may be suitable for certain parts of the apparatus, but their compatibility should be verified under the specific reaction conditions.
Q5: Are there alternatives to using a lecture bottle of SF5Cl?
A5: Yes, several methods for the on-demand, ex situ generation of SF5Cl have been developed to improve safety and accessibility. One common method involves the reaction of 4,4'-dipyridyl disulfide with a chlorine source (like trichloroisocyanuric acid, TCCA) and potassium fluoride (KF) in a two-chamber reactor.[3][4] Another approach is the continuous flow synthesis from elemental sulfur, TCCA, and KF.[6][13] These methods avoid the need to handle the toxic gas directly from a high-pressure cylinder.[5][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inefficient radical initiation. | Ensure your radical initiator (e.g., triethylborane) is fresh and added correctly. For photochemical reactions, verify the wavelength and intensity of your light source.[2][10][15] |
| Poor gas dispersion in the reaction mixture. | Increase stirring speed. Use a gas dispersion tube or a fritted glass bubbler to create smaller bubbles and increase the gas-liquid interface.[6][12] | |
| Reaction temperature is too high or too low. | Optimize the reaction temperature. Many radical additions with SF5Cl proceed optimally at low temperatures (e.g., -30 °C).[2] | |
| Formation of Unwanted Byproducts | Presence of impurities in SF5Cl or reagents. | Purify the SF5Cl gas stream if generated in-house. Ensure all reagents and solvents are pure and anhydrous.[7][16] |
| Side reactions with the solvent. | Evaluate the compatibility of your solvent with SF5Cl. Consider switching to a more inert solvent like n-hexane or acetonitrile.[9] | |
| Reactor Clogging (Flow Chemistry) | High viscosity of the reaction mixture. | Dilute the reaction mixture or consider a reactor design that can handle slurries, such as a stirred packed-bed reactor.[6] |
| Precipitation of salts or byproducts. | Optimize stoichiometry to avoid excess reagents that may precipitate. Ensure efficient mixing to keep solids suspended.[6] | |
| Inconsistent Reaction Rates | Fluctuations in gas flow rate. | Use a mass flow controller to ensure a steady and reproducible flow of SF5Cl gas into the reactor. |
| Inconsistent mixing. | For batch reactions, ensure the stir bar or overhead stirrer is functioning correctly. For flow reactions, check for blockages or channeling in the reactor bed.[6] |
Experimental Protocols
Protocol 1: Ex-situ Generation and Transfer of SF5Cl using a Two-Chamber Reactor
This protocol is adapted from methodologies that prioritize safety by avoiding the handling of SF5Cl lecture bottles.[3][4]
Materials:
-
Two-chamber reactor
-
4,4'-dipyridyl disulfide (DPDS)
-
Trichloroisocyanuric acid (TCCA)
-
Potassium fluoride (KF, spray-dried)
-
Anhydrous acetonitrile (MeCN)
-
Substrate (e.g., alkyne or alkene) in a suitable anhydrous solvent
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware, syringes, and magnetic stir plates
Procedure:
-
Chamber 1 (Gas Generation):
-
Under an inert atmosphere, add KF (64 equiv), DPDS (1 equiv), and TCCA (9 equiv) to the first chamber of the reactor.
-
Add anhydrous MeCN via syringe.
-
Seal the chamber and begin stirring the mixture at room temperature. SF5Cl gas will begin to generate.
-
-
Chamber 2 (Gas Consumption):
-
In the second chamber, add your substrate dissolved in a suitable anhydrous solvent.
-
Ensure the two chambers are connected via a transfer tube (e.g., PTFE tubing) that allows the generated SF5Cl gas to flow from Chamber 1 to Chamber 2.
-
The outlet of Chamber 2 should be connected to a bubbler and then a trap containing a quenching solution (e.g., sodium thiosulfate) to neutralize any unreacted SF5Cl.
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, stop the gas flow and purge the system with inert gas.
-
Process the reaction mixture in Chamber 2 according to standard purification procedures for your product (e.g., quenching, extraction, chromatography).
-
Protocol 2: Continuous Flow Synthesis of SF5Cl
This protocol is based on the continuous flow synthesis method, which allows for on-demand production of an SF5Cl solution.[6][11]
Materials:
-
Continuous flow reactor system (e.g., a custom-made stirring packed-bed reactor)
-
Syringe pumps
-
Elemental sulfur (S₈)
-
Trichloroisocyanuric acid (TCCA)
-
Potassium fluoride (KF, spray-dried)
-
Anhydrous acetonitrile (MeCN)
-
Collection vessel
Procedure:
-
Reactor Preparation:
-
In a glovebox, load the stirring packed-bed reactor with a homogenized mixture of S₈ and spray-dried KF.[6]
-
Assemble the reactor into the continuous flow setup.
-
-
Reagent Preparation:
-
Prepare a solution of TCCA in anhydrous MeCN.
-
-
Synthesis:
-
Using a syringe pump, flow the TCCA solution through the packed-bed reactor at a defined flow rate (e.g., 0.6 mL/min).[6]
-
The reactor should be stirred to ensure efficient mixing and prevent clogging.[6]
-
The output stream from the reactor, containing the SF5Cl solution in MeCN, is collected in a cooled vessel.
-
-
Reaction Monitoring and Use:
Data and Physical Properties
Table 1: Physical and Chemical Properties of SF5Cl
| Property | Value | Reference |
| Molar Mass | 162.51 g/mol | [2] |
| Appearance | Colorless gas | [1][2] |
| Boiling Point | -19 °C | [1][2] |
| Melting Point | -64 °C | [1][2] |
| Density (gas, 25 °C) | 6.642 g/dm³ | [1] |
| Molecular Geometry | Octahedral (C₄ᵥ symmetry) | [1][17] |
Table 2: Comparison of Conditions for Radical Addition of SF5Cl to Allyl Benzyl Ether
| Entry | Initiator/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Et₃B (Triethylborane) | Acetonitrile | -30 | High (qualitative) | [9] |
| 2 | Et₃B | n-Hexane | -30 | Lower than MeCN | [9] |
| 3 | Et₃B | Dichloromethane | -30 | Lower than MeCN | [9] |
| 4 | Et₃B | Toluene | -30 | Lower than MeCN | [9] |
| 5 | Visible Light (EDA complex) | Not specified | Room Temp | Good (qualitative) | [18] |
| 6 | UV Light (Blacklight CFL) | Toluene | Room Temp | Good (qualitative) | [10] |
Visual Guides
Caption: Workflow for ex-situ SF5Cl generation and reaction in a two-chamber system.
Caption: Decision tree for troubleshooting low reaction yields in SF5Cl gas reactions.
References
- 1. webqc.org [webqc.org]
- 2. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. US3035892A - Process for the production of sf5cl - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Gas Transfer — Environmental Engineering Laboratory Research Textbook v.0.0.50 documentation [monroews.github.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. purification - Purify gas produced after reactions with sulfuric acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. Buy this compound (EVT-306583) | 13780-57-9 [evitachem.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Characterization of Aromatic SF₅ Compounds
For researchers, scientists, and professionals in drug development, the pentafluorosulfanyl (SF₅) group is an increasingly important substituent in aromatic systems due to its unique electronic and steric properties. The characterization of these molecules heavily relies on ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which provides invaluable structural information. This guide offers a comparative analysis of the ¹⁹F NMR characteristics of various aromatic SF₅ compounds, supported by experimental data and detailed protocols.
¹⁹F NMR Data of Aromatic SF₅ Compounds
The ¹⁹F NMR spectrum of an aromatic SF₅ group is highly characteristic. It typically displays a second-order splitting pattern, often approximated as a doublet for the four equatorial fluorine atoms (Fₑ) and a pentet (or quintet) for the single axial fluorine atom (Fₐ). This arises from the spin-spin coupling between the non-equivalent axial and equatorial fluorine nuclei. The typical coupling constant (J Fₐ-Fₑ) is approximately 150 Hz.
The chemical shifts of the Fₐ and Fₑ nuclei are sensitive to the electronic environment of the aromatic ring, making ¹⁹F NMR a powerful tool for probing the effects of substituents. The data presented below summarizes the ¹⁹F NMR chemical shifts and coupling constants for a selection of aromatic SF₅ compounds, illustrating the influence of substituent identity and position.
| Compound | Solvent | δ Fₐ (ppm) | δ Fₑ (ppm) | J Fₐ-Fₑ (Hz) |
| 4-Pentafluorosulfanyl-aniline | CDCl₃ | 87.32 | 64.88 | 149.8 |
| 3-Pentafluorosulfanyl-aniline | - | - | - | - |
| 4-Pentafluorosulfanyl-nitrobenzene | - | - | - | - |
| 3-Pentafluorosulfanyl-nitrobenzene | - | - | - | - |
| 4-Pentafluorosulfanyl-benzoic acid | - | - | - | - |
| 3-Pentafluorosulfanyl-benzoic acid | - | - | - | - |
| 4-Pentafluorosulfanyl-phenol | - | - | - | - |
| 3-Pentafluorosulfanyl-phenol | - | - | - | - |
| 1-Bromo-4-(pentafluorosulfanyl)benzene | - | - | - | - |
| 1-Bromo-3-(pentafluorosulfanyl)benzene | - | - | - | - |
Note: A hyphen (-) indicates that the specific data was not available in the searched literature. The data for 4-Pentafluorosulfanyl-aniline is from a study on meta-diamide insecticides.
Experimental Protocols
A general procedure for acquiring high-quality ¹⁹F NMR spectra of aromatic SF₅ compounds is outlined below. Specific parameters may need to be optimized depending on the spectrometer, probe, and sample concentration.
Sample Preparation
-
Dissolve the aromatic SF₅ compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a concentration of 5-20 mg/mL.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add an internal reference standard if desired. For ¹⁹F NMR, common references include CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm).
NMR Spectrometer Setup
-
Tune and match the ¹⁹F channel of the NMR probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a narrow and symmetrical lock signal. For ¹⁹F NMR, good shimming is crucial for resolving the fine splitting patterns of the SF₅ group.
¹⁹F NMR Data Acquisition
-
Set the spectral width to encompass the expected chemical shift range of the aromatic SF₅ group (typically from ~60 to ~90 ppm). A wider window may be necessary for initial scouting experiments.
-
Set the transmitter offset to the center of the expected spectral region.
-
Use a calibrated 90° pulse width.
-
Set the relaxation delay to at least 1-2 seconds to allow for adequate relaxation of the fluorine nuclei. For quantitative measurements, a longer delay (5 x T₁) may be required.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the sample concentration.
-
Apply proton decoupling during acquisition to simplify the spectrum by removing ¹H-¹⁹F couplings, unless these couplings are of interest.
Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the internal standard or an external reference.
-
Integrate the signals to determine the relative ratios of the fluorine environments.
-
Analyze the splitting patterns to determine the J-coupling constants.
Visualizations
The following diagrams illustrate the characteristic signaling of aromatic SF₅ compounds and a typical experimental workflow.
Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry of Pentafluorosulfanyl Derivatives
For researchers, scientists, and drug development professionals engaged with the increasingly prevalent pentafluorosulfanyl (SF5) moiety, this guide offers a comparative analysis of mass spectrometry techniques for the characterization of these unique molecules. We provide a synthesis of available experimental data to illuminate the performance of different ionization methods and outline detailed experimental protocols to support your analytical endeavors.
The pentafluorosulfanyl (SF5) group, often dubbed a "super-trifluoromethyl" group, is rapidly gaining prominence in medicinal chemistry and materials science due to its distinct electronic properties, high stability, and significant lipophilicity. As this functional group is incorporated into a new generation of pharmaceuticals and advanced materials, robust and reliable analytical methods for their characterization are paramount. Mass spectrometry stands as a cornerstone technique for the structural elucidation and purity assessment of these novel compounds.
This guide compares the application of two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), to the analysis of aromatic pentafluorosulfanyl derivatives. By examining the fragmentation patterns of structurally related compounds under these different ionization regimes, we aim to provide a practical framework for selecting the optimal analytical strategy.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical in mass spectrometry as it dictates the type and extent of fragmentation, which in turn influences the structural information that can be obtained. Here, we compare High-Resolution Mass Spectrometry (HRMS) data obtained using Electron Ionization (EI) for a series of SF5-containing meta-diamide insecticides with data from SF5-functionalized aromatic amino acids analyzed by Electrospray Ionization (ESI).
Electron Ionization (EI): A Hard Ionization Approach for Structural Elucidation
Electron Ionization is a high-energy "hard" ionization technique that typically induces extensive fragmentation of the analyte molecule. This results in a rich fragmentation spectrum that can be invaluable for detailed structural elucidation. For pentafluorosulfanyl derivatives, EI-MS reveals characteristic fragmentation patterns that can aid in the identification of the core structure and the SF5 group.
Table 1: High-Resolution Mass Spectrometry (EI) Data for SF5-Containing Meta-Diamide Insecticides [1]
| Compound | Molecular Formula | Calculated m/z ([M]⁺) | Found m/z |
| 3-benzamido-2-fluoro-N-(4-(pentafluorothio)phenyl)benzamide | C₂₀H₁₄F₆N₂O₂S | 460.0680 | 460.0680 |
| 3-benzamido-2-fluoro-N-(2-methyl-4-(pentafluorothio)phenyl)benzamide | C₂₁H₁₆F₆N₂O₂S | 474.0837 | 474.0837 |
| 3-benzamido-N-(2-bromo-6-methyl-4-(pentafluorothio)phenyl)-2-fluorobenzamide | C₂₁H₁₅BrF₆N₂O₂S | 551.9942 | 551.9954 |
| 3-benzamido-N-(2,6-dimethyl-4-(pentafluorothio)phenyl)-2-fluorobenzamide | C₂₂H₁₈F₆N₂O₂S | 488.0993 | 488.0988 |
Analysis of the fragmentation patterns (not explicitly detailed in the source) from these compounds would likely reveal cleavage of the amide bonds and fragmentation of the aromatic rings, with the SF5 group remaining on one of the fragments, aiding in its localization.
Electrospray Ionization (ESI): A Soft Ionization Technique for Molecular Ion Confirmation
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that imparts less energy to the analyte molecule. This results in minimal fragmentation and typically produces a prominent molecular ion peak, often as a protonated molecule [M+H]⁺. ESI is particularly well-suited for confirming the molecular weight of a compound and is highly compatible with liquid chromatography (LC-MS).
Table 2: High-Resolution Mass Spectrometry (ESI+) Data for SF5-Containing Aromatic Amino Acids [2]
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z |
| N-Boc-4-(pentafluorosulfanyl)phenylalanine benzyl ester | C₂₁H₂₅F₅NO₄S | 482.1424 | 482.1436 |
| Dipeptide with SF5-Phenylalanine | C₁₈H₃₅F₅N₂O₅S | 477.1490 | 477.1483 |
The prevalence of the [M+H]⁺ ion in ESI-MS makes it an excellent choice for initial confirmation of successful synthesis and for quantitative studies where the molecular ion is the primary species of interest.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality mass spectrometry data. Below are the methodologies cited for the analysis of the pentafluorosulfanyl derivatives discussed in this guide.
Protocol 1: High-Resolution Mass Spectrometry (Electron Ionization) [1]
-
Instrumentation: JEOL JMS-700 mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Introduction: Direct insertion probe or via gas chromatography, depending on the volatility of the compound.
-
Mass Analyzer: Double-focusing magnetic sector.
-
Data Acquisition: High-resolution mass spectra were acquired to determine the exact mass of the molecular ion and fragments.
Protocol 2: High-Resolution Mass Spectrometry (Electrospray Ionization) [2]
-
Instrumentation: Waters LCT Premier XE mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Sample Introduction: Infusion or via liquid chromatography.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Data Acquisition: Accurate mass spectra were collected to confirm the elemental composition of the protonated molecules.
Visualizing Analytical Workflows and Fragmentation
To further clarify the analytical processes and potential fragmentation pathways, the following diagrams are provided.
Caption: General experimental workflow for the mass spectrometry analysis of SF5 derivatives.
Caption: Conceptual comparison of fragmentation in hard (EI) vs. soft (ESI) ionization.
Conclusion
The mass spectrometric analysis of pentafluorosulfanyl derivatives can be effectively tailored to the specific analytical goal. Electron Ionization provides rich structural information through extensive fragmentation, making it a powerful tool for the detailed characterization of novel SF5-containing compounds. Conversely, Electrospray Ionization is the preferred method for unambiguous molecular weight determination and is highly amenable to coupling with liquid chromatography for the analysis of complex mixtures and for quantitative studies. The choice between these techniques will ultimately depend on the specific information required by the researcher. This guide provides a foundational understanding to aid in making that selection and in the development of robust analytical methods for this exciting class of molecules.
References
A Comparative Guide to Determining the Stereochemistry of SF₅ Adducts Using ¹H-¹⁹F HOESY
The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules is a strategy of growing importance in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The unique electronic properties and steric profile of the SF₅ group—often termed a "super-trifluoromethyl group"—can significantly influence a molecule's conformational preference, biological activity, and physicochemical properties.[1] Consequently, the precise determination of the stereochemistry of SF₅-containing compounds is critical.
Among the analytical techniques available, ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) has emerged as a powerful, non-destructive method for elucidating the three-dimensional structure of these molecules in solution. This guide provides a comprehensive comparison of ¹H-¹⁹F HOESY with alternative methods, supported by experimental protocols and data, to assist researchers in selecting the most appropriate approach for their stereochemical assignments.
Core Principles of ¹H-¹⁹F HOESY
The ¹H-¹⁹F HOESY experiment is a two-dimensional Nuclear Magnetic Resonance (NMR) technique that detects through-space correlations between proton (¹H) and fluorine (¹⁹F) nuclei.[2] It relies on the Nuclear Overhauser Effect (NOE), where the polarization of one nuclear spin population is transferred to another via dipolar cross-relaxation.[3] The intensity of a HOESY cross-peak is inversely proportional to the sixth power of the distance between the two nuclei (I ∝ 1/r⁶). This strong distance dependence makes the technique exceptionally sensitive to spatial proximity, allowing for the identification of nuclei that are close in space (typically < 5 Å), even if they are separated by many chemical bonds.[4]
For an SF₅ adduct, observing a cross-peak between a specific proton in the molecule and the fluorine nuclei of the SF₅ group provides direct evidence of their spatial closeness, which is invaluable for assigning relative stereochemistry.
Experimental Workflow and Data Interpretation
The process of determining stereochemistry using ¹H-¹⁹F HOESY follows a systematic workflow, from sample preparation to final structural assignment. The key lies in identifying which protons on the molecular scaffold are in close proximity to the fluorine atoms of the SF₅ group.
Caption: Experimental workflow for stereochemistry determination using 2D ¹H-¹⁹F HOESY.
The logical basis for assignment is straightforward. For a chiral center adjacent to the SF₅ group, two diastereomers are possible. In one isomer, a specific proton (e.g., Hₐ) will be oriented towards the SF₅ group, while in the other, it will be pointed away. The presence of a strong HOESY correlation between the SF₅ fluorine signal and Hₐ confirms the former, allowing for an unambiguous assignment.
Caption: Logical process for assigning stereochemistry based on HOESY correlations.
Comparison of Stereochemical Determination Methods
While ¹H-¹⁹F HOESY is highly effective, it is one of several techniques available. The choice of method depends on the nature of the sample, the information required, and available instrumentation.
| Method | Principle | Sample Requirement | Advantages | Limitations | Typical Experiment Time |
| ¹H-¹⁹F HOESY | Through-space ¹H-¹⁹F dipolar coupling (NOE) | Solution (mg), NMR tube | Provides solution-state conformation; non-destructive; identifies specific H-F proximities.[5] | Can be time-consuming for 2D; sensitivity issues with very dilute samples; interpretation can be complex with conformational flexibility.[5] | 1D: minutes; 2D: 1-12 hours.[6] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice | High-quality single crystal (µg-mg) | Provides unambiguous, absolute 3D structure; the "gold standard" for stereochemistry. | Requires a suitable crystal; solid-state conformation may differ from solution; not always feasible. | Days to weeks (for crystal growth and data collection). |
| ¹⁹F-¹⁹F NOESY/COSY | Through-space/through-bond ¹⁹F-¹⁹F correlations | Solution (mg), NMR tube | Excellent for assigning complex ¹⁹F spin systems; confirms proximity of different fluorine environments.[7][8] | Does not directly correlate the SF₅ group to the proton framework of the molecule. | 1-8 hours. |
| Computational Chemistry (DFT) | Quantum mechanical energy calculations of isomers | In silico (no physical sample) | Predicts lowest energy (most stable) isomer; complements experimental data; no instrument time needed.[9] | Accuracy depends on the level of theory and basis set; requires computational resources; results must be validated experimentally. | Hours to days (per structure). |
Experimental Protocols
Protocol 1: 2D ¹H-¹⁹F HOESY
This protocol outlines the key steps for acquiring a 2D ¹H-¹⁹F HOESY spectrum to determine internuclear distances and relative stereochemistry.[10]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified SF₅ adduct in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE. Filter the solution if necessary.
-
-
Spectrometer and Probe Setup:
-
Use an NMR spectrometer equipped with a probe capable of simultaneous ¹H and ¹⁹F observation and pulsing (e.g., a dual-channel or HFX probe).
-
Tune and match the probe for both the ¹H and ¹⁹F frequencies. Lock onto the deuterium signal of the solvent.
-
Acquire standard 1D ¹H and ¹⁹F spectra to determine the chemical shift ranges and optimal pulse widths (90° pulse calibration).
-
-
HOESY Experiment Parameters:
-
Pulse Sequence: Use a standard HOESY pulse sequence (e.g., hoesyph on Bruker or hoesy on Jeol/Varian systems).
-
Spectral Width: Set the spectral widths in both dimensions (F1 for ¹⁹F, F2 for ¹H) to encompass all relevant signals.
-
Mixing Time (τₘ): This is a critical parameter. It should be on the order of the T₁ relaxation time of the involved nuclei.[7] Start with a mixing time of 300-500 ms and optimize based on signal intensity. A range of mixing times (a "build-up curve") can provide more quantitative distance information.
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ of the protons of interest to allow for full relaxation between scans.
-
Number of Scans (ns) and Increments (ni): Typically, use 8-32 scans per increment and 256-512 increments in the F1 dimension, depending on the sample concentration.
-
-
Data Processing and Analysis:
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Phase the 2D spectrum carefully.
-
Integrate the cross-peaks corresponding to ¹H-¹⁹F correlations. The presence of a peak indicates spatial proximity between the corresponding ¹H and ¹⁹F nuclei.
-
For improved accuracy in distance measurement, corrections for ¹H cross-relaxation can be applied using data from a corresponding ¹H-¹H NOESY experiment (e.g., PANIC correction method).[10]
-
Protocol 2: X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the SF₅ adduct. Common methods include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
-
Screen a variety of solvents and solvent combinations to find conditions that yield diffraction-quality crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build and refine the molecular model against the experimental data to achieve the final, high-resolution 3D structure.
-
Conclusion
The determination of stereochemistry in SF₅ adducts is essential for understanding their structure-activity relationships. ¹H-¹⁹F HOESY NMR spectroscopy provides an exceptionally powerful method for this purpose, offering detailed insight into the solution-state conformation and spatial arrangement of molecules. While X-ray crystallography remains the definitive method for absolute structure determination in the solid state, its requirement for single crystals is a significant limitation. ¹H-¹⁹F HOESY, especially when combined with complementary NMR techniques and computational modeling, offers a robust and versatile alternative for researchers, scientists, and drug development professionals working with this important class of fluorinated compounds.
References
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. University of Ottawa NMR Facility Blog: 19F - 1H HOESY Experiment [u-of-o-nmr-facility.blogspot.com]
- 3. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. University of Ottawa NMR Facility Blog: 1D Selective 1H - 19F HOESY [u-of-o-nmr-facility.blogspot.com]
- 6. Application for fluorine compounds | Applications Notes | JEOL Ltd. [jeol.com]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
A Comparative Guide to the Reactivity of SF5Cl and SF5Br in Radical Additions
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF5) group into organic molecules is a strategy of growing importance in the development of pharmaceuticals, agrochemicals, and advanced materials. This is due to the unique properties conferred by the SF5 moiety, including high electronegativity, thermal stability, and lipophilicity. Among the reagents used for this purpose, pentafluorosulfanyl chloride (SF5Cl) and pentafluorosulfanyl bromide (SF5Br) are key players in radical addition reactions to unsaturated carbon-carbon bonds. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate reagent for their synthetic needs.
Theoretical Reactivity: Bond Dissociation Energies
The initiation of the radical addition of SF5X (where X = Cl or Br) involves the homolytic cleavage of the S-X bond to generate the pentafluorosulfanyl radical (•SF5). The energy required for this cleavage, the bond dissociation energy (BDE), is a critical indicator of the reagent's reactivity. A lower BDE suggests that the •SF5 radical can be generated more readily, potentially leading to higher reaction rates and milder reaction conditions.
| Bond | Bond Dissociation Energy (kJ/mol) |
| SF5–Cl | 255 |
| SF5–Br | 218 ± 17 |
The S-Br bond in SF5Br is significantly weaker than the S-Cl bond in SF5Cl.[1][2] This lower bond dissociation energy suggests that SF5Br is the more reactive of the two reagents, as the formation of the key •SF5 radical intermediate is energetically more favorable.
Experimental Data: A Comparative Overview
Direct comparative studies of the reactivity of SF5Cl and SF5Br under identical conditions are limited in the published literature. However, by collating data from various sources, an assessment of their relative performance in radical additions to alkenes and alkynes can be made.
Radical Addition to Alkenes
The radical addition of SF5Cl to a variety of alkenes has been extensively studied, with various initiation methods providing good to excellent yields. For instance, the addition of SF5Cl to 4-phenyl-1-butene, initiated by triethylborane (Et3B), yields the corresponding product in 90% yield.[3] In another example, the reaction with allyl benzyl ether provides the addition product in 88% yield under similar conditions.[3] The reaction with styrene, however, has been reported to give lower yields of the desired 1:1 adduct, with the formation of 2:1 addition products also observed.[3]
Information on the radical addition of SF5Br to non-fluorinated alkenes is less abundant. However, the addition of SF5Br to fluoroolefins has been reported, indicating its capability to participate in such reactions.
| Reagent | Substrate | Initiation Method | Product | Yield (%) | Reference(s) |
| SF5Cl | 4-Phenyl-1-butene | Et3B/O2 | 1-Chloro-2-(pentafluorosulfanyl)-4-phenylbutane | 90 | [3] |
| SF5Cl | Allyl benzyl ether | Et3B/O2 | 1-Benzyl-3-chloro-2-(pentafluorosulfanyl)propoxybenzene | 88 | [3] |
| SF5Cl | Styrene | Et3B/O2 | 1-Chloro-2-(pentafluorosulfanyl)-1-phenylethane | 8 (NMR) | [3] |
| SF5Cl | Styrene | DICAB/heat | 2:1 adduct | 15 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the radical addition of SF5Cl. A general protocol for SF5Br is inferred from the principles of radical addition, though specific published examples for simple alkenes are scarce.
General Procedure for Et3B-Initiated Radical Addition of SF5Cl to an Alkene
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a gas inlet, and a septum is charged with the alkene (1.0 equiv) and a suitable solvent (e.g., CH2Cl2, Et2O).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Pentafluorosulfanyl chloride (SF5Cl, 1.2-2.0 equiv) is condensed into the flask.
-
Initiation: A solution of triethylborane (Et3B, 1.0 M in hexanes, 0.1-0.2 equiv) is added dropwise via syringe, while a gentle stream of air or oxygen is passed through the reaction mixture. The addition is typically performed over a period of 1-2 hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO3. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Reaction Mechanism and Logical Workflow
The radical addition of SF5X to an alkene proceeds via a radical chain mechanism. The general workflow can be visualized as follows:
References
SF5Cl vs. SF6: A Comparative Guide to Generating the SF5 Radical
For researchers, scientists, and drug development professionals seeking to incorporate the unique properties of the pentafluorosulfanyl (SF5) group into molecules, the choice of precursor is a critical first step. This guide provides an objective comparison of the two primary sources of the SF5 radical: sulfur chloride pentafluoride (SF5Cl) and sulfur hexafluoride (SF6), supported by experimental data and detailed methodologies.
The SF5 group, often termed a "super-trifluoromethyl" group, offers a unique combination of high electronegativity, lipophilicity, and steric bulk, making it a desirable moiety in the design of novel pharmaceuticals, agrochemicals, and materials. The generation of the SF5 radical is the most common gateway to its incorporation into organic molecules. This guide will delve into the critical differences between SF5Cl and SF6 as starting materials for this purpose.
At a Glance: Key Performance Indicators
| Property | SF5Cl | SF6 | Key Takeaway |
| Bond Dissociation Energy (S-X) | ~255 kJ/mol (S-Cl)[1] | ~379-455 kJ/mol (S-F)[1][2] | The significantly weaker S-Cl bond makes SF5Cl a more readily available source of the SF5 radical under milder conditions. |
| Radical Generation Conditions | Mild: UV/Vis light, Et3B/O2, amine-borane complexes[3][4][5] | Harsh: Photocatalytic Single Electron Reduction (SER), electrochemistry[6][7] | SF5Cl offers greater flexibility and accessibility in terms of experimental setup. |
| Reactivity | High, readily undergoes radical addition[3][4][5] | Chemically inert, requires activation[6] | SF5Cl is the more direct and reactive precursor for SF5 radical generation. |
| Handling and Safety | Toxic gas (b.p. -21 °C), requires careful handling[4] | Non-toxic, but a potent greenhouse gas[8][9] | Both present handling considerations, with SF5Cl being acutely toxic and SF6 having significant environmental impact. |
| Cost and Availability | More expensive and less readily available | Inexpensive and widely available[6][8] | SF6 is the more economical and accessible starting material. |
Generating the SF5 Radical: A Comparison of Methodologies
The fundamental difference in the bond dissociation energies of SF5Cl and SF6 dictates the conditions required to generate the SF5 radical.
From SF5Cl: Facile Cleavage of the S-Cl Bond
The weaker sulfur-chlorine bond in SF5Cl allows for the homolytic cleavage to form the SF5 radical under relatively mild conditions.
1. Triethylborane (Et3B) / O2 Initiation: This is a classic and widely used method for the radical addition of SF5Cl to alkenes and alkynes.[3][4]
-
Procedure: To a solution of the alkene or alkyne in a suitable solvent (e.g., CH2Cl2, hexanes) at -78 °C is added a solution of SF5Cl. A solution of Et3B in hexanes is then added dropwise, followed by the introduction of a stream of air or oxygen. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.
-
Yields: Generally high, ranging from moderate to excellent depending on the substrate.[4]
2. Amine-Borane Complex Initiation: As a safer alternative to the pyrophoric Et3B, air-stable amine-borane complexes can be used as radical initiators.[4][10]
-
Procedure: The alkene or alkyne and the amine-borane complex are dissolved in a solvent. A solution of SF5Cl is then introduced, and the reaction mixture is heated.
-
Yields: Reported yields range from 3% to 85%, offering a complementary method to the Et3B protocol.[4]
3. Photochemical Activation: Irradiation with UV or visible light can also initiate the homolysis of the S-Cl bond.[5][11]
-
Procedure: A solution of the substrate and SF5Cl in a suitable solvent is irradiated with a light source (e.g., black light, 370 nm) at a controlled temperature.
-
Yields: This method has been shown to be effective for a range of alkenes and alkynes, with yields from 31% to 86%.[5]
From SF6: Activating an Inert Molecule
The high strength of the S-F bond in SF6 makes it a kinetically inert molecule. Generation of the SF5 radical from SF6 requires significantly more energy to achieve a single electron reduction (SER), forming the SF6 radical anion (SF6•-), which then fragments.[6][7]
Photocatalytic Single Electron Reduction (SER): This method utilizes a photocatalyst to facilitate the reduction of SF6.[6][8][9]
-
Procedure: A solution of the substrate, a photocatalyst (e.g., an organic dye), and a sacrificial electron donor in a suitable solvent is sparged with SF6 gas. The reaction mixture is then irradiated with visible light. The excited photocatalyst transfers an electron to SF6, leading to the formation of SF6•- which then fragments to the SF5 radical and a fluoride anion.
-
Yields: This emerging technique has shown promise for the synthesis of various SF5-containing scaffolds under mild conditions.[8][9]
Quantitative Data Summary
| Parameter | Value | Source |
| SF5-Cl Bond Dissociation Energy | ~255 kJ/mol | [1] |
| SF5-F Bond Dissociation Energy | ~379 - 455 kJ/mol | [1][2][12][13] |
| SF5Cl Radical Addition Yields (Et3B/O2) | High (substrate dependent) | [4] |
| SF5Cl Radical Addition Yields (Amine-Borane) | 3 - 85% | [4] |
| SF5Cl Radical Addition Yields (Photochemical) | 31 - 86% | [5] |
| SF6 Photocatalytic Pentafluorosulfanylation Yields | Moderate to Good (substrate dependent) | [8][9] |
Conclusion
The choice between SF5Cl and SF6 as a source of the SF5 radical is a trade-off between reactivity and accessibility.
-
SF5Cl is the more direct and versatile reagent for generating the SF5 radical. Its weaker S-Cl bond allows for a variety of mild initiation methods, making it the preferred choice for many synthetic applications where efficiency and broad substrate scope are paramount. However, its toxicity and higher cost are significant considerations.
-
SF6 presents a more sustainable and cost-effective alternative. Its chemical inertness, while a challenge, is being overcome by the development of novel activation methods like photocatalysis. For researchers focused on green chemistry and with access to the necessary specialized equipment, SF6 is an increasingly attractive option for accessing the valuable SF5 moiety.
Ultimately, the optimal choice will depend on the specific synthetic goals, available laboratory infrastructure, and safety protocols of the research team.
References
- 1. webqc.org [webqc.org]
- 2. researchgate.net [researchgate.net]
- 3. New and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 12. web.stanford.edu [web.stanford.edu]
- 13. pubs.aip.org [pubs.aip.org]
Computational Insights into the Reaction Mechanisms of Pentafluorosulfanyl Chloride (SF5Cl)
Pentafluorosulfanyl chloride (SF5Cl) is a significant reagent in organic and inorganic chemistry, primarily utilized as a source of the pentafluorosulfanyl (SF5) group. This "super-trifluoromethyl" group can impart unique properties such as high electronegativity, lipophilicity, and metabolic stability to molecules, making it highly desirable in the development of pharmaceuticals and agrochemicals. Understanding the reaction mechanisms of SF5Cl is crucial for optimizing existing synthetic protocols and designing new ones. Computational studies, often in conjunction with experimental work, have provided deep insights into the various reaction pathways of this versatile compound.
This guide compares several key reaction mechanisms of SF5Cl that have been elucidated through computational studies, presenting quantitative data, detailed methodologies, and visual representations of the reaction pathways.
Electron Attachment and Dissociative Electron Attachment
One of the fundamental reactions of SF5Cl is its interaction with low-energy electrons. Computational and experimental studies have shown that thermal electron attachment to SF5Cl is a dissociative process.
Reaction Pathway:
The process involves the initial formation of a metastable anion, SF5Cl⁻*, which then dissociates into various product ions. The primary dissociation channel leads to the formation of the SF5⁻ anion and a chlorine radical.
Figure 1: Dissociative electron attachment to SF5Cl.
Quantitative Data:
Experimental studies have determined the rate coefficient for thermal electron attachment to be largely independent of temperature over the range of 300-550 K.[1][2]
| Parameter | Value | Temperature (K) | Reference |
| Rate Coefficient | 4.8 (±1.2) x 10⁻⁸ cm³ s⁻¹ | 300-550 | [1][2][3] |
| Electron Affinity (SF5Cl) | 2.49 eV | - | [1] |
Product Distribution:
The reaction is highly dissociative, primarily yielding SF5⁻ and Cl.[2][3] Minor products such as Cl⁻ and FCl⁻ have also been observed, with their yields slightly increasing with temperature.[2][3]
Methodology:
Computational Protocol: Total energies, enthalpies, and Gibbs free energies for neutral and anionic species were often calculated using high-level ab initio methods like Gaussian-3 (G3) and Gaussian-2 (G2) theory.[3] These calculations are crucial for determining electron affinities and bond enthalpies, which agree well with experimental results.[3]
Experimental Protocol (Flowing Afterglow Langmuir Probe - FALP): The FALP technique was used to measure the rate coefficients and product branching fractions for thermal electron attachment to SF5Cl.[1][2][3] In this method, a flow of buffer gas (typically helium) containing a known concentration of reactant gas (SF5Cl) is established in a flow tube. Electrons are generated and their decay is monitored as a function of distance (and therefore reaction time) down the tube, allowing for the determination of the attachment rate coefficient. Product ions are detected and quantified using a mass spectrometer at the end of the flow tube.
Photochemical Homolytic Cleavage and Radical Addition
A common method for initiating reactions with SF5Cl is through UV photolysis. The energy from the light source induces homolytic cleavage of the weakest bond, which is the S-Cl bond, generating a pentafluorosulfanyl radical (SF5•) and a chlorine radical (Cl•). These radicals can then participate in subsequent reactions, such as addition to alkenes and alkynes.
Reaction Pathway:
The process begins with the photo-excitation of SF5Cl, leading to the formation of the SF5• radical. This radical then adds to an unsaturated C-C bond, forming a new carbon-centered radical, which can then abstract a chlorine atom from another SF5Cl molecule to form the final product and propagate the radical chain.
Figure 2: Photo-induced radical addition of SF5Cl to an alkene.
Quantitative Data:
While specific rate constants for each step are highly dependent on the substrate and conditions, DFT calculations have been used to determine the free energy profiles of such reactions. For the anti-hydropentafluorosulfanylation of terminal alkynes, DFT calculations provided insights into the transition states and relative free energies of intermediates.[4]
| Reaction Step | Relative Free Energy (kcal/mol) | Reference |
| Formation of SF5• from SF5Cl | 0.0 (Reference) | [4] |
| Addition of SF5• to alkyne | Varies by substrate | [4] |
Methodology:
Computational Protocol (DFT): Density Functional Theory (DFT) calculations are frequently employed to investigate the potential energy surfaces of these radical reactions.[4] These calculations help in locating transition states (TS) and determining the activation barriers for different reaction pathways, thus explaining observed stereoselectivities (e.g., Z:E ratios in alkyne additions).[4] The free energies are calculated relative to the starting materials to map out the entire reaction coordinate.[4]
Experimental Protocol (Photochemical Reaction): Experimentally, these reactions are often carried out by irradiating a solution of the alkene or alkyne and SF5Cl with a UV lamp (e.g., a 365 nm lamp) in a suitable solvent like n-hexane or dichloromethane.[5] The progress of the reaction and the product distribution are typically monitored by techniques like NMR spectroscopy and mass spectrometry.
Three-Component Radical Reactions
More complex transformations involving SF5Cl have also been developed, such as three-component radical addition reactions. These reactions allow for the simultaneous introduction of the SF5 group and another functional group across a double bond, often involving a diazo compound as the third component.
Reaction Pathway:
In a typical three-component reaction, the SF5• radical (generated from SF5Cl) first reacts with a diazo compound. The resulting carbon-centered radical then adds to an alkene. The final product is formed through subsequent steps, which may involve radical-radical coupling or abstraction.
Figure 3: Logical workflow of a three-component reaction.
Methodology:
Computational Protocol: Mechanistic studies for these multi-component reactions often rely on DFT calculations to rationalize the observed chemoselectivity and regioselectivity.[6] Computational models can help determine which radical addition pathway is more favorable (e.g., SF5• adding to the diazo compound versus the alkene first) by comparing the activation energies of the competing steps.[7]
Experimental Protocol: These reactions are typically performed by combining the three components (SF5Cl, alkene, and diazo compound) in the presence of a radical initiator.[7][8] The initiator can be photochemical or chemical (e.g., triethylborane, Et3B). The reaction conditions, such as temperature and solvent, are optimized to favor the desired three-component coupling over competing side reactions.
Comparison Summary
| Reaction Type | Initiation Method | Key Intermediates | Computational Methods | Key Findings |
| Dissociative Electron Attachment | Low-energy electrons | [SF5Cl]⁻* (metastable anion) | G2, G3 | The reaction is efficient and temperature-independent, proceeding via a dissociative mechanism to mainly form SF5⁻.[1][3] |
| Photochemical Radical Addition | UV Light | SF5•, Cl•, Carbon-centered radicals | DFT | The S-Cl bond is homolytically cleaved to initiate a radical chain reaction. DFT helps elucidate stereochemical outcomes.[4][5] |
| Three-Component Radical Reaction | Light, Chemical Initiators | SF5•, Carbon-centered radicals | DFT | Allows for complex molecule synthesis in a single step; DFT rationalizes the reaction sequence and selectivity.[6][7] |
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Experimental and theoretical investigation of electron attachment to SF(5)Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The "Super" Substituent: A Comparative Guide to the Electrochemical Properties of SF5-Substituted Aromatics
For researchers, scientists, and drug development professionals, understanding the nuanced electronic effects of substituents on aromatic systems is paramount. The pentafluorosulfanyl (SF5) group, often dubbed a "super-trifluoromethyl" group, has emerged as a compelling substituent due to its profound impact on molecular properties. This guide provides an objective comparison of the electrochemical properties of SF5-substituted aromatics, supported by experimental data, to aid in the rational design of novel molecules.
The SF5 group is distinguished by a unique combination of strong electron-withdrawing capabilities, high electronegativity, and significant lipophilicity[1]. These characteristics, which often surpass those of the well-studied trifluoromethyl (CF3) group, make it a valuable tool for modulating the electrochemical behavior of aromatic compounds. Its strong inductive effect, coupled with a minor resonance contribution through negative hyperconjugation, significantly influences the electron density of the aromatic ring[1].
Comparative Electrochemical Data
The electron-withdrawing power of the SF5 group directly translates to a significant impact on the oxidation and reduction potentials of aromatic compounds. Cyclic voltammetry (CV) is a powerful technique to quantify these effects. The following table summarizes key electrochemical data for a series of push-pull chromophores, highlighting the influence of the SF5 substituent.
| Compound | Eox1p [V] | Ered1p [V] | EHOMO [eV] | ELUMO [eV] |
| 1 | 0.88 | -1.74 | -5.32 | -2.70 |
| 2 | 0.96 | -1.60 | -5.40 | -2.84 |
| 3 | 1.05 | -1.48 | -5.49 | -2.96 |
| 4 | 1.08 | -1.82 | -5.52 | -2.62 |
| 5 | 1.15 | -1.68 | -5.59 | -2.76 |
| 6 | 1.23 | -1.56 | -5.67 | -2.88 |
| 7 | 0.90 | -1.70 | -5.34 | -2.74 |
| 8 | 1.08 | -1.45 | -5.52 | -2.99 |
| 9 | 1.02 | -1.59 | -5.46 | -2.85 |
| 10 | 1.10 | -1.78 | -5.54 | -2.66 |
| 11 | 1.18 | -1.64 | -5.62 | -2.80 |
| 12 | 1.25 | -1.52 | -5.69 | -2.92 |
Data sourced from a study on push-pull chromophores, where Eox1p is the first anodic peak potential and Ered1p is the first cathodic peak potential. HOMO and LUMO energy levels were calculated from the electrochemical data[1].
The data clearly demonstrates that the introduction and increasing number of SF5 groups lead to a progressive anodic shift in the oxidation potentials and a cathodic shift in the reduction potentials. This is consistent with the strong electron-withdrawing nature of the SF5 group, which stabilizes the LUMO and destabilizes the HOMO of the aromatic system.
Physicochemical Properties: SF5 vs. CF3
To further contextualize the electrochemical effects, a comparison of key physicochemical parameters of the SF5 and CF3 groups is essential.
| Parameter | SF5 Group | CF3 Group |
| Hammett Constant (σp) | 0.68[1] | 0.54[1] |
| Hammett Constant (σm) | 0.61 | 0.43 |
| Hansch Lipophilicity (π) | 1.51[1] | 1.09[1] |
| Electronegativity (Pauling Scale) | 3.62 | 3.36 |
The higher Hammett constants for the SF5 group signify its superior electron-withdrawing ability compared to the CF3 group[1]. This directly correlates with the observed shifts in electrochemical potentials.
Experimental Protocols
Cyclic Voltammetry (CV)
The following provides a detailed methodology for performing cyclic voltammetry on SF5-substituted aromatic compounds in an organic solvent.
1. Materials and Equipment:
-
Potentiostat: A standard three-electrode potentiostat.
-
Electrodes:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl or a non-aqueous reference electrode (e.g., Ag/Ag+).
-
Counter Electrode: Platinum wire.
-
-
Solvent: Anhydrous, high-purity solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane.
-
Supporting Electrolyte: 0.1 M solution of a suitable salt, such as tetrabutylammonium hexafluorophosphate (Bu4NPF6).
-
Analyte: The SF5-substituted aromatic compound of interest at a concentration of approximately 1-5 mM.
-
Inert Gas: High-purity nitrogen or argon for deoxygenation.
2. Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve the SF5-substituted aromatic compound in the electrolyte solution to the desired concentration.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range appropriate for the expected oxidation and reduction events of the analyte.
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
If ferrocene is used as an internal standard, it can be added to the solution after the initial measurement, and the potentials can be referenced to the Fc/Fc+ couple.
-
-
Data Analysis: Determine the peak potentials (Epa for anodic peaks, Epc for cathodic peaks) from the voltammogram. The half-wave potential (E1/2), a measure of the formal reduction potential, can be calculated as (Epa + Epc) / 2 for reversible processes.
Visualizing the Impact of SF5 Substitution
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1. Effect of SF5 vs. CF3 on the LUMO of an aromatic system.
Figure 2. A typical experimental workflow for cyclic voltammetry.
References
Unveiling the Structural Landscape of SF5-Containing Molecules: A Crystallographic Comparison
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for emerging pharmacophores like the pentafluorosulfanyl (SF5) group, lauded for its unique electronic and steric properties that can significantly enhance the potency and metabolic stability of drug candidates. X-ray crystallography stands as the definitive method for elucidating these intricate molecular architectures. This guide provides a comparative analysis of the X-ray crystallographic data of various SF5-containing molecules, offering valuable insights for rational drug design and materials science.
The pentafluorosulfanyl group is gaining considerable attention in medicinal and materials chemistry due to its high electronegativity, thermal stability, and lipophilicity.[1][2][3] Often dubbed a "super trifluoromethyl group," its distinct octahedral geometry influences molecular conformation and intermolecular interactions, which can be precisely mapped by single-crystal X-ray diffraction.[4][5] Analysis of crystallographic data reveals key structural features, such as bond lengths, bond angles, and non-covalent interactions that govern crystal packing.[4][6]
Comparative Crystallographic Data of Aromatic SF5-Containing Compounds
The following table summarizes key crystallographic parameters for a selection of aromatic compounds featuring the SF5 group, providing a basis for structural comparison. The data highlights the characteristic geometry of the SF5 moiety, including the differentiation between the axial and equatorial S-F bonds.
| Compound | CCDC No. | Space Group | S-F_axial (Å) | S-F_equatorial (Å) | C-S-F_axial (°) | Ref. |
| 4-(Pentafluorosulfanyl)benzonitrile | 1497382 | P2₁/c | 1.588(2) | 1.573(3) - 1.579(3) | 179.3(1) | [4] |
| Methyl 4-(pentafluorosulfanyl)benzoate | 1497383 | P-1 | 1.607(3) | 1.590(3) - 1.603(3) | 179.1(2) | [4] |
| 4-(Pentafluorosulfanyl)phenol | 1497384 | P2₁/n | 1.576(2) | 1.579(2) - 1.587(2) | 179.0(1) | [4] |
| 1-Nitro-4-(pentafluorosulfanyl)benzene | 1497385 | P2₁/c | 1.593(2) | 1.572(3) - 1.582(2) | 178.9(1) | [4] |
| 2-Iodo-4-(pentafluorosulfanyl)benzonitrile | Not specified | Cmcm | 1.582(5) | 1.561(4) - 1.572(3) | Not specified | [7] |
Note: The CCDC (Cambridge Crystallographic Data Centre) number can be used to retrieve the full crystallographic data from the CCDC database.
The data consistently show that the axial S-F bond is slightly longer than the equatorial S-F bonds, a typical feature of the SF5 group's octahedral geometry.[4][7][8] The C-S-F_axial bond angle is consistently close to 180°, indicating a linear arrangement of these atoms.[4]
Generalized Experimental Protocol for X-ray Crystallographic Analysis
The following protocol outlines the key steps for the single-crystal X-ray diffraction analysis of SF5-containing molecules.
1. Crystal Growth:
-
Grow single crystals suitable for X-ray diffraction. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and often requires screening.
2. Data Collection:
-
Select a suitable single crystal and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature, often low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations and improve data quality.
-
The diffractometer software will automatically collect a series of diffraction images by rotating the crystal in the X-ray beam.
3. Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
Refine the initial structural model against the experimental diffraction data using full-matrix least-squares methods.
-
Locate and refine the positions of all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Refine the anisotropic displacement parameters for non-hydrogen atoms.
-
The refinement process is iterated until the model converges, as indicated by the R-factor and other crystallographic indicators.
5. Data Analysis and Visualization:
-
Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.[6]
-
Generate visualizations of the molecular structure and crystal packing using software such as Mercury or Diamond.
-
Prepare the final crystallographic data for deposition in a public database like the Cambridge Crystallographic Data Centre (CCDC).
Experimental Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of SF5-containing molecules.
Caption: A generalized workflow for the X-ray crystallographic analysis of SF5-containing molecules.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 6. d-nb.info [d-nb.info]
- 7. Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Fluorinated Functional Groups: Unpacking the Lipophilicity of SF₅ vs. CF₃
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among the most utilized are the trifluoromethyl (CF₃) group and its increasingly popular, more complex cousin, the pentafluorosulfanyl (SF₅) group. This guide provides a comprehensive comparison of the lipophilicity of these two critical substituents, supported by experimental data, to aid researchers in making informed decisions during the molecular design process.
The SF₅ group is often dubbed a "super-trifluoromethyl group" due to its pronounced effects on a molecule's properties.[1][2][3][4][5][6] Both groups are strongly electron-withdrawing, but they differ significantly in their steric bulk and, most notably for this discussion, their lipophilicity.[2][4][5][7][8]
Quantitative Comparison of Lipophilicity
Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is most commonly quantified by the logarithm of the partition coefficient between n-octanol and water (logP) or by the Hansch lipophilicity parameter (π). A higher logP or π value indicates greater lipophilicity.
Experimental data consistently demonstrates that the pentafluorosulfanyl group imparts a significantly higher degree of lipophilicity to a parent molecule compared to the trifluoromethyl group.[2][3][4] This is quantitatively supported by their respective Hansch π parameters, which are derived from comparing the logP of a substituted and an unsubstituted parent compound (e.g., benzene).
| Functional Group | Hansch Lipophilicity Parameter (π) | Reference |
| Trifluoromethyl (-CF₃) | +0.88 | [6][9] |
| Pentafluorosulfanyl (-SF₅) | +1.23 | [6] |
The higher π value of the SF₅ group (+1.23) compared to the CF₃ group (+0.88) provides clear evidence of its superior lipophilicity.[6] This increased lipophilicity can be advantageous for enhancing membrane permeability and improving binding to hydrophobic pockets in target proteins.[8][10] However, it also necessitates careful consideration to avoid potential issues with poor aqueous solubility and increased metabolic liability.
Experimental Protocols for Lipophilicity Determination
The accurate determination of lipophilicity is crucial for understanding the behavior of drug candidates. The following are generalized experimental protocols for the most common methods used to determine logP values.
Shake-Flask Method (OECD Guideline 107)
This traditional method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol. For ionizable compounds, a suitable buffer (e.g., phosphate buffer at pH 7.4) is used for the aqueous phase.[11]
-
Dissolution: A precisely weighed amount of the test compound is dissolved in one of the phases.
-
Partitioning: The two phases are combined in a vessel and agitated (e.g., by shaking) until equilibrium is reached. This can take several hours.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)
This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its logP value.
Protocol:
-
System Setup: An HPLC system equipped with a nonpolar stationary phase (e.g., C18) and a UV detector is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system to generate a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: The test compound is dissolved in the mobile phase and injected into the system. Its retention time is recorded.
-
logP Determination: The logP of the test compound is determined by interpolating its retention time on the calibration curve.
Logical Relationships and Influencing Factors
The lipophilicity of a functional group is not an isolated property but is influenced by a combination of electronic and steric factors. The following diagram illustrates the relationship between these properties for the SF₅ and CF₃ groups and their impact on overall lipophilicity.
Caption: Factors influencing the lipophilicity of SF₅ and CF₃ groups.
The greater steric bulk of the SF₅ group compared to the CF₃ group contributes to a larger nonpolar surface area, which generally leads to increased lipophilicity.[4][5] Furthermore, the high electronegativity of the fluorine atoms in both groups results in a strong inductive electron-withdrawing effect, which can influence the overall polarity of the molecule and, consequently, its partitioning behavior.[5][8]
References
- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 2. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
A Comparative Guide to the Electronic Effects of SF₅ and NO₂ Substituents
For Researchers, Scientists, and Drug Development Professionals
The introduction of electron-withdrawing groups (EWGs) is a cornerstone of modern medicinal chemistry, enabling the modulation of a molecule's physicochemical properties to enhance efficacy, selectivity, and pharmacokinetic profiles. Among the strongest EWGs are the nitro (NO₂) group and the less common but increasingly important pentafluorosulfanyl (SF₅) group. This guide provides an objective comparison of their electronic effects, supported by experimental data, to aid in the rational design of new chemical entities.
Overview of Electronic Effects: Induction vs. Resonance
The electronic influence of a substituent on an aromatic ring is primarily described by two mechanisms:
-
Inductive Effect (F or I): This is the withdrawal or donation of electron density through the sigma (σ) bond framework, largely dictated by the substituent's electronegativity. It weakens with distance.
-
Resonance Effect (R or M): This involves the delocalization of π-electrons between the substituent and the aromatic ring. This effect is transmitted through the π-system and is most pronounced at the ortho and para positions.
Both the SF₅ and NO₂ groups are potent electron-withdrawing groups, deactivating an aromatic ring towards electrophilic substitution.[1] However, the balance of their inductive and resonance effects differs significantly, leading to distinct electronic profiles.
-
Nitro (NO₂) Group: The nitro group is a classic example of a group with strong inductive (-I) and strong resonance (-R) electron-withdrawing effects. The nitrogen atom, bonded to two highly electronegative oxygen atoms, strongly polarizes the σ-bond. Furthermore, the π-system of the nitro group can directly conjugate with the aromatic π-system, delocalizing electron density from the ring onto the oxygen atoms.
-
Pentafluorosulfanyl (SF₅) Group: The SF₅ group is considered a "super-halogen." It is characterized by an exceptionally strong, distance-dependent inductive (-I) effect due to the high electronegativity of the five fluorine atoms surrounding the sulfur. Unlike the nitro group, its resonance effect is minimal. The sulfur atom is in a high oxidation state and lacks available p-orbitals to effectively overlap with the aromatic π-system.
Quantitative Comparison of Electronic Parameters
The electronic effects of substituents are quantified using various parameters, most notably the Hammett constants (σ) and their deconvolution into inductive/field (F) and resonance (R) components.
-
Hammett Constants (σ): These values quantify the total electron-donating or -withdrawing influence of a substituent. The σ_meta (σ_m) constant primarily reflects the inductive effect, while the σ_para (σ_p) constant is a composite of both inductive and resonance effects.
-
Field (F) and Resonance (R) Parameters: These Swain-Lupton parameters separate the electronic influence into its inductive and resonance components, providing a more nuanced understanding.
The table below summarizes these key electronic parameters for the SF₅ and NO₂ groups.
| Parameter | SF₅ Group | NO₂ Group | Interpretation |
| Hammett Constant (σ_m) | 0.61 | 0.71 | Both are strong EWGs at the meta position, with NO₂ showing a slightly stronger inductive pull. |
| Hammett Constant (σ_p) | 0.68 | 0.78 | At the para position, the combined inductive and resonance effects make NO₂ a stronger EWG. |
| Field/Inductive (F) | 0.56 | 0.65 | The NO₂ group exhibits a stronger inductive/field effect. |
| Resonance (R) | 0.12 | 0.13 | Both have very weak resonance-withdrawing character, with the values being nearly identical. |
| Dipole Moment (Benzene) | 3.46 D | 4.22 D[2] | The larger dipole moment of nitrobenzene reflects the significant charge separation within the NO₂ group and its resonance interaction with the ring.[3][4] |
Data for σ and F/R parameters sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
This data quantitatively confirms that while both are powerful electron-withdrawing groups, the NO₂ group's influence is slightly stronger overall, driven by a greater inductive effect and a more significant resonance contribution compared to the SF₅ group. The SF₅ group's power comes almost exclusively from its immense inductive pull.
Impact on Acidity (pKa)
The electron-withdrawing nature of these groups significantly increases the acidity of proximal functional groups, such as benzoic acids or phenols, by stabilizing the resulting conjugate base. For example, the pKa of 4-nitrobenzoic acid is approximately 3.44, which is considerably lower (more acidic) than that of unsubstituted benzoic acid (pKa ≈ 4.20).[5][6] This is due to the NO₂ group's ability to delocalize the negative charge on the carboxylate anion. Given that the SF₅ group is also a strong EWG, it similarly increases the acidity of benzoic acid.
Visualizing Electronic Effects
The following diagrams illustrate the primary modes of electron withdrawal for the SF₅ and NO₂ substituents on a benzene ring.
Figure 1: Comparison of primary electronic effects. SF₅ acts almost purely through a strong inductive effect (-I), while NO₂ exhibits both strong inductive (-I) and resonance (-R) withdrawal.
Experimental Protocols
Determination of Hammett Substituent Constants (σ)
The standard method for determining Hammett constants involves measuring the acid dissociation constants (Ka) of a series of meta- or para-substituted benzoic acids.
Methodology:
-
Preparation of Solutions: A precisely known concentration (e.g., 0.01 M) of the substituted benzoic acid (e.g., 4-nitrobenzoic acid) and the unsubstituted reference, benzoic acid, are prepared in a standardized solvent system, classically water at 25°C.
-
Titration: Each acid solution is titrated with a standardized strong base solution (e.g., 0.1 M NaOH), which is added in small, precise increments.
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Determination of pKa: The pKa is determined from the titration curve. It is the pH at which exactly half of the acid has been neutralized (the half-equivalence point).
-
Calculation of σ: The Hammett constant (σ) is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)
A positive σ value indicates an electron-withdrawing group that strengthens the acid (lowers the pKa) relative to benzoic acid.
Application in Drug Design: A Selection Workflow
The choice between incorporating an SF₅ or NO₂ group in a drug candidate is a strategic decision based on the desired molecular properties. The nitro group is often a metabolic liability, whereas the SF₅ group is exceptionally stable.[1]
Figure 2: A logical workflow for selecting between SF₅ and NO₂ substituents in a drug design context based on key project requirements.
Conclusion
Both the pentafluorosulfanyl (SF₅) and nitro (NO₂) groups are premier electron-withdrawing substituents available to medicinal chemists.
-
The nitro group offers slightly superior electron-withdrawing strength due to a combination of powerful inductive and resonance effects. However, its application can be limited by its susceptibility to metabolic reduction, which can lead to toxic intermediates.
-
The pentafluorosulfanyl group is a uniquely powerful inductive electron-withdrawer with exceptional chemical and metabolic stability. Its minimal resonance contribution offers a different electronic profile. Furthermore, its bulk and high lipophilicity (logP of pentafluorosulfanylbenzene is ~3.36) can be leveraged to improve membrane permeability and explore new binding pockets.[1]
The choice between these two "powerhouse" groups should be guided by a thorough analysis of the project's specific goals, weighing the need for maximum electronic perturbation against the critical requirements of safety and metabolic stability.
References
A Comparative Guide to Reagents for Introducing SF₅ and CF₃ Groups: SF₅Cl vs. Umemoto's and Togni's Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal, agricultural, and materials science.[1][2] These groups can dramatically alter a molecule's metabolic stability, lipophilicity, binding affinity, and other key properties. This guide provides an objective comparison of three major classes of reagents used to install two of the most impactful fluorine-containing moieties: the pentafluorosulfanyl (SF₅) group and the trifluoromethyl (CF₃) group.
It is crucial to distinguish the functions of these reagents at the outset. Sulfur chloride pentafluoride (SF₅Cl) is the primary reagent for introducing the SF₅ group, typically via a radical mechanism.[3][4] In contrast, Umemoto's and Togni's reagents are primarily used for trifluoromethylation, the introduction of a CF₃ group, often through electrophilic or radical pathways.[5][6] This guide will compare their properties, reactivity, and applications, supported by experimental data and protocols.
Reagent Profiles and General Properties
This compound (SF₅Cl): A colorless gas at room temperature, SF₅Cl is the most common precursor for the pentafluorosulfanyl group.[3] Its reactivity is dominated by the relatively weak sulfur-chlorine bond, which can be homolytically cleaved to generate the SF₅ radical.[4][7] This radical readily adds across unsaturated bonds like alkenes and alkynes, making SF₅Cl the go-to reagent for accessing SF₅-substituted aliphatic compounds.[8][9] Due to its toxicity and gaseous state, it requires careful handling.[3]
Umemoto's Reagents: This class of reagents consists of S-(trifluoromethyl)dibenzoheterocyclic salts, such as S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate.[5][10] They are typically stable, crystalline solids that act as electrophilic trifluoromethylating agents ("CF₃⁺").[11][12] The reactivity of Umemoto's reagents can be fine-tuned by modifying the substituents on the heterocyclic core, allowing for a range of trifluoromethylating power.[5]
Togni's Reagents: Togni's reagents are hypervalent iodine compounds, with 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) being a prominent example.[13] Like Umemoto's reagents, they are bench-stable crystalline solids used for electrophilic trifluoromethylation of a wide array of nucleophiles, including carbon- and heteroatom-centered ones.[5][14] They can also serve as a source of trifluoromethyl radicals under certain conditions.[14] While highly effective, Togni's reagents are known to be metastable and can decompose exothermically, requiring caution during handling and storage.[15]
Data Presentation: Comparative Performance
The choice of reagent depends heavily on the desired transformation and the nature of the substrate. The following tables summarize the general properties and performance data from representative reactions.
Table 1: General Properties and Applications of SF₅Cl, Umemoto's, and Togni's Reagents
| Feature | SF₅Cl | Umemoto's Reagents | Togni's Reagents |
| Transferred Group | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | Trifluoromethyl (CF₃) |
| Primary Mechanism | Radical Addition[4][7] | Electrophilic Transfer[1][11] | Electrophilic Transfer / Radical |
| Typical Substrates | Alkenes, Alkynes[8][16] | β-Ketoesters, Silyl Enol Ethers, Arenes, Thiols[5][17] | β-Ketoesters, Phenols, Thiols, Alkenes[14][15][18] |
| Physical State | Colorless Gas[3] | Crystalline Solid[11] | Crystalline Solid[13] |
| Handling | Toxic gas, requires specialized setup[3][8] | Stable, easy to handle[10] | Stable, but can be explosive upon heating[15] |
Table 2: Comparative Trifluoromethylation of β-Keto Esters with Umemoto's and Togni's Reagents
| Substrate | Reagent | Conditions | Yield | Reference |
| 2-Methyl-1-indanone-2-carboxylate | Togni Reagent II | Cu(OTf)₂ (10 mol%), Ligand (12 mol%), CH₂Cl₂, rt, 12h | 95% | [18] |
| 2-Methyl-1-indanone-2-carboxylate | Umemoto's Reagent | Cu(OTf)₂ (10 mol%), Ligand (12 mol%), CH₂Cl₂, rt, 12h | 76% | [18] |
| Ethyl 2-oxocyclohexanecarboxylate | Togni Reagent II | Phase-transfer catalyst, K₂CO₃, Toluene/H₂O, 0°C | 91% | [14] |
| Ethyl 2-oxocyclohexanecarboxylate | Umemoto's Reagent | Phase-transfer catalyst, K₂CO₃, CH₂Cl₂/H₂O, rt | 94% | [10][17] |
Table 3: Representative Pentafluorosulfanylation of Unsaturated Compounds with SF₅Cl
| Substrate | Conditions | Product | Yield | Reference |
| 1-Octene | Et₃B, Air, CH₂Cl₂, -78°C to rt | 1-Chloro-2-(pentafluorosulfanyl)octane | 92% | [9] |
| Phenylacetylene | Blue LED irradiation, fac-Ir(ppy)₃, CH₃CN, rt, 12h | (E)-1-Chloro-2-(pentafluorosulfanyl)-1-phenylethene | 85% | [4] |
| Allyl Benzyl Ether | AIBN, CH₃CN, 80 °C | 2-Chloro-1-(pentafluorosulfanyl)-3-(benzyloxy)propane | 70% | [8] |
Reaction Mechanisms and Experimental Workflows
The distinct reactivity of these reagents stems from their different mechanisms for generating the reactive fluorine-containing species.
References
- 1. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883 - American Chemical Society [acs.digitellinc.com]
- 3. webqc.org [webqc.org]
- 4. researchgate.net [researchgate.net]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Umemoto Reagent I - Enamine [enamine.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Togni Reagent II - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. Togni reagent II - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. brynmawr.edu [brynmawr.edu]
The Ascendancy of the Pentafluorosulfanyl Group: A Comparative Stability Analysis with the Trifluoromethyl Group in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for molecular stability is a cornerstone of creating effective and safe therapeutics. The introduction of fluorine-containing functional groups has been a transformative strategy in medicinal chemistry, with the trifluoromethyl (CF3) group being a long-standing stalwart. However, the pentafluorosulfanyl (SF5) group is rapidly emerging as a superior alternative, often dubbed a "super-trifluoromethyl" group, due to its enhanced stability and unique physicochemical properties. This guide provides an objective comparison of the stability of SF5- and CF3-containing compounds, supported by experimental data and detailed methodologies.
The SF5 group, with its octahedral geometry, offers a unique combination of high electronegativity, lipophilicity, and steric bulk, which collectively contribute to its remarkable stability.[1][2] These characteristics often translate to improved pharmacokinetic profiles, including enhanced metabolic stability and bioavailability, making the SF5 moiety an attractive choice for drug candidates.[3][4] In contrast, while the CF3 group also enhances metabolic stability due to the strength of the C-F bond, the SF5 group's greater resistance to metabolic degradation is a key differentiator.[5][6]
Comparative Physicochemical and Stability Data
The following tables summarize the key quantitative data comparing the properties and stability of the SF5 and CF3 groups.
| Property | SF5 Group | CF3 Group | Reference |
| Electronegativity (Pauling Scale) | 3.65 | 3.36 | [7] |
| Hammett Constant (σp) | 0.68 | 0.54 | [8] |
| Lipophilicity (Hansch π) | 1.23 | 0.88 | [9] |
| Van der Waals Volume (ų) | 61.4 | 42.7 | [9] |
| Stability Parameter | SF5-containing Compounds | CF3-containing Compounds | Reference |
| Thermal Stability | High resistance to thermal decomposition due to strong S-F bonds.[1] However, the C-S bond can be a point of lower stability compared to a C-C bond.[10][11] | High metabolic stability due to the strong C-F bond (bond dissociation energy ~485.3 kJ/mol).[5] | |
| Metabolic Stability | Generally higher metabolic stability, preventing metabolic degradation and extending the drug's half-life.[1][12] | Good metabolic stability, often used to protect reactive methyl groups from oxidation.[6][13] | |
| Bond Dissociation Energy (C-X) | The SF5-CF3 bond dissociation energy has been determined to be 392 ± 43 kJ mol-1.[3] The C-S bond energy is approximately 272 kJ/mol.[11] | The C-F bond dissociation energy is approximately 485.3 kJ/mol.[5] |
Experimental Protocols
To provide a comprehensive understanding of how these stability parameters are determined, detailed methodologies for key experiments are outlined below.
Metabolic Stability Assay Using Liver Microsomes
This in vitro assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes.[8]
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.
Materials:
-
Test compound (SF5- or CF3-containing)
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Caption: Workflow for in vitro metabolic stability assay.
Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are complementary techniques used to characterize the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[7][11]
Objective: To determine the decomposition temperature and thermal transitions of a compound.
Materials:
-
Test compound (SF5- or CF3-containing)
-
TGA instrument
-
DSC instrument
-
Sample pans (e.g., aluminum or platinum)
-
Inert gas (e.g., nitrogen)
Procedure (TGA):
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed amount of the test compound into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas.
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss is indicative of the decomposition temperature.
Procedure (DSC):
-
Calibrate the DSC instrument for temperature and heat flow.
-
Place a small, accurately weighed amount of the test compound into a DSC sample pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas.
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Endothermic or exothermic peaks indicate thermal events such as melting, crystallization, or decomposition.
Caption: Workflow for thermal stability analysis using TGA and DSC.
Computational Chemistry for Bond Dissociation Energy (BDE) Calculation
Density Functional Theory (DFT) is a widely used computational method to predict the bond dissociation energy (BDE), which is a measure of bond strength.[13]
Objective: To calculate the energy required to homolytically cleave a specific bond in a molecule.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Geometry Optimization:
-
Build the initial 3D structure of the intact molecule (e.g., Ar-SF5 or Ar-CF3).
-
Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Perform a frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
-
Radical Optimization:
-
Create the two radical fragments that result from the homolytic cleavage of the bond of interest (e.g., Ar• and •SF5, or Ar• and •CF3).
-
Perform separate geometry optimization and frequency calculations for each radical.
-
-
Energy Calculation:
-
Extract the electronic energies (including zero-point vibrational energy correction) for the optimized intact molecule and the two radical fragments from the output files.
-
-
BDE Calculation:
-
Calculate the BDE using the following formula: BDE = [E(radical 1) + E(radical 2)] - E(intact molecule)
-
Caption: Logical workflow for BDE calculation using DFT.
Metabolic Pathway Considerations
The stability imparted by SF5 and CF3 groups has significant implications for a drug's metabolic fate. The primary site of drug metabolism is the liver, where cytochrome P450 enzymes catalyze Phase I reactions (e.g., oxidation, reduction, hydrolysis) to make the drug more polar. In Phase II, the modified drug is conjugated with endogenous molecules (e.g., glucuronic acid) to facilitate excretion.
The high metabolic stability of SF5 and CF3-containing compounds means they are less susceptible to Phase I metabolism. This can lead to a longer half-life, reduced potential for the formation of reactive metabolites, and a more predictable pharmacokinetic profile.
Caption: General metabolic pathway of a drug molecule.
Conclusion
The pentafluorosulfanyl group presents a compelling case for its increased utilization in medicinal chemistry. Its superior electron-withdrawing properties, lipophilicity, and, most notably, its enhanced metabolic and thermal stability compared to the trifluoromethyl group, offer significant advantages in the design of more robust and effective drug candidates. While synthetic challenges for introducing the SF5 group remain, the potential benefits for improving the pharmacokinetic and pharmacodynamic profiles of new chemical entities are substantial. The experimental and computational protocols outlined in this guide provide a framework for the continued investigation and application of these powerful fluorinated functional groups in modern drug discovery.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. droracle.ai [droracle.ai]
- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 8. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 13. joaquinbarroso.com [joaquinbarroso.com]
A Comparative Guide to the Theoretical Prediction of 19F NMR Chemical Shifts for SF5 Compounds
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group is of growing interest in medicinal chemistry and materials science, owing to its unique electronic and steric properties. The 19F Nuclear Magnetic Resonance (NMR) spectroscopy of SF5-containing molecules provides a powerful tool for their characterization. The SF5 group typically displays a characteristic A4B spin system, with the axial fluorine (F-ax) appearing as a quintet and the four equatorial fluorines (F-eq) as a doublet, with a signal intensity ratio of 1:4. Accurate theoretical prediction of the 19F NMR chemical shifts for these distinct fluorine environments is crucial for the unambiguous assignment of spectra and for understanding the electronic structure of these molecules.
This guide provides an objective comparison of computational methods for predicting 19F NMR chemical shifts of SF5 compounds, supported by experimental data.
Performance of Theoretical Methods
Density Functional Theory (DFT) has emerged as the most widely used and effective method for the theoretical prediction of NMR chemical shifts. The accuracy of these predictions is, however, highly dependent on the choice of the exchange-correlation functional and the basis set.
For fluorinated compounds in general, and by extension for SF5-containing molecules, several studies have benchmarked a variety of functionals and basis sets. Functionals such as ωB97XD and B3LYP have shown good performance.[1][2] The inclusion of diffuse functions in the basis set, for example, in the 6-31+G(d,p) or the aug-cc-pVDZ sets, is often crucial for obtaining accurate results for fluorine chemical shifts.[1][3] It has been noted that for hypervalent sulfur compounds, such as those containing a six-coordinated sulfur atom like in the SF5 group, larger deviations between calculated and experimental values can occur, highlighting the challenges in accurately modeling the electronic environment around the sulfur center.[4]
Below is a summary of a representative SF5-containing compound with its experimental and theoretically relevant information.
Data Presentation: Comparison of Experimental and Calculated 19F NMR Chemical Shifts
The following table summarizes the experimental 19F NMR chemical shift data for a teriflunomide derivative containing a pentafluorosulfanyl group (SF5-TF). This data is presented alongside the context of the computational methods discussed, providing a basis for comparison.
| Compound | Solvent | Fluorine Position | Experimental Chemical Shift (δ, ppm) | Reference |
| SF5-Teriflunomide | DMSO | Equatorial (F-eq) | 67.4 | [5][6] |
| Axial (F-ax) | 91.7 | [5][6] | ||
| Serum | Equatorial (F-eq) | ~67 | [7] | |
| Axial (F-ax) | ~91 | [7] |
Note: Chemical shifts are referenced to CFCl3 (δF = 0 ppm).[5]
Experimental Protocols
The experimental 19F NMR data for SF5-teriflunomide was acquired using a standard NMR spectrometer. The key aspects of the experimental protocol are summarized below:
-
Sample Preparation: The compound was dissolved in either deuterated dimethyl sulfoxide (DMSO-d6) or human serum to mimic a biological environment.[5][7]
-
Spectrometer: A high-field NMR spectrometer was used.
-
Data Acquisition: A global single-pulse spectroscopy sequence was employed. Key parameters included:
-
Referencing: Chemical shifts were referenced to trichlorofluoromethane (CFCl3) at 0 ppm.[5][8]
Mandatory Visualization
Logical Workflow for Theoretical Prediction of 19F NMR Chemical Shifts
The following diagram illustrates a typical workflow for the theoretical prediction of 19F NMR chemical shifts for SF5 compounds using DFT.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. colorado.edu [colorado.edu]
Safety Operating Guide
Proper Disposal of Sulfur Chloride Pentafluoride: A Guide for Laboratory Professionals
For immediate action, it is critical to understand that there are no established and validated protocols for the in-lab neutralization of sulfur chloride pentafluoride (SF₅Cl). Due to its high reactivity and extreme toxicity, attempting to neutralize this compound without a specific, tested procedure can be extremely dangerous. The only safe and compliant method for the disposal of this compound is through a licensed hazardous waste disposal company.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper operational and disposal plans for this compound. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care. This colorless gas is highly toxic and reactive.
Personal Protective Equipment (PPE) and Engineering Controls:
| Control Type | Specification |
| Ventilation | Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. |
| Eye Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield. |
| Skin Protection | Wear chemical-resistant gloves (materials to be determined by the specific laboratory safety plan and glove manufacturer's recommendations) and a flame-resistant lab coat. |
| Respiratory Protection | A self-contained breathing apparatus (SCBA) should be available and used in case of a leak or spill. |
Storage and Incompatibilities:
Store cylinders of this compound in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.
Step-by-Step Disposal Procedure via Professional Services
Engaging a certified hazardous waste disposal company is the mandatory and safest method for the disposal of this compound.
Step 1: Initial Containment and Labeling
-
Ensure Proper Containment: The this compound must be in its original, properly functioning cylinder or a compatible, pressure-rated container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," the appropriate hazard pictograms (e.g., toxic, corrosive), and the date of waste accumulation.[1][2][3]
Step 2: Selecting a Hazardous Waste Disposal Vendor
-
Identify Qualified Vendors: Search for hazardous waste disposal companies that specialize in handling reactive and toxic gases. Your institution's Environmental Health and Safety (EHS) department will likely have a list of approved vendors.
-
Verify Credentials: Ensure the chosen vendor is properly licensed and insured to transport and dispose of hazardous waste in your jurisdiction.[4] Check their compliance history with regulatory bodies like the Environmental Protection Agency (EPA).[4]
-
Request References: Ask for references from other laboratories or research institutions with similar waste streams.[4][5]
-
Obtain a Quote: Provide the vendor with the chemical name, quantity, and container type to receive an accurate quote for their services.
Step 3: Documentation and Scheduling Pickup
-
Waste Profile/Manifest: The hazardous waste disposal company will require a completed hazardous waste profile or manifest.[6] This document includes detailed information about the chemical, its hazards, and the generator of the waste.[6] Your EHS department can assist in completing this paperwork.
-
Schedule Pickup: Coordinate with the vendor to schedule a pickup time. Ensure that trained laboratory personnel are available to oversee the transfer of the waste to the disposal company.
Step 4: On-Site Handling and Transportation
-
Segregation: Store the labeled this compound cylinder in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Transportation Preparation: The vendor will provide specific instructions for preparing the cylinder for transport, which may include securing the valve cap and ensuring the cylinder is properly secured on a cylinder cart for movement.
-
Professional Removal: The hazardous waste disposal company's trained personnel will handle the removal of the cylinder from your facility and transport it to a permitted treatment, storage, and disposal facility (TSDF).[7]
Logical Workflow for Disposal Decision
Caption: Decision workflow for the safe disposal of this compound.
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. actenviro.com [actenviro.com]
- 3. actenviro.com [actenviro.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. How to Choose a Hazardous Waste Management Company [globalhazmat.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal - Hazardous Waste Cleanup - [hazchem.com]
Essential Safety and Operational Guide for Handling Sulfur Chloride Pentafluoride
For researchers, scientists, and drug development professionals, the safe handling of highly reactive and toxic chemicals like sulfur chloride pentafluoride (SF₅Cl) is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, emergency first-aid procedures, and a clear operational workflow for handling and disposal.
Chemical and Physical Properties
This compound is a colorless gas at room temperature with a pungent odor.[1][2][3] It is a highly toxic and reactive compound.[2]
| Property | Value |
| Molecular Formula | SF₅Cl[2] |
| Molecular Weight | 162.510 g/mol [2] |
| Boiling Point | -19 °C[1][2] |
| Melting Point | -64 °C[1][2] |
| Appearance | Colorless gas[2][3] |
Personal Protective Equipment (PPE)
Strict adherence to appropriate PPE protocols is mandatory to ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Respiratory Protection | Full-face respirator with appropriate cartridges | Use a full-face respirator with P100 or acid gas/organic vapor combination cartridges.[4] For high concentrations or work in confined spaces, a Powered Air-Purifying Respirator (PAPR) or Self-Contained Breathing Apparatus (SCBA) is necessary.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[5] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face respirator | Wear safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] If a half-mask respirator is used, a chemical splash face shield is also required.[4] Eyewash stations should be readily available.[6][7] |
| Skin and Body Protection | Chemical-resistant and fire/flame-resistant impervious clothing | Wear disposable coveralls (e.g., Tychem®) with a hood and boots for full coverage.[4] |
| Hand Protection | Nitrile or butyl rubber gloves | Inspect gloves for any damage before use.[5] Double-gloving may be appropriate for prolonged work.[4] After handling, wash and dry hands thoroughly.[5] |
| Foot Protection | Chemical-resistant boots | Should be worn as part of the full-body protection. |
Emergency First-Aid Procedures
Immediate and appropriate first-aid is critical in the event of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air immediately.[5] If breathing is difficult, administer oxygen.[5] If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation).[5] Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing.[5][6] Wash the affected area with soap and plenty of water.[5][6] Seek medical attention.[5][6] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, including under the eyelids.[5][8] Seek immediate medical attention.[5][8] |
| Ingestion | Rinse mouth with water.[5] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[5][8] |
Exposure Limits
| Exposure Limit | Value |
| Permissible Exposure Limit (PEL) | 2.5 ppm (as F)[9] |
| Threshold Limit Value (TLV) | 2.5 ppm (as F)[9] |
| NIOSH REL | 0.01 ppm (0.1 mg/m³) CEILING[10] |
| OSHA PEL | 0.025 ppm (0.25 mg/m³) TWA[10] |
| IDLH | 1 ppm[10][11] |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: This workflow outlines the key steps for safely handling this compound.
Personal Protective Equipment (PPE) Selection Guide
The selection of appropriate PPE is task-dependent. This diagram provides a logical guide for choosing the correct level of protection.
Caption: A decision tree for selecting the appropriate PPE based on the handling scenario.
Handling and Storage Procedures
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[5][8]
-
Use non-sparking tools to prevent ignition.[5]
-
Avoid contact with skin and eyes.[5]
-
Prevent the formation of aerosols.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as bases, alcohols, and metals.[8]
-
Store apart from foodstuff containers.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in suitable, closed containers that are properly labeled.[5]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]
- 5. echemi.com [echemi.com]
- 6. SULFUR PENTAFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Sulfur pentafluoride [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. Sulfur chloropentafluoride | ClF5S | CID 123330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sulfur pentafluoride - IDLH | NIOSH | CDC [cdc.gov]
- 11. SULFUR PENTAFLUORIDE | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
